molecular formula C₁₅H₁₈N₂O₆ B1139821 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone CAS No. 132063-03-7

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Katalognummer: B1139821
CAS-Nummer: 132063-03-7
Molekulargewicht: 322.31
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₈N₂O₆ and its molecular weight is 322.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[(4aR,6E,7R,8R,8aS)-8-hydroxy-6-hydroxyimino-2-phenyl-4a,7,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-8(18)16-11-12(19)13-10(22-14(11)17-20)7-21-15(23-13)9-5-3-2-4-6-9/h2-6,10-13,15,19-20H,7H2,1H3,(H,16,18)/b17-14+/t10-,11-,12-,13-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYCZWMJRKZNLW-FLUMURSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O/C1=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a valuable compound in glycobiology research. This document outlines detailed experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and chemical pathway.

Synthetic Strategy Overview

The synthesis of the target molecule initiates from the readily available starting material, N-acetyl-D-glucosamine. The proposed synthetic route involves a three-step process:

  • Protection of the 4 and 6-hydroxyl groups: This is achieved through the formation of a benzylidene acetal, which selectively protects these positions.

  • Oxidation to the corresponding lactone: The anomeric carbon of the protected N-acetyl-D-glucosamine derivative is oxidized to form the glucono-1,5-lactone.

  • Formation of the hydroximo-1,5-lactone: The final step involves the reaction of the lactone with hydroxylamine to yield the desired product.

Synthesis_Workflow start Start: N-acetyl-D-glucosamine step1 Step 1: 4,6-O-Benzylidene Protection start->step1 intermediate1 Intermediate 1: 2-Acetamido-4,6-O-benzylidene -2-deoxy-D-glucopyranose step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 Intermediate 2: 2-Acetamido-4,6-O-benzylidene -2-deoxy-D-glucono-1,5-lactone step2->intermediate2 step3 Step 3: Oximation intermediate2->step3 end_product Final Product: 2-Acetamido-4,6-O-benzylidene -2-deoxy-D-gluconohydroximo -1,5-lactone step3->end_product

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose (Intermediate 1)

This procedure is adapted from the synthesis of a similar benzylidene-protected glucosamine derivative.

Materials:

  • N-acetyl-D-glucosamine

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Hexanes

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Dissolve N-acetyl-D-glucosamine in DMF.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Remove the DMF under reduced pressure (in vacuo).

  • Suspend the resulting residue in a saturated sodium bicarbonate solution and filter the solid.

  • Wash the filtered residue with a mixture of hexanes, ethyl acetate, and dichloromethane (e.g., in a 4:1:0.5 ratio).

  • Dry the resulting solid under vacuum to yield 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose.

Step 2: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (Intermediate 2)

This protocol is based on the oxidation of a similar protected N-acetyl-glucosamine derivative to its corresponding lactone.

Materials:

  • 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose (from Step 1)

  • Activated Manganese (IV) oxide (MnO₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the benzylidene-protected glucosamine from Step 1 in anhydrous dichloromethane.

  • Add activated MnO₂ to the solution.

  • Reflux the mixture for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the MnO₂ under reduced pressure.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the residue by column chromatography to yield 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone.

Step 3: Synthesis of this compound (Final Product)

This procedure is a general method for the formation of hydroxamic acids/oximes from lactones, adapted for this specific substrate.

Materials:

  • 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (from Step 2)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., Sodium bicarbonate, Sodium methoxide, or an organic base like triethylamine)

  • A suitable solvent system (e.g., Methanol, Ethanol, or a biphasic system like Ethyl acetate/Water)

Procedure:

  • Dissolve the lactone from Step 2 in the chosen solvent.

  • In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with the base in the same solvent.

  • Add the hydroxylamine solution to the lactone solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC for the consumption of the starting material. The reaction time may vary.

  • Upon completion, neutralize the reaction mixture if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

Data Presentation

The following table summarizes the key physical and chemical data for the starting material and the synthesized intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
N-acetyl-D-glucosamineC₈H₁₅NO₆221.21White solid202-204
2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranoseC₁₅H₁₉NO₆309.32White solid-
2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactoneC₁₅H₁₇NO₆307.30Solid-
Final Product C₁₅H₁₈N₂O₆ 322.32 Solid 229-231[1]

Note: The melting point for the final product is reported from a commercial source. Experimental values for intermediates should be determined upon synthesis.

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point Analysis: To determine the purity of the solid compounds.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformations involved in the synthesis.

Chemical_Pathway reactant N-acetyl-D-glucosamine (C8H15NO6) intermediate1 Intermediate 1 (C15H19NO6) reactant->intermediate1 Benzaldehyde dimethyl acetal, p-TsOH, DMF intermediate2 Intermediate 2 (C15H17NO6) intermediate1->intermediate2 MnO2, CH2Cl2, Reflux product Final Product (C15H18N2O6) intermediate2->product NH2OH.HCl, Base, Solvent

Figure 2: Chemical reaction pathway.

Safety Precautions

Standard laboratory safety procedures should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.

This guide provides a robust framework for the synthesis of this compound. The provided protocols are based on established chemical transformations and can be optimized for specific laboratory conditions.

References

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a significant biochemical reagent in the field of glycobiology. This document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its biological activities, with a particular focus on its role as an enzyme inhibitor. Experimental protocols for its synthesis and characterization are provided, alongside visualizations of key chemical transformations and potential biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in glycobiology, medicinal chemistry, and drug development.

Introduction

This compound is a derivative of N-acetylglucosamine, a fundamental amino sugar involved in a myriad of biological processes. The presence of the 4,6-O-benzylidene protecting group and the gluconohydroximo-1,5-lactone core structure confers unique chemical properties and biological activities to this molecule. It is primarily recognized as a tool for studying carbohydrate chemistry and the enzymatic pathways involved in glycan metabolism.[1][2] Its structural similarity to the transition state of glycosidase-catalyzed reactions makes it a potent inhibitor of specific enzymes, highlighting its potential in therapeutic applications.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 132063-03-7[3]
Molecular Formula C₁₅H₁₈N₂O₆[3]
Molecular Weight 338.31 g/mol -
Melting Point 229-231°C[3]
Solubility Soluble in DMSO and Methanol.[3]
Storage Temperature -20°C for long-term storage.[3]

Synthesis and Characterization

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted in the following diagram:

G D_Glucosamine D-Glucosamine HCl N_Acetylglucosamine N-Acetyl-D-glucosamine D_Glucosamine->N_Acetylglucosamine Acetylation Benzylidene_Protected 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucopyranose N_Acetylglucosamine->Benzylidene_Protected Benzylidenation Lactone_Intermediate 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucono-1,5-lactone Benzylidene_Protected->Lactone_Intermediate Oxidation Final_Product 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Lactone_Intermediate->Final_Product Oximation

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps, adapted from literature procedures for analogous compounds.

Step 1: Acetylation of D-Glucosamine Hydrochloride

  • Objective: To synthesize N-Acetyl-D-glucosamine from D-glucosamine hydrochloride.

  • Procedure: D-glucosamine hydrochloride is dissolved in an appropriate solvent (e.g., a mixture of water and methanol). Acetic anhydride is added portion-wise while maintaining a basic pH with the addition of a suitable base (e.g., sodium bicarbonate or pyridine). The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The product, N-Acetyl-D-glucosamine, is then isolated by crystallization or column chromatography.

Step 2: Benzylidenation

  • Objective: To introduce the 4,6-O-benzylidene protecting group.

  • Procedure: N-Acetyl-D-glucosamine is suspended in a solution of benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in an anhydrous solvent like N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for several hours. The reaction is quenched by the addition of a base (e.g., triethylamine or saturated sodium bicarbonate solution). The product, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose, is isolated by filtration or extraction and purified by recrystallization.

Step 3: Oxidation to the Lactone

  • Objective: To form the 1,5-lactone ring.

  • Procedure: The benzylidene-protected compound is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as activated manganese dioxide (MnO₂), is added, and the mixture is refluxed for an extended period (e.g., 20 hours).[5] The progress of the reaction is monitored by TLC. Upon completion, the solid oxidant is removed by filtration, and the solvent is evaporated. The resulting crude 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone is purified by column chromatography.

Step 4: Oximation

  • Objective: To form the hydroximo group.

  • Procedure: The lactone intermediate is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in a suitable solvent like ethanol. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete. The final product, this compound, is then isolated and purified, for instance, by crystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Mechanism of Action

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been shown to be potent inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB).[5][6] These enzymes are crucial for the removal of N-acetylglucosamine from proteins and glycans, respectively. The inhibitory activity of these compounds stems from their structural resemblance to the oxonium ion transition state of the enzymatic reaction.

Enzyme Inhibition Data

While specific Ki values for the title compound are not available in the reviewed literature, data for closely related sulfonylhydrazone derivatives demonstrate potent, nanomolar competitive inhibition of both hOGA and hHexB.[5][6] For example, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone exhibits a Ki of 27 nM for hOGA and 6.8 nM for hHexB.[6]

CompoundTarget EnzymeInhibition Constant (Ki)Reference
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehOGA27 nM[6]
hHexB6.8 nM[6]
Potential Signaling Pathway Involvement

The inhibition of OGA has significant implications for cellular signaling. OGA is a key enzyme in the O-GlcNAcylation cycle, a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is analogous to phosphorylation and regulates the function of numerous proteins involved in various signaling pathways.

By inhibiting OGA, this compound and its analogs would be expected to increase the overall levels of O-GlcNAcylated proteins, thereby modulating downstream signaling events.

G cluster_enzymes Enzymes UDP_GlcNAc UDP-GlcNAc OGlcNAc_Protein O-GlcNAc Protein UDP_GlcNAc->OGlcNAc_Protein Protein Protein (Ser/Thr) Protein->OGlcNAc_Protein Addition OGlcNAc_Protein->Protein Removal Signaling Downstream Signaling OGlcNAc_Protein->Signaling Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone OGA OGA Inhibitor->OGA Inhibition OGT OGT

Caption: Modulation of O-GlcNAcylation signaling by the inhibitor.

Conclusion

This compound represents a valuable molecular tool for the study of glycobiology and enzyme kinetics. Its potent inhibitory activity against key enzymes in glycan metabolism suggests its potential as a lead compound for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, diabetes, and cancer, where O-GlcNAcylation is known to be dysregulated. Further research is warranted to fully elucidate its specific biological functions and therapeutic potential.

References

In-depth Technical Guide: 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a specialized biochemical reagent utilized in the field of glycobiology.[1] This guide provides a comprehensive overview of its chemical structure, properties, and its role in scientific research. Glycobiology, the study of the structure, synthesis, and biology of saccharides, is a critical area in fundamental research, biomedicine, and biotechnology, where this compound finds its application.[1]

Chemical Structure and Properties

The precise chemical structure of this compound is defined by its systematic name. It is a derivative of D-gluconic acid containing several key functional groups: an acetamido group at the C2 position, a benzylidene acetal protecting the C4 and C6 hydroxyl groups, and a hydroximo-1,5-lactone ring system. These features contribute to its specific reactivity and utility in chemical synthesis.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 132063-03-7[2]
Molecular Formula C₁₅H₁₈N₂O₆[2]
Molecular Weight 322.31 g/mol
Melting Point 229-231°C[2]
Solubility Soluble in DMSO and Methanol.[2]

Storage and Stability: For short-term use, the compound may be stored at room temperature. However, long-term storage at -20°C is recommended to ensure stability. To maximize product recovery, it is advised to centrifuge the vial before opening.[2]

Synthesis and Experimental Protocols

General Workflow for the Synthesis of Related Gluconolactones

The synthesis of analogous glucono-1,5-lactone derivatives often follows a multi-step process. For instance, the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones starts from D-glucosamine and involves condensation with arenesulfonylhydrazines, followed by oxidation to the corresponding glucono-1,5-lactone sulfonylhydrazones.

A potential, though unverified, workflow for the synthesis of the title compound is depicted below. This logical relationship diagram illustrates the key transformations that would be required.

G cluster_0 Starting Material Preparation cluster_1 Core Structure Formation cluster_2 Final Product Synthesis A N-Acetyl-D-glucosamine B 4,6-O-Benzylidene-N-acetyl-D-glucosamine A->B Benzaldehyde dimethyl acetal, acid catalyst C 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone B->C Oxidation (e.g., with bromine water or enzymatic oxidation) D This compound C->D Reaction with hydroxylamine

A potential synthetic workflow for the target compound.

Applications in Research

As a biochemical reagent in glycobiology, this compound is likely utilized in the synthesis of more complex glycoconjugates or as an inhibitor for glycoside hydrolases. The gluconolactone core is a known transition-state analogue for these enzymes. While specific biological activities for this compound are not extensively documented, related glucono-1,5-lactone derivatives have been shown to be potent inhibitors of enzymes such as O-GlcNAcase (OGA) and hexosaminidases. For example, a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones demonstrated nanomolar competitive inhibition of human OGA and HexB enzymes.

Future Directions

Further research is required to fully elucidate the biological activity and potential applications of this compound. Detailed enzymatic assays would be necessary to determine its inhibitory constants against a panel of glycoside hydrolases. Furthermore, the development and publication of a robust, high-yield synthetic protocol would greatly benefit the research community by making this compound more accessible for glycobiology studies. The exploration of this and similar molecules could lead to the development of novel therapeutics for a range of diseases where glycoside hydrolase activity is implicated.

References

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone (CAS Number: 132063-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, CAS number 132063-03-7. This compound is a notable biochemical reagent within the field of glycobiology, primarily recognized for its role as a potential inhibitor of glycoside hydrolases, specifically O-GlcNAcase (OGA) and β-hexosaminidases. This document details its physicochemical characteristics, presents a plausible synthetic pathway, and explores its mechanism of action within the context of the O-GlcNAcylation signaling pathway. Detailed experimental protocols for enzyme inhibition assays are also provided to facilitate further research and evaluation of this and related compounds.

Chemical and Physical Properties

This compound is a derivative of N-acetylglucosamine, a fundamental monosaccharide in various biological processes. The presence of a benzylidene acetal protecting the 4- and 6-hydroxyl groups and the formation of a hydroximo-1,5-lactone ring are key structural features. These modifications are critical to its biological activity and stability.

PropertyValueReference
CAS Number 132063-03-7
Molecular Formula C₁₅H₁₈N₂O₆[1]
Molecular Weight 322.31 g/mol [1]
Melting Point 229-231°C
Solubility Soluble in DMSO and Methanol.
Appearance White to off-white crystalline powder
Storage Conditions Long-term storage at -20°C is recommended.

Synthesis

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product N_acetyl_glucosamine N-Acetyl-D-glucosamine protection Protection of Hydroxyl Groups N_acetyl_glucosamine->protection e.g., Acetylation benzylidene_formation Benzylidene Acetal Formation protection->benzylidene_formation Benzaldehyde dimethyl acetal, acid catalyst oxidation_lactonization Oxidation to Lactone benzylidene_formation->oxidation_lactonization Oxidizing agent oxime_formation Oxime Formation oxidation_lactonization->oxime_formation Hydroxylamine final_product 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone oxime_formation->final_product

A plausible synthetic workflow for the target compound.

Biological Activity and Mechanism of Action

Inhibition of O-GlcNAcase and β-Hexosaminidases

This compound belongs to a class of molecules that are analogues of PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate), a well-established inhibitor of O-GlcNAcase (OGA) and lysosomal β-hexosaminidases.[2] While specific inhibitory constants (IC₅₀ or Kᵢ values) for CAS 132063-03-7 are not prominently reported in the literature, its structural similarity to other potent inhibitors suggests it likely exhibits similar activity.

The mechanism of inhibition for this class of compounds is believed to involve mimicking the oxazoline intermediate of the substrate-assisted catalytic mechanism employed by these glycoside hydrolases.[3] The sp²-hybridized anomeric carbon in the lactone ring mimics the geometry of the transition state during enzymatic hydrolysis, leading to competitive inhibition.[2]

The O-GlcNAcylation Signaling Pathway

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[4][5] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[4][5] O-GlcNAcylation is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism, and its dysregulation has been implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.[4][5][6]

Inhibitors of OGA, such as the class of compounds to which CAS 132063-03-7 belongs, are valuable research tools to study the functional consequences of increased O-GlcNAcylation on specific proteins and cellular pathways. By blocking the removal of O-GlcNAc, these inhibitors effectively increase the overall level of O-GlcNAcylated proteins in cells.

O_GlcNAcylation_Pathway cluster_input Nutrient Sensing cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_cycling O-GlcNAc Cycling cluster_output Cellular Processes Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc HBP OGT OGT UDP_GlcNAc->OGT Protein Protein (Ser/Thr) O_GlcNAc_Protein O-GlcNAc Protein Protein->O_GlcNAc_Protein + O-GlcNAc O_GlcNAc_Protein->Protein - O-GlcNAc Signaling Signaling O_GlcNAc_Protein->Signaling Transcription Transcription O_GlcNAc_Protein->Transcription Metabolism Metabolism O_GlcNAc_Protein->Metabolism OGT->O_GlcNAc_Protein OGA OGA OGA->Protein

The O-GlcNAcylation signaling pathway.

Experimental Protocols

In Vitro O-GlcNAcase/β-Hexosaminidase Inhibition Assay (Fluorogenic)

This protocol describes a continuous kinetic assay to determine the IC₅₀ or Kᵢ of an inhibitor using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

Materials:

  • Recombinant human O-GlcNAcase (hOGA) or β-hexosaminidase

  • 4-MU-GlcNAc

  • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.3

  • Inhibitor stock solution (dissolved in DMSO)

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare a serial dilution of the inhibitor in Assay Buffer.

  • To each well of a 96-well plate, add the inhibitor solution or a vehicle control (Assay Buffer with DMSO).

  • Add the diluted enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the 4-MU-GlcNAc substrate solution to each well. The final substrate concentration should be near the Kₘ value for the enzyme.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding the Stop Solution to each well.

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Inhibition_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor add_enzyme Add Enzyme and Incubate add_inhibitor->add_enzyme add_substrate Add Substrate (4-MU-GlcNAc) and Incubate add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Analyze Data (Calculate IC50) read_fluorescence->analyze_data end End analyze_data->end

Workflow for the in vitro enzyme inhibition assay.
In Vitro O-GlcNAcase/β-Hexosaminidase Inhibition Assay (Chromogenic)

This protocol utilizes the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

Materials:

  • Recombinant human O-GlcNAcase (hOGA) or β-hexosaminidase

  • pNP-GlcNAc

  • Assay Buffer (e.g., 50 mM sodium cacodylate, pH 6.5)

  • Inhibitor stock solution (dissolved in DMSO)

  • Stop Solution (e.g., 0.2 M sodium borate, pH 10.0)

  • 96-well clear microplates

  • Spectrophotometer (absorbance at 400-405 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor in the Assay Buffer.

  • Add the inhibitor solution or vehicle control to the wells of a 96-well plate.

  • Add the enzyme solution and pre-incubate for a short period.

  • Initiate the reaction by adding the pNP-GlcNAc substrate.

  • Incubate at 37°C for an appropriate duration.

  • Stop the reaction by adding the Stop Solution.

  • Measure the absorbance at 400-405 nm to quantify the amount of released p-nitrophenol.

  • Calculate the percent inhibition and determine the IC₅₀ value.[7]

Conclusion

This compound (CAS 132063-03-7) is a specialized biochemical reagent with significant potential for research in glycobiology and drug discovery. Its structural similarity to known inhibitors of OGA and β-hexosaminidases positions it as a valuable tool for modulating the O-GlcNAcylation status of proteins and for studying the roles of these enzymes in health and disease. This technical guide provides a foundational understanding of its properties and the experimental approaches to further investigate its biological functions. Further studies are warranted to fully elucidate its specific inhibitory potency and to explore its potential applications as a selective modulator of O-GlcNAc signaling.

References

In-Depth Technical Guide on 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a biochemical reagent utilized in glycobiology research.

Physicochemical Properties

The fundamental quantitative data for this compound is its molecular formula and corresponding molecular weight, which are essential for experimental design and analysis in research and development.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₆[1]
Molecular Weight322.31 g/mol

Methodology for Molecular Weight Calculation

The molecular weight was calculated based on the molecular formula (C₁₅H₁₈N₂O₆), derived from the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

  • Carbon (C): 15 atoms × 12.011 u = 180.165 u

  • Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 6 atoms × 15.999 u = 95.994 u

Total Molecular Weight: 180.165 + 18.144 + 28.014 + 95.994 = 322.317 u (reported as 322.31 g/mol )

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's identity to its molecular weight.

Compound 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Formula Molecular Formula: C₁₅H₁₈N₂O₆ Compound->Formula has MolecularWeight Calculated Molecular Weight: 322.31 g/mol Formula->MolecularWeight determines AtomicWeights Standard Atomic Weights (C, H, N, O) AtomicWeights->MolecularWeight are used in calculation of

References

Core Mechanism of Action of 2-Acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone Derivatives as Glycoside Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a biochemical reagent utilized in glycobiology research.[1][2] While specific mechanistic studies on this particular benzylidene-protected compound are not extensively available in public literature, its core structure, 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone, and its derivatives are recognized as potent inhibitors of specific glycoside hydrolases. This guide consolidates the known mechanism of action, quantitative data, and experimental protocols for structurally related compounds, providing a foundational understanding for researchers in glycobiology and drug development. The primary targets of these related molecules are human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB), enzymes implicated in a range of physiological and pathological processes.[3][4][5]

Mechanism of Action: Competitive Inhibition of hOGA and HexB

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone, such as the sulfonylhydrazone and semicarbazone analogs, have been demonstrated to be potent, competitive inhibitors of both hOGA and hHexB.[3][4][5][6] Competitive inhibition signifies that these molecules bind to the active site of the enzyme, thereby preventing the substrate from binding and subsequent catalysis. The inhibition constants (Ki) for some of these derivatives reach the nanomolar range, indicating high-affinity binding to the target enzymes.[3][4][5][6]

Computational studies, including Prime protein-ligand refinement and QM/MM optimizations, have been employed to elucidate the binding mode of these inhibitors. For instance, 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones are suggested to bind preferentially in an s-cis conformation within the active site of hOGA.[3][4][5] The lactone core mimics the transition state of the natural substrate, N-acetylglucosamine (GlcNAc), allowing it to fit snugly into the enzyme's catalytic pocket. The various substituents on the core lactone structure, such as the sulfonylhydrazone or semicarbazone moieties, can form additional interactions with amino acid residues in the active site, further enhancing binding affinity.[6] For example, the N-phenylcarbamate moiety can form hydrogen bonds with catalytic site residues, while the phenyl group can engage in hydrophobic interactions.[6]

The inhibition of hOGA is of significant pharmacological interest as this enzyme is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a crucial regulatory mechanism for a multitude of cellular processes. Dysregulation of O-GlcNAcylation has been linked to various diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer.[3][4][5] Therefore, inhibitors of hOGA are being actively investigated as potential therapeutic agents.

Quantitative Data: Inhibition of hOGA and HexB

The inhibitory potency of various 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives has been quantified through enzyme kinetic studies. The following table summarizes the inhibition constants (Ki) for a selection of these compounds against hOGA and hHexB.

CompoundTarget EnzymeKi (nM)Inhibition TypeReference
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (5f)hOGA27Competitive[3]
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (5f)hHexB6.8Competitive[3]
2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives (e.g., 6e, 6g)hOGASub-μM to nMCompetitive[6]
2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivativesHexA/HexBSub-μM to nMCompetitive[6]

Experimental Protocols

Detailed methodologies for the synthesis and enzymatic evaluation of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives are crucial for researchers aiming to replicate or build upon these findings.

Synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones [3][4]

  • Starting Material Preparation: 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose is prepared from D-glucosamine hydrochloride.[4]

  • Condensation: The prepared N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine is condensed with arenesulfonylhydrazines in the presence of a catalytic amount of p-toluenesulfonic acid in chloroform to yield N-glycosyl arenesulfonyl hydrazides.[3][4]

  • Oxidation: The resulting N-glycosyl arenesulfonyl hydrazides are oxidized to the corresponding glucono-1,5-lactone sulfonylhydrazones using activated MnO2 in dichloromethane at reflux.[3][4]

  • Deprotection: The O-acetyl protecting groups are removed using ammonia in methanol (NH3/MeOH) to furnish the final test compounds.[3][4]

Enzyme Kinetic Analysis [6]

  • Enzyme and Substrate Preparation: Recombinant human OGA (hOGA) and purified human hexosaminidases A and B (HexA/HexB) are used. A suitable chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is prepared in an appropriate buffer.

  • Inhibition Assay: The enzyme activity is measured in the presence and absence of the inhibitor at various concentrations. The reaction is initiated by the addition of the enzyme to a solution containing the substrate and the inhibitor.

  • Data Analysis: The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically. The type of inhibition and the inhibition constant (Ki) are determined by analyzing the data using methods such as the Dixon plot or the Cornish-Bowden plot.[6]

Visualizations

Signaling Pathway: O-GlcNAc Cycling and hOGA Inhibition

OGlcNAc_Cycling UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT OGlcNAcylated_Protein O-GlcNAcylated Protein OGA hOGA OGlcNAcylated_Protein->OGA GlcNAc GlcNAc OGT->OGlcNAcylated_Protein Addition of O-GlcNAc OGA->Protein Removal of O-GlcNAc OGA->GlcNAc Inhibitor 2-Acetamido-2-deoxy-D- gluconohydroximo-1,5-lactone Derivatives Inhibitor->OGA Competitive Inhibition

Caption: O-GlcNAc cycling and the inhibitory action of lactone derivatives on hOGA.

Experimental Workflow: Synthesis of Lactone Sulfonylhydrazones

Synthesis_Workflow Start D-Glucosamine Hydrochloride Step1 Preparation of 2-acetamido-3,4,6-tri-O-acetyl -2-deoxy-d-glucopyranose Start->Step1 Step2 Condensation with Arenesulfonylhydrazines Step1->Step2 Step3 Oxidation with MnO2 Step2->Step3 Step4 Deprotection with NH3/MeOH Step3->Step4 End 2-acetamido-2-deoxy-d-glucono -1,5-lactone Sulfonylhydrazones Step4->End

Caption: Synthetic workflow for 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones.

Logical Relationship: Competitive Inhibition

Competitive_Inhibition Enzyme Enzyme (hOGA/HexB) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Binds Substrate Substrate (e.g., pNP-GlcNAc) Substrate->Enzyme_Substrate Inhibitor Inhibitor (Lactone Derivative) Inhibitor->Enzyme_Inhibitor Product Product Enzyme_Substrate->Product Catalysis

Caption: The logical relationship of competitive inhibition at the enzyme active site.

References

The Role of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a biochemical reagent utilized in the field of glycobiology.[1][2] While specific literature detailing its mechanism of action is limited, its structural similarity to a class of well-characterized glycosidase inhibitors suggests a significant role in studying and modulating the activity of enzymes involved in glycan processing. This guide synthesizes the available information on closely related compounds to infer the probable function, experimental utility, and therapeutic potential of this reagent. The focus will be on the inhibition of O-GlcNAcase (OGA) and β-hexosaminidases, key enzymes in cellular signaling and homeostasis.

Introduction: The Context of Glycosidase Inhibition

Glycobiology is the study of the structure, synthesis, and biology of saccharides (sugars).[1][2] A critical aspect of this field is the enzymatic degradation of glycans, which is carried out by glycoside hydrolases (glycosidases). The dysregulation of these enzymes is implicated in numerous pathologies.

The core structure of this compound is based on a gluconolactone scaffold. This scaffold is a hallmark of potent inhibitors of N-acetyl-β-D-hexosaminidases. Specifically, derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been identified as powerful inhibitors of human O-GlcNAcase (hOGA) and lysosomal β-hexosaminidases (HexA and HexB).[3][4][5]

Potential Mechanism of Action: O-GlcNAcase Inhibition

O-GlcNAcylation is a dynamic post-translational modification where a single β-N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytosolic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Aberrant O-GlcNAcylation is linked to several diseases, including neurodegenerative disorders, diabetes, and cancer.[3][5]

Given its structure, this compound is hypothesized to act as a competitive inhibitor of hOGA. The lactone ring mimics the oxocarbenium-ion-like transition state of the substrate during enzymatic hydrolysis.

O_GlcNAc_Signaling UDP_GlcNAc UDP-GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Protein Substrate Protein (Ser/Thr) Protein->OGT GlcNAcylated_Protein O-GlcNAcylated Protein OGT->GlcNAcylated_Protein Addition of O-GlcNAc OGA O-GlcNAcase (OGA) GlcNAcylated_Protein->OGA OGA->Protein Removal of O-GlcNAc GlcNAc GlcNAc OGA->GlcNAc Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo- 1,5-lactone Inhibitor->OGA Inhibition

Figure 1. The O-GlcNAc signaling cycle and the putative inhibitory role of the target compound.

Quantitative Data from Related Inhibitors

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the inhibitory constants (Ki) for a series of structurally related 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human OGA (hOGA) and human lysosomal β-hexosaminidase B (hHexB). These compounds demonstrate potent, nanomolar competitive inhibition of both enzymes.[3][5]

CompoundR GroupKi (nM) for hOGAKi (nM) for hHexB
5a 4-Methylphenyl11054
5b 4-(Trifluoromethyl)phenyl7025
5c 4-Fluorophenyl11044
5d 4-Chlorophenyl8017
5e 2-Naphthyl3113
5f 1-Naphthyl276.8

Data extracted from Kiss et al., Int J Mol Sci. 2022, 23(3), 1037.[3][5]

Experimental Protocols

The following is a detailed methodology for a typical enzyme kinetics assay used to evaluate the inhibitory potential of compounds like this compound against hOGA. This protocol is based on methodologies described for related inhibitors.[4]

General Workflow for Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme (hOGA), Substrate, and Inhibitor Solutions Incubation Incubate Enzyme with Varying Inhibitor Concentrations Reagents->Incubation Reaction_Start Initiate Reaction by Adding Substrate Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., High pH Stop Solution) Reaction_Start->Reaction_Stop Measurement Measure Product Formation (e.g., Fluorescence) Reaction_Stop->Measurement Kinetics Determine Kinetic Parameters (Ki, IC50) using Dixon or Cornish-Bowden Plots Measurement->Kinetics

Figure 2. A generalized workflow for screening glycosidase inhibitors.
Detailed Protocol for hOGA Inhibition Assay

Materials:

  • Enzyme: Recombinant human OGA (hOGA).

  • Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: For example, 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5.

  • Stop Solution: For example, 0.5 M sodium carbonate, pH 10.5.

  • Instrumentation: Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm).

  • Microplates: 96-well, black, flat-bottom plates.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO. Create a dilution series in the assay buffer.

    • Prepare a stock solution of the substrate (4-MU-GlcNAc) in DMSO or water. Dilute to the desired working concentration in the assay buffer.

    • Dilute the hOGA enzyme to the working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted inhibitor solutions to the appropriate wells. Include wells for a no-inhibitor control (with buffer/DMSO) and a no-enzyme control.

    • Add a fixed volume of the diluted hOGA enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the substrate (4-MU-GlcNAc) solution to all wells.

    • Incubate the plate at the same temperature for a defined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination and Measurement:

    • Stop the reaction by adding a volume of the stop solution to each well.

    • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme controls).

    • Plot the reaction velocity (fluorescence intensity) against the inhibitor concentration.

    • To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at multiple substrate concentrations. The data can be analyzed using Dixon plots (1/velocity vs. inhibitor concentration) or Cornish-Bowden plots ([Substrate]/velocity vs. inhibitor concentration).[4]

Synthesis of Related Compounds

The synthesis of related 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives typically starts from D-glucosamine. A common synthetic route involves the protection of hydroxyl groups, followed by oxidation and derivatization at the anomeric position. For instance, the synthesis of sulfonylhydrazone derivatives involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO2) to form the glucono-1,5-lactone sulfonylhydrazones. The final step is the removal of the O-acetyl protecting groups.[3][5][6]

Conclusion and Future Directions

This compound belongs to a class of compounds with high potential as inhibitors of glycosidases, particularly OGA. While direct evidence of its biological activity is pending, the extensive research on its structural analogs strongly suggests its utility as a tool for studying O-GlcNAc signaling and as a lead compound for drug discovery.

Future research should focus on characterizing the inhibitory profile of this specific compound against a panel of glycosidases to determine its potency and selectivity. Elucidating its precise binding mode through co-crystallization studies and its effects in cellular and animal models will be crucial steps in validating its potential as a therapeutic agent.

References

Unveiling 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a notable biochemical reagent within the expansive field of glycobiology.[1][2][3] This complex carbohydrate derivative holds potential for researchers investigating the intricate roles of sugars in biological systems. This technical guide consolidates the currently available information on this compound, covering its known properties and providing a speculative perspective on its synthesis and potential biological relevance based on related structures. It is important to note that detailed scientific literature specifically documenting the discovery, comprehensive biological activity, and specific synthetic protocols for this exact molecule is limited.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available data, primarily sourced from commercial supplier information.

PropertyValueSource
CAS Number 132063-03-7[4]
Molecular Formula C₁₅H₁₈N₂O₆[4]
Melting Point 229-231°C[4]
Solubility Soluble in DMSO and Methanol[4]

Hypothetical Synthesis and Experimental Considerations

Key Synthetic Steps:
  • N-Acetylation: The initial step would involve the acetylation of the amino group of D-glucosamine to form N-acetyl-D-glucosamine (GlcNAc).

  • Benzylidene Acetal Formation: Protection of the 4- and 6-hydroxyl groups of GlcNAc is a critical step. This is typically achieved by reacting GlcNAc with benzaldehyde dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an anhydrous solvent like N,N-dimethylformamide (DMF). This reaction preferentially forms the 4,6-O-benzylidene acetal due to the thermodynamic stability of the resulting six-membered ring.

  • Oxidation to Lactone: The pyranose ring of the protected GlcNAc derivative would then need to be oxidized to the corresponding glucono-1,5-lactone. This can be achieved using various oxidizing agents. A common method for the synthesis of glucono-1,5-lactones is the oxidation of glucose with bromine water or enzymatic oxidation using glucose oxidase.

  • Formation of the Hydroximo Group: The final step would involve the conversion of the lactone to the corresponding hydroximo-lactone. This can typically be accomplished by reacting the lactone with hydroxylamine.

The following diagram illustrates a generalized workflow for the proposed synthesis.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_product Final Product D-Glucosamine D-Glucosamine N-Acetylation N-Acetylation D-Glucosamine->N-Acetylation Benzylidene Acetal Formation Benzylidene Acetal Formation N-Acetylation->Benzylidene Acetal Formation Oxidation to Lactone Oxidation to Lactone Benzylidene Acetal Formation->Oxidation to Lactone Hydroxylamine Reaction Hydroxylamine Reaction Oxidation to Lactone->Hydroxylamine Reaction Target_Molecule 2-Acetamido-4,6-O-benzylidene-2-deoxy-D- gluconohydroximo-1,5-lactone Hydroxylamine Reaction->Target_Molecule

Caption: Proposed synthetic workflow for the target molecule.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on the structural similarities to other known bioactive carbohydrate derivatives, some potential areas of investigation can be proposed.

Derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone, such as sulfonylhydrazones, have been synthesized and evaluated as potent inhibitors of human O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexA and HexB).[5][6][7] These enzymes play crucial roles in cellular signaling and homeostasis by regulating the addition and removal of N-acetylglucosamine from proteins. Inhibition of these enzymes has been implicated in therapeutic strategies for various diseases, including neurodegenerative disorders and cancer.

Given its core glucono-1,5-lactone structure, it is plausible that this compound could also exhibit inhibitory activity against glycosidases. The benzylidene and hydroximo moieties would influence its binding affinity and selectivity for different enzymes.

The diagram below illustrates a simplified representation of the O-GlcNAc signaling pathway, a potential target for compounds of this class.

G cluster_pathway O-GlcNAc Cycling cluster_inhibition Potential Inhibition UDP-GlcNAc UDP-GlcNAc OGT O-GlcNAc Transferase (OGT) UDP-GlcNAc->OGT O-GlcNAcylated_Protein O-GlcNAcylated Protein OGT->O-GlcNAcylated_Protein Adds GlcNAc OGA O-GlcNAcase (OGA) Protein Protein OGA->Protein Protein->OGT O-GlcNAcylated_Protein->OGA Removes GlcNAc Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo- 1,5-lactone Inhibitor->OGA Hypothetical Inhibition

Caption: Potential inhibition of O-GlcNAcase (OGA) in the O-GlcNAc signaling pathway.

Future Directions

The limited availability of data on this compound highlights a clear need for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Biological Screening: Systematic screening of the compound against a panel of glycosidases and glycosyltransferases to determine its inhibitory activity and selectivity.

  • Cellular Studies: Investigation of its effects on cellular processes, particularly those regulated by O-GlcNAcylation and other forms of glycosylation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the benzylidene and hydroximo groups to its biological activity.

References

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Technical Review of its Synthesis and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a carbohydrate derivative with potential applications in glycobiology and drug discovery. Due to the limited direct literature on this specific compound, this document outlines a proposed synthetic pathway based on established organic chemistry principles and provides a detailed analysis of its likely biological role as an inhibitor of O-GlcNAcase (OGA), drawing parallels from structurally related molecules.

Core Compound Properties

Basic chemical and physical properties of the target compound are summarized below.

PropertyValueReference
CAS Number 132063-03-7[Vendor Data]
Molecular Formula C₁₅H₁₈N₂O₆[Vendor Data]
Molecular Weight 338.31 g/mol [Calculated]
Melting Point 229-231°C[Vendor Data]
Solubility DMSO, Methanol[Vendor Data]
Storage Short-term at room temperature; Long-term at -20°C[Vendor Data]

Proposed Synthetic Pathway

A plausible multi-step synthesis of this compound is proposed, commencing from the readily available D-glucosamine hydrochloride. The key transformations involve N-acetylation, selective protection of the 4- and 6-hydroxyl groups with a benzylidene acetal, oxidation of the anomeric carbon to a lactone, and subsequent formation of the hydroximo-lactone.

G cluster_0 Proposed Synthesis A D-Glucosamine Hydrochloride B N-Acetyl-D-glucosamine A->B Acetic Anhydride, Base C 4,6-O-Benzylidene-N-acetyl- D-glucosamine B->C Benzaldehyde dimethyl acetal, p-TsOH, DMF D 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucono-1,5-lactone C->D Oxidation (e.g., I₂/MeOH) E 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone D->E Hydroxylamine

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Detailed methodologies for each key step in the proposed synthesis are provided below, adapted from procedures for similar carbohydrate transformations.

Step 1: Synthesis of N-Acetyl-D-glucosamine

This procedure is adapted from the N-acetylation of glucosamine.

  • Materials: D-glucosamine hydrochloride, Methanol, Sodium methoxide, Acetic anhydride.

  • Procedure:

    • Suspend D-glucosamine hydrochloride in methanol.

    • Add a stoichiometric equivalent of sodium methoxide to the suspension to generate a solution of free D-glucosamine.

    • Treat the resulting solution with 1.5 to 2 equivalents of acetic anhydride at room temperature.

    • The crude N-acetyl-D-glucosamine precipitates from the solution and can be collected by filtration.

    • Wash the product with cold methanol and then ether, followed by drying. Recrystallization from water/ethanol/ether can be performed for further purification.

Step 2: Synthesis of 4,6-O-Benzylidene-N-acetyl-D-glucosamine

This protocol is based on the benzylidene protection of N-acetyl-D-glucosamine analogs.[1]

  • Materials: N-Acetyl-D-glucosamine, Dimethylformamide (DMF), Benzaldehyde dimethyl acetal, p-Toluenesulfonic acid (catalytic amount), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve N-acetyl-D-glucosamine in DMF.

    • Add benzaldehyde dimethyl acetal (approximately 3 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.

    • Stir the reaction mixture for several hours at room temperature.

    • Remove DMF under reduced pressure.

    • Suspend the resulting residue in a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • The product can be isolated by filtration and purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone

This step involves the oxidation of the protected N-acetylglucosamine. While various oxidizing agents can be employed for the conversion of a hemiacetal to a lactone, a mild method using iodine in methanol is proposed here.

  • Materials: 4,6-O-Benzylidene-N-acetyl-D-glucosamine, Iodine, Methanol, Sodium thiosulfate solution.

  • Procedure:

    • Dissolve the benzylidene-protected N-acetylglucosamine in methanol.

    • Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Quench the excess iodine by adding a sodium thiosulfate solution.

    • Evaporate the methanol and extract the product with a suitable organic solvent.

    • Purify the resulting lactone by column chromatography.

Step 4: Synthesis of this compound

The final step involves the conversion of the lactone to the corresponding hydroximo-lactone. This reaction is analogous to the formation of hydroxamic acids from esters or lactones.

  • Materials: 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone, Hydroxylamine hydrochloride, Base (e.g., sodium methoxide or triethylamine), Methanol.

  • Procedure:

    • Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base in methanol.

    • Add the protected glucono-1,5-lactone to the hydroxylamine solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, neutralize the reaction mixture if necessary.

    • The product may precipitate from the solution or can be isolated after solvent evaporation and purification by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes expected yields and key analytical data for the intermediates and the final product, based on literature values for analogous reactions.

CompoundStepExpected Yield (%)Key Analytical Data (Expected)Reference (Analogous Reactions)
N-Acetyl-D-glucosamine 1>90¹H NMR, ¹³C NMR consistent with structure[General Knowledge]
4,6-O-Benzylidene-N-acetyl-D-glucosamine 270-80¹H NMR showing benzylidene proton at ~5.5 ppm[1]
2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone 360-70IR spectroscopy showing a characteristic lactone carbonyl stretch (~1750 cm⁻¹)[General Knowledge]
This compound 450-60Mass spectrometry confirming the addition of a hydroxylamino group[General Knowledge]

Biological Context: A Potential O-GlcNAcase Inhibitor

The structural features of this compound, particularly the N-acetylglucosamine backbone and the hydroximo-lactone functionality, suggest its potential as an inhibitor of O-GlcNAcase (OGA). OGA is a key enzyme in the hexosamine biosynthetic pathway (HBP), which is a critical nutrient-sensing pathway in cells.

The HBP culminates in the post-translational modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc). This dynamic modification, regulated by the interplay of O-GlcNAc transferase (OGT) and OGA, plays a crucial role in various cellular processes, including signal transduction, transcription, and stress responses.[2][3][4] Dysregulation of O-GlcNAc cycling is implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[5][6]

Inhibition of OGA leads to an increase in cellular O-GlcNAcylation levels, which has been shown to be a promising therapeutic strategy for conditions characterized by tau pathology, such as Alzheimer's disease.[7][8] The lactone and related functionalities are known to mimic the transition state of the glycosidic bond cleavage catalyzed by glycosidases, making them effective inhibitors. The hydroximo group could potentially enhance binding to the active site of OGA.

G cluster_0 Hexosamine Biosynthetic Pathway & O-GlcNAc Cycling Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc OGlcNAcProtein O-GlcNAc Protein UDPGlcNAc->OGlcNAcProtein Adds O-GlcNAc Protein Protein (Ser/Thr) Protein->OGlcNAcProtein OGlcNAcProtein->Protein Removes O-GlcNAc OGT OGT OGA OGA Inhibitor Target Compound (OGA Inhibitor) Inhibitor->OGA Inhibits

Caption: O-GlcNAc cycling and the inhibitory action of the target compound.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a robust framework for its synthesis and a compelling hypothesis for its biological function. The proposed synthetic route leverages well-established reactions in carbohydrate chemistry, offering a clear path for its preparation. Furthermore, its structural similarity to known OGA inhibitors positions it as a promising candidate for further investigation in the context of neurodegenerative diseases and other conditions linked to dysregulated O-GlcNAc signaling. Further research is warranted to validate the proposed synthesis, characterize the compound thoroughly, and evaluate its inhibitory activity against O-GlcNAcase.

References

An In-depth Technical Guide to the Benzylidene Protecting Group in Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the regioselective modification of polyhydroxylated structures essential for the synthesis of complex oligosaccharides and glycoconjugates. Among the most versatile and widely employed protecting groups is the benzylidene acetal, prized for its robust stability, ease of introduction, and the diverse, regioselective transformations it can undergo. This guide provides a comprehensive overview of the formation, cleavage, and synthetic utility of the benzylidene protecting group in the context of glycoside chemistry.

Formation of Benzylidene Acetals

Benzylidene acetals are cyclic protecting groups formed by the acid-catalyzed reaction of a diol with benzaldehyde or a benzaldehyde equivalent.[1] In the realm of pyranosides, they exhibit a strong thermodynamic preference for protecting 1,3-diols, most notably the syn-axial C4 and C6 hydroxyl groups, leading to the formation of a rigid six-membered 1,3-dioxane ring system.[2][3] This regioselectivity is a key feature, allowing for the simultaneous protection of two hydroxyl groups in a single, efficient step.

The reaction is typically catalyzed by a Brønsted or Lewis acid. Common catalysts include p-toluenesulfonic acid (TsOH), 10-camphorsulfonic acid (CSA), and zinc chloride (ZnCl₂).[2][4][5] The use of benzaldehyde dimethyl acetal is often preferred over benzaldehyde as it avoids the production of water, which can hinder the reaction equilibrium.[2][6] More recently, catalysts like copper(II) triflate (Cu(OTf)₂) have been shown to be highly efficient, allowing the reaction to proceed rapidly at room temperature.[2]

Factors Influencing Formation:

  • Thermodynamic Control: The formation of the 4,6-O-benzylidene acetal on hexopyranosides is the thermodynamically favored product due to the stability of the resulting fused ring system.

  • Substrate Stereochemistry: While glucopyranosides and galactopyranosides readily form 4,6-O-benzylidene acetals, mannopyranosides, with their cis-2,3-diol arrangement, can sometimes yield mixtures of 2,3-O- and 4,6-O-acetals.[2][7] This can be overcome by using sterically hindered aldehydes like 2,6-dimethylbenzaldehyde, which restores selectivity for the 4,6-position.[7]

A typical procedure involves the reaction of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst.[6][8]

  • To a solution of methyl-α-D-glucopyranoside (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.3 equiv.) and a catalytic amount of camphor-10-sulfonic acid (CSA).[6]

  • Heat the mixture at approximately 50°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction to room temperature and neutralize the catalyst with triethylamine.[6]

  • The product is typically purified by precipitation and recrystallization or silica gel chromatography to yield the crystalline methyl 4,6-O-benzylidene-α-D-glucopyranoside.[6][9]

G cluster_start cluster_reagents Reaction Conditions cluster_product Start Glycoside with Free Diols Reagents Benzaldehyde Dimethyl Acetal Acid Catalyst (e.g., CSA, Cu(OTf)₂) Start->Reagents Protected 4,6-O-Benzylidene Protected Glycoside Reagents->Protected Solvent Anhydrous Solvent (e.g., DMF, ACN)

Cleavage and Regioselective Opening of Benzylidene Acetals

The utility of the benzylidene acetal is significantly enhanced by the variety of methods available for its removal, which can be broadly categorized into complete deprotection (cleavage) and regioselective reductive opening.

Full removal of the benzylidene group to regenerate the diol is typically achieved under acidic or hydrogenolytic conditions.

  • Acidic Hydrolysis: Mild acidic conditions, such as treatment with aqueous acetic acid or trifluoroacetic acid, are commonly used to hydrolyze the acetal.[10][11] Reagents like sodium hydrogen sulfate monohydrate provide a mild and easily removable catalyst for this transformation.[11] The mechanism involves protonation of an acetal oxygen, followed by ring opening and eventual hydrolysis to the diol and benzaldehyde.[12][13][14]

  • Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a very effective and clean method for deprotection.[10][15] This method simultaneously removes other benzyl-type protecting groups. Transfer hydrogenation using a hydrogen donor like triethylsilane in the presence of Pd/C offers a convenient alternative to using flammable hydrogen gas.[10][15]

One of the most powerful applications of the benzylidene acetal is its ability to be opened regioselectively to yield either a 4-O-benzyl or a 6-O-benzyl ether, leaving the other hydroxyl group free for further functionalization.[16][17] The outcome of this reaction is highly dependent on the choice of Lewis acid and hydride source.[17][18]

The general mechanism involves coordination of a Lewis acid to one of the acetal oxygen atoms, leading to the formation of an oxocarbenium ion intermediate, which is then attacked by a hydride donor.[18]

  • Formation of 6-O-Benzyl Ethers (4-OH Free): This is the more common outcome. Reagent systems like NaCNBH₃/HCl, BH₃·THF/TMSOTf, and Et₃SiH/BF₃·Et₂O typically deliver the hydride to the C-6 position, resulting in the formation of the 6-O-benzyl ether.[17][19] The regioselectivity is often directed by the Lewis acid coordinating to the more sterically accessible O-6, leading to cleavage of the C4-O bond.[18]

  • Formation of 4-O-Benzyl Ethers (6-OH Free): Achieving the opposite regioselectivity is more challenging but can be accomplished with specific reagent combinations. The use of diisobutylaluminium hydride (DIBAL-H) or reagent systems like Et₃SiH/PhBCl₂ can favor the formation of the 4-O-benzyl ether.[18][20][21] The mechanism is thought to involve the hydride reagent itself playing a key role in directing the regioselectivity.[17][18]

G cluster_pathA Pathway A cluster_pathB Pathway B Start 4,6-O-Benzylidene Acetal ReagentA Et₃SiH / BF₃·Et₂O or NaCNBH₃ / HCl Start->ReagentA ReagentB DIBAL-H or Et₃SiH / PhBCl₂ Start->ReagentB ProductA 4-OH, 6-OBn Derivative ReagentA->ProductA ProductB 6-OH, 4-OBn Derivative ReagentB->ProductB

The following is a representative protocol for the formation of a 6-O-benzyl ether derivative, leaving the C4-hydroxyl free.[16][19]

  • Dissolve the 4,6-O-benzylidene protected glycoside (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).[16]

  • Cool the solution to 0°C or a lower temperature (e.g., -78°C).[16][19]

  • Add triethylsilane (Et₃SiH, ~2.0-3.0 equiv.) followed by the dropwise addition of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·Et₂O, ~2.0-3.0 equiv.).[16][19]

  • Stir the reaction at low temperature, allowing it to warm slowly while monitoring by TLC until the starting material is consumed.[16]

  • Quench the reaction by adding triethylamine followed by methanol.[16]

  • Perform an aqueous workup, and purify the crude product by silica gel column chromatography to isolate the 6-O-benzyl ether.

Data Summary

The choice of reagents and conditions is critical for achieving the desired outcome in both formation and cleavage reactions. The following tables summarize quantitative data for these key transformations.

Table 1: Conditions for Benzylidene Acetal Formation

SubstrateReagentCatalystSolventTemp.TimeYield (%)Ref
Methyl α-D-glucopyranosideBenzaldehydeZnCl₂BenzaldehydeRT48 h63[4]
Methyl α-D-glucopyranosidePhCH(OMe)₂CSADMF50°C6 h76[6]
Generic DiolPhCH(OMe)₂Cu(OTf)₂AcetonitrileRT< 1 h>90[2]
D-GlucoseBenzaldehydeH₂SO₄DMF20-40°C6-36 hN/A[22]

Table 2: Conditions for Benzylidene Acetal Cleavage and Reductive Opening

Substrate (Typical)Reagent SystemDesired ProductTemp.TimeYield (%)Ref
4,6-O-Benzylidene Glycoside10% Pd/C, Et₃SiH4,6-DiolRT30 min87[15]
4,6-O-Benzylidene GlycosideNaHSO₄·H₂O4,6-Diol23-26°C1 h>90[11]
4,6-O-Benzylidene GlucosideEt₃SiH, BF₃·Et₂O6-O-Benzyl Ether0°CN/A78[19]
4,6-O-Benzylidene GlycosideEt₃SiH, TfOH6-O-Benzyl Ether-78°C to RTN/AHigh[16]
4,6-O-Benzylidene GlycosideEtAlCl₂, Et₃SiH6-O-Benzyl Ether-78°C to 0°C1-4 h85-95[23]
4,6-O-Benzylidene GlycosideEt₃SiH, PhBCl₂4-O-Benzyl EtherN/AN/AQuant.[21]
4,6-O-Benzylidene GlycosideDIBAL-H4-O-Benzyl EtherN/AN/AHigh[16]

Conclusion

The benzylidene acetal remains an indispensable tool in the synthetic carbohydrate chemist's arsenal. Its reliable and high-yielding formation provides robust protection for the 4- and 6-hydroxyl groups of pyranosides. More importantly, the development of diverse and highly regioselective methods for its reductive opening provides a critical branch point in synthetic pathways, allowing for the differential functionalization of otherwise chemically similar hydroxyl groups. This versatility secures the benzylidene acetal's role in the sophisticated assembly of complex carbohydrates required for research in biology, medicine, and materials science.

References

Methodological & Application

Application Notes and Protocols for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and Related Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a biochemical reagent employed in the field of glycobiology.[1][2] This area of study investigates the structure, synthesis, function, and evolution of carbohydrates (sugars).[1][2] Glycobiology is a multidisciplinary field with close ties to fundamental research, biotechnology, and biomedicine, encompassing carbohydrate chemistry, the enzymology of glycan formation and degradation, and the roles of glycans in biological systems.[1][2]

The core structure of this compound, a derivative of 2-acetamido-2-deoxy-D-gluconolactone, suggests its primary application as an inhibitor of glycosidases, particularly enzymes that process N-acetyl-β-D-glucosaminides.[3][4][5] Aldonolactones with a configuration corresponding to the enzyme's substrate are known to be effective inhibitors of glycosidases.[3][4][6] This document provides an overview of the applications of this class of compounds in research, with a focus on their role as inhibitors of O-GlcNAcase (OGA), and includes relevant protocols and data for analogous compounds due to the limited specific data available for the title compound.

Principle of Action: O-GlcNAcase Inhibition

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[7][8] This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[8][9] The dynamic cycling of O-GlcNAcylation is crucial for cellular processes and responses to environmental changes.[9]

Inhibitors of OGA, such as compounds structurally related to 2-acetamido-2-deoxy-D-gluconolactone, block the removal of O-GlcNAc, leading to an increase in the overall level of O-GlcNAcylated proteins.[8] This has significant implications for various cellular signaling pathways and has been explored as a therapeutic strategy for several diseases, including neurodegenerative disorders and cancer.[8][10][11]

Applications in Research

The primary application of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives is as inhibitors of glycosidases.[3][4][5] This inhibitory activity allows researchers to probe the functional roles of O-GlcNAcylation in various biological contexts.

Neurodegenerative Disease Research

A growing body of evidence suggests that dysregulation of O-GlcNAcylation is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[10] Inhibition of OGA has emerged as a promising therapeutic approach.[10][11]

  • Tauopathies: In Alzheimer's disease and other tauopathies, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles.[10] O-GlcNAcylation and phosphorylation can occur on the same or adjacent sites on tau, suggesting a competitive relationship. By increasing O-GlcNAcylation through OGA inhibition, it is possible to reduce tau hyperphosphorylation and aggregation.[7][11]

  • α-Synucleinopathies: In Parkinson's disease, the aggregation of α-synuclein is a key pathological hallmark.[10] OGA inhibition has been shown to increase the O-GlcNAcylation of α-synuclein, which may reduce its aggregation propensity and toxicity.[10]

Cancer Biology

Altered glycosylation patterns, including changes in O-GlcNAcylation, are a common feature of cancer cells.[8] OGA inhibitors are being investigated as potential anti-cancer agents.[8] By modulating O-GlcNAc levels, these inhibitors can interfere with cancer cell metabolism, proliferation, and survival, and in some cases, induce apoptosis.[8]

Metabolic Disease Research

O-GlcNAcylation is a nutrient-sensing post-translational modification.[9] Aberrant O-GlcNAcylation is associated with metabolic diseases like type 2 diabetes.[12] OGA inhibitors can be used to study the role of O-GlcNAcylation in metabolic pathways and insulin signaling.[9]

Quantitative Data of Related OGA Inhibitors

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory constants (Ki) for structurally related 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human O-GlcNAcase (hOGA) and human lysosomal hexosaminidase B (hHexB).[12][13][14]

CompoundhOGA Ki (nM)hHexB Ki (nM)
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (5f)276.8

Data sourced from Kiss et al., 2022.[12][13][14]

Experimental Protocols

Protocol 1: In Vitro OGA Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against purified OGA enzyme.

Materials:

  • Purified recombinant human OGA (hOGA)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Plate reader capable of measuring fluorescence (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound dilution to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 40 µL of hOGA solution (at a final concentration of ~1-5 nM) to each well except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate (at a final concentration around its Km value).

  • Monitor the increase in fluorescence over time using a plate reader at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Protocol 2: Western Blot Analysis of O-GlcNAc Levels in Cells

This protocol allows for the detection of changes in total protein O-GlcNAcylation in cultured cells treated with an OGA inhibitor.

Materials:

  • Cultured cells (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound (OGA inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the OGA inhibitor for a desired period (e.g., 24 hours). Include a vehicle-treated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative increase in O-GlcNAcylation.

Visualizations

O-GlcNAc Cycling and OGA Inhibition

O_GlcNAc_Cycling UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT O_GlcNAc_Protein O-GlcNAc Protein OGA OGA O_GlcNAc_Protein->OGA OGT->O_GlcNAc_Protein OGA->Protein GlcNAc GlcNAc OGA->GlcNAc Inhibitor OGA Inhibitor (e.g., 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone) Inhibitor->OGA

Caption: O-GlcNAc cycling and the inhibitory action of OGA inhibitors.

Experimental Workflow for OGA Inhibitor Screening

OGA_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models Enzyme_Assay Enzymatic Assay (Purified OGA + Substrate + Inhibitor) IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Kinetics Enzyme Kinetics (Ki Determination) IC50_Determination->Kinetics Cell_Treatment Cell Treatment (e.g., Neuronal cells) Kinetics->Cell_Treatment Western_Blot Western Blot (O-GlcNAc levels) Cell_Treatment->Western_Blot Toxicity_Assay Cell Viability/Toxicity Assay Cell_Treatment->Toxicity_Assay Animal_Model Animal Model of Disease (e.g., Tau transgenic mouse) Western_Blot->Animal_Model Dosing Inhibitor Administration Animal_Model->Dosing Analysis Behavioral and Histological Analysis Dosing->Analysis

Caption: A generalized workflow for the screening and validation of OGA inhibitors.

References

Application Notes and Protocols: 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone as a Potential Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in various physiological and pathological processes. The inhibition of these enzymes is a key therapeutic strategy for managing diseases such as diabetes, viral infections, and cancer. 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a synthetic carbohydrate derivative that, based on its structural similarity to the natural substrate of N-acetyl-β-D-hexosaminidases, presents as a promising candidate for a glycosidase inhibitor.[1][2][3] This document provides detailed application notes and protocols for the evaluation of this compound's inhibitory potential against glycosidases, particularly α-glucosidase, a key enzyme in carbohydrate metabolism.

While specific inhibitory data for this compound is not extensively available in published literature, the protocols and data presentation formats outlined herein provide a robust framework for its characterization. For context, derivatives of the related compound, 2-acetamido-2-deoxy-D-glucono-1,5-lactone, have demonstrated potent inhibition of human O-GlcNAcase (OGA) and β-hexosaminidase (HexB) with Ki values in the nanomolar range, highlighting the potential of this structural class.[4][5][6]

Data Presentation

Effective evaluation of a potential enzyme inhibitor requires the systematic determination and clear presentation of its inhibitory activity. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro α-Glucosidase Inhibition

CompoundConcentration (µM)% Inhibition (Hypothetical)IC50 (µM) (Hypothetical)
This compound115
1045
5075
10090
Acarbose (Positive Control)110
1035
5065
10085

Table 2: Kinetic Parameters of α-Glucosidase Inhibition

Inhibitor Concentration (µM)Apparent K_m (mM)Apparent V_max (µmol/min/mg)Inhibition Type
0 (Control)[Experimental Value][Experimental Value]N/A
[Concentration 1][Experimental Value][Experimental Value][e.g., Competitive]
[Concentration 2][Experimental Value][Experimental Value]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound as a glycosidase inhibitor.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed for a 96-well plate format for high-throughput screening.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Acarbose (positive control)

  • 100 mM Sodium phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Enzyme Solution: Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). The final concentration should be optimized to ensure a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

    • Inhibitor Solutions: Dissolve this compound and Acarbose in DMSO to prepare stock solutions. Further dilute with the phosphate buffer to achieve a range of desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the inhibitor solution at various concentrations to the sample wells.

    • Add 10 µL of the buffer with DMSO to the negative control wells.

    • Add 10 µL of the Acarbose solution to the positive control wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Add 20 µL of buffer to the blank wells.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.

  • Measurement:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation of Percentage Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100 Where:

      • Abssample is the absorbance of the well with the inhibitor.

      • Abscontrol is the absorbance of the well without the inhibitor.

      • Absblank is the absorbance of the well without the enzyme.

Protocol 2: Determination of Inhibition Type

To understand the mechanism of inhibition, kinetic studies are performed by varying the substrate concentration in the presence and absence of the inhibitor.

Procedure:

  • Perform the α-glucosidase inhibition assay as described in Protocol 1, but with varying concentrations of the pNPG substrate.

  • Run the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of this compound.

  • Measure the initial reaction velocities (V) at each substrate concentration ([S]).

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]). The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing a potential glycosidase inhibitor.

experimental_workflow cluster_screening Primary Screening cluster_characterization Inhibitor Characterization A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Perform In Vitro α-Glucosidase Assay A->B C Measure Absorbance at 405 nm B->C D Calculate % Inhibition C->D E Determine IC50 Value D->E Lead Compound F Kinetic Studies (Varying Substrate Concentration) G Lineweaver-Burk Plot Analysis F->G H Determine Inhibition Type (e.g., Competitive) G->H

Caption: Workflow for glycosidase inhibitor screening and characterization.

Proposed Mechanism of Action

The structure of this compound, particularly the lactone ring, suggests it may act as a competitive inhibitor by mimicking the transition state of the glycoside substrate.

mechanism_of_action cluster_enzyme Glycosidase Active Site cluster_inhibition Competitive Inhibition Enzyme Enzyme InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Products Hydrolysis Products Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone (Transition-State Analog) Inhibitor->Enzyme Binds to Active Site Substrate Glycoside Substrate Substrate->Enzyme Cannot Bind

Caption: Proposed competitive inhibition mechanism.

Conclusion

This compound represents a molecule of interest for the development of novel glycosidase inhibitors. The protocols provided here offer a comprehensive guide for its initial screening and characterization. Further studies, including determination of its inhibitory activity against a panel of glycosidases and evaluation in cell-based and in vivo models, are warranted to fully elucidate its therapeutic potential.

References

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in O-GlcNAcase (OGA) inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in O-GlcNAcase (OGA) Inhibition Studies

These application notes provide a comprehensive overview of the use of this compound and its analogs in the study of O-GlcNAcase (OGA) inhibition. OGA is a key enzyme in the regulation of O-GlcNAcylation, a dynamic post-translational modification implicated in a multitude of cellular processes and linked to several diseases, including neurodegenerative disorders and cancer.[1]

Introduction to O-GlcNAcase and its Inhibition

O-GlcNAcylation is the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is dynamically regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] Inhibition of OGA leads to an increase in global O-GlcNAcylation levels, a strategy that has shown therapeutic potential in various disease models. For instance, in the context of Alzheimer's disease, increased O-GlcNAcylation of the tau protein has been shown to reduce its hyperphosphorylation, a key pathological hallmark of the disease.[2][3]

Featured Inhibitor Class: 2-Acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone Analogs

While specific data for this compound is not extensively available in public literature, a closely related class of compounds, 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazones and sulfonylhydrazones, have been synthesized and characterized as potent OGA inhibitors. These compounds serve as excellent models for understanding the potential applications and experimental considerations for the featured lactone derivative.

Quantitative Data Summary

The following table summarizes the inhibitory potency of a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human OGA (hOGA) and human lysosomal β-hexosaminidase (hHexB), a related enzyme for which selectivity is important.[4]

CompoundhOGA Kᵢ (nM)[4]hHexB Kᵢ (nM)[4]
2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone276.8

Note: The data presented is for a structurally related analog. Researchers should perform their own dose-response studies to determine the specific IC₅₀ and Kᵢ values for this compound.

Experimental Protocols

Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives can be achieved through a multi-step process starting from D-glucosamine. The following is a general protocol based on the synthesis of related sulfonylhydrazone compounds.[4]

Materials:

  • D-glucosamine hydrochloride

  • Acetic anhydride

  • Pyridine

  • Arenesulfonylhydrazine

  • p-Toluenesulfonic acid

  • Manganese dioxide (MnO₂)

  • Ammonia in methanol

  • Appropriate solvents (e.g., chloroform, dichloromethane, methanol)

Procedure:

  • N-acetylation and O-acetylation of D-glucosamine: D-glucosamine hydrochloride is first N-acetylated and then O-acetylated using acetic anhydride in pyridine to yield N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine.

  • Condensation with Arenesulfonylhydrazine: The acetylated glucosamine is then condensed with an appropriate arenesulfonylhydrazine in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Oxidation to Glucono-1,5-lactone: The resulting product is oxidized to the corresponding glucono-1,5-lactone sulfonylhydrazone using activated MnO₂.

  • Deprotection: The O-acetyl protecting groups are removed using ammonia in methanol to yield the final inhibitor.

Note: For the synthesis of this compound, a key step would involve the protection of the 4- and 6-hydroxyl groups with a benzylidene group, typically using benzaldehyde dimethyl acetal and a catalytic amount of an acid like p-toluenesulfonic acid. The hydroximo group would be formed from the corresponding aldehyde or ketone.

In Vitro OGA Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of compounds against OGA.

Materials:

  • Recombinant human OGA (hOGA)

  • Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)

  • Assay buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Test compound (e.g., this compound) dissolved in DMSO

  • Stop solution: 0.5 M sodium carbonate, pH 10.5

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 20 µL of the test compound dilution or vehicle (for control wells).

  • Add 20 µL of hOGA enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the 4-MUG substrate solution.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 150 µL of the stop solution.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of Inhibition Constant (Kᵢ)

The inhibition constant (Kᵢ) can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using a Dixon plot or by fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive).

Signaling Pathways and Experimental Workflows

OGA Inhibition in the Context of Alzheimer's Disease

Inhibition of OGA is a promising therapeutic strategy for Alzheimer's disease. By increasing O-GlcNAcylation, OGA inhibitors can reduce the hyperphosphorylation of tau, a protein that forms neurofibrillary tangles in the brains of Alzheimer's patients.

OGA_in_AD OGA_Inhibitor OGA Inhibitor (e.g., 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone) OGA OGA OGA_Inhibitor->OGA Inhibits O_GlcNAcylation ↑ O-GlcNAcylation OGA->O_GlcNAcylation Removes O-GlcNAc Tau Tau Protein O_GlcNAcylation->Tau Modifies Hyperphosphorylation ↓ Tau Hyperphosphorylation O_GlcNAcylation->Hyperphosphorylation Reduces Tau->Hyperphosphorylation NFT ↓ Neurofibrillary Tangles Hyperphosphorylation->NFT Neuroprotection Neuroprotection NFT->Neuroprotection

Caption: OGA inhibition pathway in Alzheimer's disease.

Experimental Workflow for OGA Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel OGA inhibitors.

OGA_Inhibitor_Screening Compound_Library Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC₅₀ Determination Hit_Compounds->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Selectivity_Assay Selectivity Assay (vs. β-Hexosaminidase) Lead_Compounds->Selectivity_Assay Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Dixon Plot) Lead_Compounds->Mechanism_of_Inhibition Cell_Based_Assays Cell-Based Assays (Target Engagement) Lead_Compounds->Cell_Based_Assays Optimized_Lead Optimized Lead Selectivity_Assay->Optimized_Lead Mechanism_of_Inhibition->Optimized_Lead Cell_Based_Assays->Optimized_Lead

Caption: Workflow for OGA inhibitor screening and characterization.

References

Application Notes and Protocols for Testing the Efficacy of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for evaluating the efficacy of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. This compound is a biochemical reagent used in glycobiology research.[1][2][3] Based on the activity of structurally related compounds, it is hypothesized that this lactone derivative may act as an inhibitor of key enzymes involved in cellular glycosylation pathways, such as O-linked β-N-acetylglucosaminidase (OGA) and lysosomal hexosaminidases (HexA/HexB).[4][5] Inhibition of these enzymes has been implicated in the modulation of various pathological conditions, including cancer, neurodegenerative diseases, and diabetes.[4][5]

The following protocols are designed to test the efficacy of this compound, focusing on a cancer research context. The experimental design encompasses a tiered approach, starting from in vitro enzyme inhibition assays, moving to cell-based assays for viability and apoptosis, and culminating in target engagement and downstream signaling pathway analysis.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the efficacy of the test compound.

experimental_workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action enzyme_inhibition Enzyme Inhibition Assay (OGA/HexB) cell_viability Cell Viability Assay (MTT/WST-1) enzyme_inhibition->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_viability->apoptosis target_engagement Target Engagement Assay (CETSA) apoptosis->target_engagement western_blot Signaling Pathway Analysis (Western Blot) target_engagement->western_blot

Caption: High-level overview of the experimental workflow.

Putative Signaling Pathway

The hypothesized mechanism of action involves the inhibition of OGA, leading to an increase in O-GlcNAcylation of various proteins. This can impact multiple downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

signaling_pathway compound 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone oga OGA compound->oga Inhibition o_glcnac Increased O-GlcNAcylation oga->o_glcnac Decreased Removal akt Akt o_glcnac->akt Modulation of Phosphorylation p_akt p-Akt (Inactive) akt->p_akt Inhibition of Phosphorylation apoptosis Apoptosis p_akt->apoptosis Induction

Caption: Hypothesized signaling pathway of the test compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on the enzymatic activity of OGA and HexB.[6][7][8]

Materials:

  • Recombinant human OGA and HexB enzymes

  • Fluorogenic or colorimetric substrate specific for OGA and HexB

  • Assay buffer (optimized for each enzyme)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Thiamet-G for OGA)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the enzyme to each well.

  • Add the diluted test compound or positive control to the respective wells and incubate for a pre-determined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value of the test compound by plotting the reaction rate against the inhibitor concentration.

Cell Viability Assay

This assay will assess the cytotoxic or cytostatic effects of the compound on cancer cell lines. The WST-1 assay is recommended for its sensitivity and ease of use.[9]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an optimized density and incubate for 24 hours.[9]

  • Treat the cells with serial dilutions of the test compound and incubate for 24, 48, and 72 hours.

  • Add WST-1 reagent to each well and incubate for 1-4 hours.[9]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the EC50 value of the compound at each time point.

Apoptosis Assay

This assay will determine if the observed decrease in cell viability is due to the induction of apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[10][11]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound at its EC50 concentration for 24 and 48 hours.

  • Harvest the cells, including both adherent and floating populations.[10][12]

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.[10][12]

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm the direct binding of the compound to its target protein (OGA) within the cellular environment.[13]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer

  • Antibodies against OGA and a loading control (e.g., β-actin)

  • Western blot reagents and equipment

Protocol:

  • Treat cells with the test compound or vehicle control.

  • Heat the cell lysates at a range of temperatures.

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble OGA in each sample by Western blotting.

  • An increase in the thermal stability of OGA in the presence of the compound indicates target engagement.[13]

Signaling Pathway Analysis (Western Blot)

This will investigate the effect of the compound on the downstream signaling pathways modulated by O-GlcNAcylation, such as the Akt pathway.[14][15]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer and protease/phosphatase inhibitors

  • Antibodies against total O-GlcNAc, OGA, total Akt, phospho-Akt, and a loading control

  • Western blot reagents and equipment

Protocol:

  • Treat cells with the test compound at various concentrations and time points.

  • Prepare whole-cell lysates.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Probe the membrane with primary antibodies against the target proteins.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence imager.

  • Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC50 (nM)
Test CompoundOGA
Test CompoundHexB
Positive ControlOGA

Table 2: Cell Viability (EC50 values in µM)

Cell Line24 hours48 hours72 hours
HeLa
A549

Table 3: Apoptosis Induction (% of Apoptotic Cells)

Treatment24 hours48 hours
Vehicle Control
Test Compound (EC50)

Table 4: Western Blot Densitometry (Fold Change vs. Control)

ProteinTreatment 1Treatment 2Treatment 3
Total O-GlcNAc
p-Akt/Total Akt

References

Application Notes and Protocols for Determining the Ki of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive, generalized protocol for determining the Ki of an inhibitor against a model glycosidase, which can be adapted for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. The protocol is based on established methods for characterizing inhibitors of enzymes like OGA and HexB.

Principle of Ki Determination

The inhibition constant (Ki) for a competitive inhibitor can be determined by measuring the initial reaction velocity at various substrate and inhibitor concentrations. The Michaelis-Menten model is often employed, and the data can be analyzed using various graphical methods, such as the Lineweaver-Burk or Dixon plots, or more accurately through non-linear regression analysis. For a competitive inhibitor, the apparent Michaelis constant (Km_app) increases with inhibitor concentration, while the maximum velocity (Vmax) remains unchanged. The Ki is calculated from the relationship between the inhibitor concentration and the change in Km_app.

Data Presentation: Illustrative Kinetic Parameters

As the Ki for the title compound is not published, the following table provides an example of kinetic data for a structurally related compound, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone , which is a known inhibitor of human OGA (hOGA) and human lysosomal β-hexosaminidase B (hHexB).[2][3] This data serves as a reference for the type of quantitative information that would be generated from the described protocols.

InhibitorTarget EnzymeKi (nM)Inhibition Type
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehOGA27Competitive
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehHexB6.8Competitive

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetics and Inhibitor Ki

This protocol describes the steps to determine the Michaelis-Menten constant (Km) of the enzyme for its substrate and the inhibition constant (Ki) of the test compound.

Materials and Reagents:

  • Enzyme: Purified glycosidase (e.g., recombinant human OGA or HexB).

  • Substrate: A suitable chromogenic or fluorogenic substrate for the enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) for OGA and HexB).

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Appropriate buffer for maintaining enzyme activity and stability (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4).

  • Stop Solution: A solution to terminate the enzymatic reaction (e.g., 1 M sodium carbonate).

  • Instrumentation: Spectrophotometer or fluorometer capable of reading 96-well plates.

  • 96-well plates: Clear, flat-bottom plates for colorimetric assays or black plates for fluorescent assays.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilutions add_components Add Buffer, Enzyme, and Inhibitor to Plate prep_enzyme->add_components prep_substrate Prepare Substrate Dilutions add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_plate Read Absorbance/ Fluorescence stop_reaction->read_plate calc_velocity Calculate Initial Reaction Velocities read_plate->calc_velocity plot_data Plot Data (e.g., Michaelis-Menten) calc_velocity->plot_data calc_ki Calculate Km and Ki plot_data->calc_ki

Caption: Workflow for determining enzyme kinetic parameters.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a series of dilutions of the substrate in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Enzyme Assay for Km Determination (without inhibitor):

    • To each well of a 96-well plate, add a fixed amount of enzyme solution and assay buffer.

    • Add varying concentrations of the substrate to initiate the reaction.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific period, ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance or fluorescence of the product formed.

    • Calculate the initial reaction velocity (V) for each substrate concentration.

    • Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Enzyme Assay for Ki Determination (with inhibitor):

    • Repeat the enzyme assay as described above, but for each substrate concentration, perform the reaction in the presence of several fixed concentrations of the inhibitor.

    • For each inhibitor concentration, determine the apparent Km (Km_app).

  • Data Analysis to Determine Ki:

    • Plot the initial velocities against substrate concentrations for each inhibitor concentration.

    • Use non-linear regression to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the Ki value.

    • Alternatively, for competitive inhibition, a Dixon plot (1/V vs. [I]) at different substrate concentrations or a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis.

Signaling Pathway Diagram (Illustrative for OGA Inhibition):

G OGT OGT Protein_O_GlcNAc Protein-O-GlcNAc OGT->Protein_O_GlcNAc OGA OGA Protein_Ser_Thr Protein-Ser/Thr OGA->Protein_Ser_Thr Protein_Ser_Thr->Protein_O_GlcNAc O-GlcNAcylation Protein_O_GlcNAc->Protein_Ser_Thr De-O-GlcNAcylation Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Inhibitor->OGA Inhibition

Caption: Inhibition of O-GlcNAcase (OGA) by the test compound.

Conclusion

The provided protocols offer a robust framework for the detailed characterization of this compound as a potential glycosidase inhibitor. By systematically determining its Ki value, researchers can gain valuable insights into its potency and mechanism of action, which is fundamental for its application in glycobiology research and for the development of novel therapeutics. The illustrative data and diagrams serve to guide the experimental design and interpretation of results.

References

Application Notes and Protocols for Cell-Based Assays Using 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a biochemical reagent utilized in the field of glycobiology. Structurally similar to the transition state of N-acetyl-β-D-glucosaminidase-catalyzed reactions, this compound and its analogs are potent inhibitors of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The dynamic cycling of O-GlcNAcylation, regulated by O-GlcNAc transferase (OGT) and OGA, is a critical post-translational modification involved in a myriad of cellular processes, including signal transduction, transcription, and cell cycle control. Dysregulation of O-GlcNAc cycling has been implicated in various diseases, making OGA a compelling therapeutic target.

These application notes provide detailed protocols for cell-based assays to characterize the inhibitory effects of this compound and related compounds on OGA activity and downstream cellular signaling.

Data Presentation

CompoundhOGA Ki (nM)[2]HexA/HexB Ki (nM)[2]
2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-phenyl-semicarbazone190 ± 8205 ± 14
2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-chlorophenyl)-semicarbazone155 ± 3Not Reported
2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(1-naphthyl)-semicarbazone506 ± 20Not Reported
2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone36 ± 2Not Reported
2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone276.8

Signaling Pathways and Experimental Workflows

O-GlcNAc Cycling and Downstream Signaling

Inhibition of OGA leads to an accumulation of O-GlcNAcylated proteins, which can impact various signaling pathways. The following diagram illustrates the central role of O-GlcNAc cycling and the consequences of OGA inhibition.

O_GlcNAc_Cycling cluster_0 Cellular Processes cluster_1 O-GlcNAc Cycling Transcription Transcription CellCycle Cell Cycle StressResponse Stress Response InsulinSignaling Insulin Signaling OGT OGT O_GlcNAcylated_Protein O-GlcNAcylated Protein OGT->O_GlcNAcylated_Protein Adds O-GlcNAc OGA OGA Protein_Ser_Thr Protein (Ser/Thr) OGA->Protein_Ser_Thr Protein_Ser_Thr->OGT O_GlcNAcylated_Protein->Transcription O_GlcNAcylated_Protein->CellCycle O_GlcNAcylated_Protein->StressResponse O_GlcNAcylated_Protein->InsulinSignaling O_GlcNAcylated_Protein->OGA Removes O-GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Inhibitor->OGA Inhibits

Caption: O-GlcNAc cycling and the effect of OGA inhibition.

Experimental Workflow: Western Blot for Global O-GlcNAcylation

This workflow outlines the key steps to assess the efficacy of an OGA inhibitor in increasing global O-GlcNAcylation in cultured cells.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., HEK293T, HeLa) B 2. Cell Lysis (with protease and OGA inhibitors) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-O-GlcNAc, e.g., CTD110.6) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Western blot workflow for O-GlcNAcylation analysis.

Experimental Protocols

Protocol 1: Determination of Global O-GlcNAcylation Levels by Western Blot

This protocol details the steps to measure the increase in total protein O-GlcNAcylation in cultured cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails, and an OGA inhibitor (e.g., PUGNAc or Thiamet-G, to prevent post-lysis de-O-GlcNAcylation)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Protein transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-O-GlcNAc monoclonal antibody (e.g., CTD110.6 or RL2)

  • Secondary antibody: HRP-conjugated anti-mouse IgM or IgG

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to an equal amount of protein from each sample (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the O-GlcNAc signal to the loading control.

Protocol 2: In Vitro OGA Activity Assay using a Fluorogenic Substrate

This protocol describes a method to measure the enzymatic activity of OGA in cell lysates using a fluorogenic substrate, which can be adapted to determine the IC50 value of this compound.

Materials:

  • Cell lysate prepared as described in Protocol 1 (without OGA inhibitors in the lysis buffer for this specific assay)

  • OGA Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.0)

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, 4-MU-GlcNAc)

  • This compound

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm for 4-MU)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in OGA Assay Buffer.

    • Prepare a working solution of the 4-MU-GlcNAc substrate in OGA Assay Buffer. The final concentration should be close to the Km of OGA for this substrate.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the inhibitor solutions or a vehicle control.

    • Add an equal amount of cell lysate (containing OGA) to each well.

    • Include a "no enzyme" control for background fluorescence subtraction.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the 4-MU-GlcNAc substrate solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination and Measurement:

    • Stop the reaction by adding the Stop Solution to each well. The high pH enhances the fluorescence of the liberated 4-methylumbelliferone.

    • Measure the fluorescence in each well using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of OGA inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols: 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in Carbohydrate-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a specialized biochemical reagent utilized in the field of glycobiology for investigating carbohydrate-protein interactions.[1][2] Its structure, mimicking the oxazolinium ion intermediate formed during glycoside hydrolysis, makes it a potential inhibitor of glycoside hydrolases. This document provides detailed application notes and protocols for the use of this compound and its close analogs in studying enzymes such as O-GlcNAcase (OGA) and lysosomal β-hexosaminidases, which are critical in various cellular signaling pathways and disease pathologies.

Target Proteins and Biological Context

The primary targets for this class of carbohydrate mimetics are enzymes that recognize and process N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues.

  • O-GlcNAcase (OGA): This enzyme is a key regulator of the dynamic post-translational modification known as O-GlcNAcylation, where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[3] O-GlcNAcylation is a critical signaling mechanism involved in various cellular processes, including transcription, translation, and signal transduction.[3] Dysregulation of O-GlcNAc cycling is implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders.[4]

  • β-Hexosaminidases (HexA and HexB): These are lysosomal enzymes responsible for the degradation of glycosphingolipids.[5] Specifically, HexA, a heterodimer of α and β subunits, is crucial for the removal of a terminal β-linked GalNAc residue from GM2 gangliosides.[5] A deficiency in HexA activity leads to the accumulation of GM2 ganglioside in neuronal cells, causing the fatal neurodegenerative disorder Tay-Sachs disease.[6][7]

Quantitative Data for Structurally Related Inhibitors

The following tables summarize the inhibitory potency (Ki values) of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives against human OGA (hOGA) and human lysosomal β-hexosaminidase B (hHexB). This data provides a valuable reference for the potential efficacy of this compound.

Table 1: Inhibitory Activity of 2-acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazone Derivatives [4][8][9]

CompoundhOGA Kᵢ (nM)hHexB Kᵢ (nM)
1-naphthalenesulfonylhydrazone276.8

Table 2: Inhibitory Activity of 2-acetamido-2-deoxy-D-glucono-1,5-lactone Semicarbazone Derivatives [10][11]

CompoundhOGA Kᵢ (nM)
Semicarbazone derivative 6e~30-250
Semicarbazone derivative 6g36

Experimental Protocols

The following are detailed protocols for enzyme inhibition assays that can be adapted for evaluating the inhibitory potential of this compound against hOGA and β-hexosaminidase.

Protocol 1: Human O-GlcNAcase (hOGA) Inhibition Assay

This protocol is based on a fluorometric assay using a synthetic substrate.[12]

Materials:

  • Recombinant human OGA

  • This compound (or related inhibitor)

  • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.0

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG)

  • Stop Solution: 0.5 M sodium carbonate, pH 10.7

  • 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute recombinant hOGA to the desired concentration in Assay Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further, dilute these stock solutions in Assay Buffer to the final desired concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted inhibitor or DMSO (for control) to the wells of the microplate.

    • Add 10 µL of the diluted hOGA enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 4-MUG substrate to each well.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 25 µL of the Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition relative to the control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: β-Hexosaminidase Inhibition Assay

This protocol is a general colorimetric assay for β-hexosaminidase activity.[13]

Materials:

  • β-Hexosaminidase (from a suitable source, e.g., cell lysate, purified enzyme)

  • This compound (or related inhibitor)

  • Assay Buffer: Citrate-phosphate buffer (pH 4.5)

  • Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

  • Stop Solution: 0.4 M Glycine, pH 10.7

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates or purified enzyme solutions in an appropriate buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the Assay Buffer.

  • Assay Reaction:

    • Add 20 µL of the sample (enzyme) and 20 µL of the inhibitor solution to the wells of the microplate. For control wells, add 20 µL of Assay Buffer instead of the inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 80 µL of the pNP-GlcNAc substrate solution (prepared in Assay Buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

O-GlcNAc Signaling Pathway

O_GlcNAc_Signaling Glucose Glucose HBP Hexosamine Biosynthesis Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Protein_OGlcNAc O-GlcNAcylated Protein OGT->Protein_OGlcNAc Adds GlcNAc Protein Substrate Protein (Ser/Thr) Protein->OGT OGA O-GlcNAcase (OGA) Protein_OGlcNAc->OGA Cellular_Processes Cellular Processes (Transcription, Signaling, etc.) Protein_OGlcNAc->Cellular_Processes OGA->Protein Removes GlcNAc Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo- 1,5-lactone Inhibitor->OGA Inhibits Tay_Sachs_Pathway GM2 GM2 Ganglioside HexA Hexosaminidase A (HexA) GM2->HexA Substrate GM3 GM3 Ganglioside HexA->GM3 Product Tay_Sachs Tay-Sachs Disease (GM2 Accumulation) HexA->Tay_Sachs Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo- 1,5-lactone Inhibitor->HexA Potential Modulator/ Pharmacological Chaperone Defect Defective HexA Defect->Tay_Sachs Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, Substrate, and Buffers Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/ Control to Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Enzyme Solution Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for Enzyme-Inhibitor Binding Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Absorbance/ Fluorescence Stop_Reaction->Measure_Signal Analyze_Data Data Analysis: Calculate % Inhibition & IC₅₀ Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of novel derivatives from 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. This starting material is a valuable scaffold in glycobiology and medicinal chemistry.[1][2] The functional groups present—a benzylidene acetal, an acetamido group, and a hydroximo-lactone moiety—offer multiple sites for chemical modification to generate a library of compounds for biological screening.

Overview of Synthetic Strategies

The primary sites for derivatization on the parent molecule are the oxime hydroxyl group and the benzylidene acetal. The following synthetic pathways are proposed based on established carbohydrate chemistry.

  • O-Alkylation and O-Acylation of the Oxime: The hydroxyl group of the oxime can be readily alkylated or acylated to introduce a variety of substituents, potentially modulating the molecule's polarity, solubility, and interaction with biological targets.

  • Reductive Ring Opening of the Benzylidene Acetal: A well-established method in carbohydrate chemistry involves the reductive cleavage of the benzylidene acetal to generate a free hydroxyl group at the C4 position and a benzyl ether at the C6 position. The newly freed hydroxyl group can then be further functionalized.

  • Oxidative Ring Opening of the Benzylidene Acetal: Treatment of 4,6-O-benzylidene acetals with N-bromosuccinimide (NBS) can lead to the formation of 4-O-benzoyl-6-bromo-6-deoxy derivatives.[3] This reaction introduces a halogen for further nucleophilic substitution and an O-benzoyl group.

The following diagram outlines the proposed synthetic workflows starting from the parent lactone.

G start_node This compound path1_node1 O-Alkyl/Aryl Derivatives start_node->path1_node1 R-X, Base (Strategy 1a) path1_node2 O-Acyl Derivatives start_node->path1_node2 Acyl Halide, Base (Strategy 1b) path2_node1 4-OH, 6-O-Benzyl Derivative start_node->path2_node1 NaBH3CN, HCl (Strategy 2) path3_node1 4-O-Benzoyl-6-bromo-6-deoxy Derivative start_node->path3_node1 NBS, BaCO3 (Strategy 3) path2_node2 Further Functionalization at C4 path2_node1->path2_node2 Acylation, etc. path3_node2 Nucleophilic Substitution at C6 path3_node1->path3_node2 Nucleophile (e.g., NaN3)

Caption: Proposed synthetic workflows for derivatization.

Potential Applications and Biological Relevance

Derivatives of N-acetyl-D-glucosamine and its lactone forms are known inhibitors of hexosaminidases. For instance, a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones have shown potent, nanomolar competitive inhibition of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexB).[4][5] Inhibition of these enzymes is pharmacologically relevant for several diseases, including neurodegenerative disorders, type 2 diabetes, and cancer.[5] The derivatives synthesized from this compound could be screened for similar inhibitory activities.

The following diagram illustrates the role of OGA and its inhibition.

G substrate O-GlcNAc Modified Proteins product Unmodified Proteins + GlcNAc substrate->product Catalysis enzyme OGA enzyme->substrate inhibitor Synthesized Derivatives inhibitor->enzyme Inhibition outcome Increased O-GlcNAcylation (Therapeutic Effect) inhibitor->outcome

Caption: Inhibition of OGA by synthesized derivatives.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis of derivatives. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1a: O-Alkylation of the Oxime Hydroxyl Group

This protocol describes the general procedure for the O-alkylation of the hydroximo-lactone.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting lactone (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the O-alkylated derivative.

Protocol 1b: O-Acylation of the Oxime Hydroxyl Group

This protocol details the acylation of the oxime hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Pyridine

  • Acyl halide (e.g., acetyl chloride, benzoyl chloride) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting lactone (1.0 eq) in a mixture of anhydrous DCM and pyridine under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl halide (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the O-acylated product.

Protocol 2: Reductive Ring Opening of the Benzylidene Acetal

This protocol is adapted from established methods for the regioselective cleavage of benzylidene acetals in carbohydrates.

Materials:

  • This compound (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Freshly prepared 2M ethereal HCl

  • Molecular sieves (4 Å)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred suspension of the starting material (1.0 eq) and activated 4 Å molecular sieves in anhydrous THF, add NaBH₃CN (5.0 eq).

  • Cool the mixture to 0 °C under an argon atmosphere.

  • Slowly add 2M ethereal HCl dropwise over 1 hour until the starting material is consumed (monitor by TLC). Maintain the pH to ensure it remains acidic.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Filter the mixture through a pad of Celite, washing with EtOAc.

  • Separate the phases of the filtrate and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to isolate the 4-hydroxy-6-O-benzyl derivative.

Data Presentation

The following tables summarize hypothetical but expected data for the synthesized derivatives based on yields from similar reactions in the literature. Characterization would be performed using standard techniques (¹H NMR, ¹³C NMR, HRMS, FT-IR).

Table 1: O-Substituted Oxime Derivatives

Derivative IDR Group (Strategy 1a/1b)Expected Yield (%)Expected Appearance
D-001 Methyl (-CH₃)75 - 85White Solid
D-002 Benzyl (-CH₂Ph)80 - 90Crystalline Solid
D-003 Acetyl (-COCH₃)90 - 98Amorphous Solid
D-004 Benzoyl (-COPh)85 - 95White Powder

Table 2: Benzylidene Acetal Ring-Opened Derivatives

Derivative IDSynthetic StrategyDescriptionExpected Yield (%)Expected Appearance
D-005 Strategy 24-OH, 6-O-Benzyl derivative60 - 75Colorless Oil
D-006 Strategy 34-O-Benzoyl-6-bromo derivative70 - 85White Solid

References

Application Notes and Protocols for the Characterization of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a biochemical reagent utilized in glycobiology research.[1] Glycobiology is a field that encompasses the study of the structure, synthesis, and biology of sugars.[1] This compound and its derivatives are of interest due to their potential as enzyme inhibitors. For instance, related 2-acetamido-2-deoxy-d-glucono-1,5-lactone derivatives have been studied as potent inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB), enzymes relevant in diseases such as neurodegenerative disorders, diabetes, and cancer.[2][3][4] Accurate and thorough characterization of this compound is crucial for its application in research and drug development.

These application notes provide detailed protocols for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 132063-03-7[5]
Molecular Formula C15H18N2O6[5]
Molecular Weight 322.31 g/mol Calculated
Melting Point 229-231°C[5]
Solubility DMSO, Methanol[5]
Storage Temperature -20°C (long-term)[5]

Analytical Techniques and Protocols

The comprehensive characterization of this compound relies on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule, confirming the presence of key functional groups and determining the stereochemistry. Both 1H and 13C NMR are critical. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: A 300-700 MHz NMR spectrometer is recommended for optimal resolution.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Reference the chemical shifts to the residual solvent peak.

    • Expected signals would include those for the acetamido methyl group, the sugar ring protons, the benzylidene methine proton, and the aromatic protons of the benzylidene group.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Reference the chemical shifts to the solvent peak.

    • Expected signals would correspond to the carbonyl carbon of the lactone and acetamido group, the carbons of the sugar ring, the benzylidene acetal carbon, and the aromatic carbons.

  • 2D NMR Acquisition (if required for full assignment):

    • COSY: To establish proton-proton correlations within the sugar ring.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which is useful for assigning quaternary carbons and confirming the overall structure.

    • NOESY/ROESY: To determine the stereochemical arrangement through space correlations, for example, to confirm the configuration of the benzylidene group.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source is recommended.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to determine the optimal ionization mode.

    • In positive mode, expect to observe the protonated molecule [M+H]+ and potentially adducts with sodium [M+Na]+ or potassium [M+K]+.

    • In negative mode, the deprotonated molecule [M-H]- may be observed.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A suitable method can separate the target compound from starting materials, by-products, and degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Example Gradient: Start with 5-10% B, ramp to 95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic benzylidene group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample solution. The purity is determined by the area percentage of the main peak.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Quality Control cluster_final Final Product Start Starting Materials (e.g., D-Glucosamine derivative) Reaction Chemical Synthesis (Benzylidene protection, Lactonization, etc.) Start->Reaction Reagents & Conditions Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Purity Purity Assessment (HPLC) Purification->Purity Purified Sample Structure Structural Elucidation (NMR, MS) Purity->Structure Purity Confirmed PhysChem Physicochemical Analysis (Melting Point, Optical Rotation) Structure->PhysChem Structure Confirmed FinalProduct Pure Characterized Compound PhysChem->FinalProduct Full Characterization

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in aqueous buffers. The following sections offer strategies and experimental protocols to improve the dissolution of this compound for various research applications.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] Its solubility in aqueous buffers is presumed to be low, a common characteristic for molecules with hydrophobic protecting groups like the benzylidene group.

Q2: Why is this compound likely poorly soluble in aqueous buffers?

A2: The poor aqueous solubility can be attributed to its molecular structure. The presence of the benzylidene group, a bulky and nonpolar moiety, significantly increases the hydrophobicity of the molecule. While the core sugar structure has hydrophilic hydroxyl and acetamido groups, the benzylidene group dominates the molecule's interaction with water, leading to low solubility.

Q3: What are the general strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous buffer to increase the overall solubilizing capacity of the system.[2][3]

  • Use of Cyclodextrins: Encapsulating the hydrophobic part of the molecule within the cavity of a cyclodextrin to form a more water-soluble inclusion complex.[4][5][6]

  • pH Adjustment: Modifying the pH of the buffer, which can be effective if the molecule has ionizable groups. However, the stability of the lactone ring must be considered.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound and increase its apparent solubility.[7][8]

Q4: How does pH affect the stability and solubility of the gluconolactone ring?

A4: The gluconolactone ring is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent. At or near neutral and alkaline pH, the equilibrium favors the hydrolysis of the lactone to the corresponding gluconic acid. Conversely, at acidic pH, the lactone form is more stable. Therefore, for experiments where the lactone form is required, it is advisable to work at a slightly acidic pH. However, the impact of pH on the solubility of the entire molecule needs to be experimentally determined.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound in aqueous buffers.

Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, and the percentage of DMSO is too low to maintain its solubility.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Lower the final desired concentration of the compound in the aqueous buffer.

    • Increase the Co-solvent Concentration: If experimentally permissible, increase the final concentration of DMSO in the buffer. Be mindful of the tolerance of your biological system to the organic solvent.

    • Use a Different Co-solvent: Test other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).

    • Employ a Solubilizing Excipient: Consider the use of cyclodextrins or non-ionic surfactants.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually Inspect Solutions: Before and after the experiment, carefully inspect the solutions for any signs of precipitation.

    • Perform a Solubility Test: Determine the kinetic solubility of the compound in your specific assay buffer to ensure you are working below the solubility limit.

    • Incorporate Solubilizing Agents: The use of co-solvents or cyclodextrins can help maintain the compound in solution for the duration of the experiment.

Experimental Protocols

Below are detailed protocols for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the steps to determine the effectiveness of different co-solvents in improving the solubility of the target compound.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400

  • Vortex mixer

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Add an excess amount of the compound to each co-solvent/buffer mixture.

  • Vortex the samples vigorously for 2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
DMSO1[Experimental Data]
5[Experimental Data]
10[Experimental Data]
Ethanol1[Experimental Data]
5[Experimental Data]
10[Experimental Data]
Propylene Glycol1[Experimental Data]
5[Experimental Data]
10[Experimental Data]
Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol describes how to use cyclodextrins to form inclusion complexes and improve aqueous solubility.

Materials:

  • This compound

  • Aqueous buffer of choice

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Stir plate and magnetic stir bars

  • Analytical method for quantification

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Stir the mixtures at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration.

Data Presentation:

CyclodextrinConcentration (% w/v)Solubility (µg/mL)
HP-β-CD1[Experimental Data]
5[Experimental Data]
10[Experimental Data]
SBE-β-CD1[Experimental Data]
5[Experimental Data]
10[Experimental Data]

Visualizations

experimental_workflow cluster_start Starting Point cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble Compound (2-Acetamido-4,6-O-benzylidene-2-deoxy-D- gluconohydroximo-1,5-lactone) cosolvency Co-solvency (DMSO, Ethanol, etc.) start->cosolvency Apply Strategy cyclodextrin Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) start->cyclodextrin Apply Strategy ph_adjustment pH Adjustment (Consider Lactone Stability) start->ph_adjustment Apply Strategy surfactants Surfactants (e.g., Tween 80) start->surfactants Apply Strategy analysis Quantify Solubility (HPLC, UV-Vis) cosolvency->analysis Prepare Samples cyclodextrin->analysis Prepare Samples ph_adjustment->analysis Prepare Samples surfactants->analysis Prepare Samples outcome Optimized Aqueous Formulation analysis->outcome Select Best Method logical_relationship compound Target Compound (Hydrophobic) benzylidene Benzylidene Group (Increases Hydrophobicity) compound->benzylidene contains strategies Solubilization Strategies (Co-solvents, Cyclodextrins, etc.) compound->strategies requires solubility Aqueous Solubility application Successful Experiment solubility->application is critical for benzylidene->solubility decreases strategies->solubility increases

References

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store the solid compound at -20°C.[1] If dissolved in a solvent, store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, and protect from light.[2]

Q2: Can I store the compound at room temperature?

Short-term storage at room temperature is permissible.[1] However, for extended periods, refrigerated or frozen storage is advised to minimize potential degradation.

Q3: What solvents are suitable for dissolving this compound?

The compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]

Q4: Is the compound stable in aqueous solutions?

Q5: What substances should I avoid mixing with this compound?

To prevent potential hazardous reactions and degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing a loss of compound activity or variability in your results, consider the following potential causes and troubleshooting steps.

  • Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of the compound.

    • Solution: Review the storage conditions of both the solid compound and any prepared solutions. Ensure they align with the recommended temperatures and light protection guidelines.[1][2] If in doubt, use a fresh vial of the compound.

  • Possible Cause 2: Solution Instability. The compound may have limited stability in your experimental buffer or solvent.

    • Solution: Prepare solutions fresh before each experiment. If using aqueous buffers, be mindful of the pH, as lactones can be susceptible to hydrolysis, which is often accelerated by heat and high pH.[4]

The following workflow can help troubleshoot inconsistent results:

G start Inconsistent Experimental Results check_storage Verify Storage Conditions (Solid and Solution) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok use_fresh Use a Fresh Stock of Compound storage_ok->use_fresh No prepare_fresh_solution Prepare Fresh Solutions Before Use storage_ok->prepare_fresh_solution Yes use_fresh->prepare_fresh_solution check_protocol Review Experimental Protocol (e.g., buffer pH, temperature) prepare_fresh_solution->check_protocol protocol_ok Protocol Conditions Optimal? check_protocol->protocol_ok adjust_protocol Adjust Protocol (e.g., use fresh buffers, control pH) protocol_ok->adjust_protocol No contact_support Contact Technical Support protocol_ok->contact_support Yes adjust_protocol->contact_support

Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty Dissolving the Compound

If you are having trouble dissolving the compound, follow these steps.

  • Step 1: Ensure you are using a recommended solvent such as DMSO or Methanol.[1]

  • Step 2: To aid dissolution, you can gently warm the solution. However, avoid excessive heat, which could promote degradation.

  • Step 3: For maximum recovery of the product, centrifuge the original vial before removing the cap to ensure all the powder is at the bottom.[1]

Stability and Storage Data Summary

ParameterConditionRecommendation
Solid Compound Short-term StorageRoom Temperature[1]
Long-term Storage-20°C[1]
In Solvent 1 Month Storage-20°C (protect from light)[2]
6 Months Storage-80°C[2]
Solubility Recommended SolventsDMSO, Methanol[1]
Incompatibilities Substances to AvoidStrong acids/alkalis, strong oxidizing/reducing agents[2]

Potential Degradation Pathway

While a specific degradation pathway for this compound is not detailed in the available literature, a plausible route, based on the chemistry of related compounds, is the hydrolysis of the lactone ring. This process is often catalyzed by acidic or basic conditions.

G reactant 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone product Hydrolyzed Product (Open-chain gluconic acid derivative) reactant->product Hydrolysis conditions H₂O (Acid or Base catalysis) conditions->product

References

Technical Support Center: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process involving the protection of a carbohydrate, followed by oxidation and subsequent oximation. The overall workflow is depicted below.

Synthesis Workflow cluster_0 Step 1: Benzylidene Acetal Protection cluster_1 Step 2: Oxidation to Lactone cluster_2 Step 3: Oximation Start N-Acetyl-D-glucosamine Intermediate1 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucopyranose Start->Intermediate1 Benzaldehyde dimethyl acetal, Acid catalyst Intermediate2 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucono-1,5-lactone Intermediate1->Intermediate2 Oxidizing agent FinalProduct 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Intermediate2->FinalProduct Hydroxylamine

Caption: Overall synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis.

Step 1: Benzylidene Acetal Protection

Question 1: My benzylidene acetal protection of N-acetyl-D-glucosamine is resulting in a low yield. What are the possible causes and solutions?

Answer:

Low yields in benzylidene acetal formation can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Inefficient Catalyst: The choice and amount of acid catalyst are crucial. While traditional catalysts like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) can be used, copper(II) triflate (Cu(OTf)₂) has been reported as a more efficient catalyst for this transformation, often leading to shorter reaction times and higher yields.[1]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the benzaldehyde dimethyl acetal reagent and the product. The reaction is typically performed in an aprotic solvent like acetonitrile or DMF.[1]

  • Reagent Quality: Use freshly distilled benzaldehyde or high-quality benzaldehyde dimethyl acetal, as impurities can interfere with the reaction.

  • Poor Reactivity of the Substrate: N-acetylglucosamine derivatives can exhibit poor reactivity as glycosyl acceptors due to intramolecular hydrogen bonding.[2] While this is more relevant for glycosylation reactions, it can also influence the kinetics of the protection step. Using a more active catalyst system can help overcome this.

  • Work-up Procedure: During work-up, quenching the acid catalyst with a base like triethylamine (Et₃N) before purification is important to prevent deprotection.[1]

Troubleshooting Summary Table:

Problem Potential Cause Recommended Solution
Low YieldInefficient acid catalystUse Cu(OTf)₂ as the catalyst.[1]
Wet reagents/solventsEnsure all glassware, solvents, and reagents are anhydrous.
Impure benzaldehyde reagentUse freshly distilled benzaldehyde or high-quality benzaldehyde dimethyl acetal.
Product decomposition during work-upQuench the acid catalyst with a base (e.g., Et₃N) before purification.[1]

Question 2: I am observing the formation of multiple products in my benzylidene acetal protection reaction. How can I improve the selectivity for the 4,6-O-benzylidene product?

Answer:

The formation of multiple products often indicates a lack of regioselectivity, leading to isomers such as the 2,3-O-benzylidene acetal.

  • Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity. For instance, with mannoside derivatives, the use of CSA or TsOH can lead to the formation of 2,3-O-benzylidene and di-benzylidene products, whereas Cu(OTf)₂ has been shown to be highly selective for the 4,6-O-benzylidene product.[1] This selectivity is likely applicable to glucosamine derivatives as well.

  • Reaction Temperature: Running the reaction at room temperature, as is possible with the Cu(OTf)₂ catalyst, can improve selectivity compared to reactions requiring heating.[1]

Troubleshooting_Benzylidene_Protection Start Low Yield or Multiple Products Cause1 Inefficient or Non-selective Catalyst Start->Cause1 Cause2 Sub-optimal Reaction Conditions Start->Cause2 Solution1 Use Cu(OTf)₂ catalyst Cause1->Solution1 Solution2 Ensure anhydrous conditions and pure reagents Cause2->Solution2 Solution3 Optimize reaction temperature (e.g., room temperature) Cause2->Solution3

Caption: Troubleshooting logic for benzylidene acetal protection.

Step 2: Oxidation to Lactone

Question 3: My oxidation of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose to the corresponding lactone is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete oxidation is a common issue in carbohydrate chemistry. The following points should be considered:

  • Choice of Oxidant: For the oxidation of similar N-acetylated sugars to lactones, activated manganese dioxide (MnO₂) has been successfully employed.[3] The activity of MnO₂ can vary between batches, so using a highly active form is crucial. Other potential oxidants could include Swern oxidation or Dess-Martin periodinane, although these may require careful optimization to avoid side reactions.

  • Reaction Conditions: The oxidation with MnO₂ is typically carried out in a non-polar solvent like dichloromethane at reflux. Ensure a sufficient excess of the oxidizing agent is used.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Substrate Purity: Ensure the starting material from the previous step is pure, as impurities can interfere with the oxidation.

Question 4: I am observing degradation of my product during the oxidation step. What could be the cause?

Answer:

Degradation during oxidation can be due to the harshness of the reaction conditions or the instability of the product.

  • Over-oxidation: Prolonged reaction times or an excessive amount of a strong oxidizing agent can lead to over-oxidation and the formation of byproducts.

  • Stability of the Benzylidene Acetal: While generally stable, the benzylidene acetal can be sensitive to strongly acidic or basic conditions. Ensure the chosen oxidation method is compatible with this protecting group.

  • Free Radical Scavenging: Glucosamine and its derivatives have been reported to have antioxidant and radical scavenging properties.[4][5][6] This intrinsic property might interfere with certain oxidation reactions, leading to complex product mixtures.

Troubleshooting Summary Table:

Problem Potential Cause Recommended Solution
Incomplete OxidationInactive or insufficient oxidizing agentUse highly active MnO₂ in sufficient excess.[3]
Sub-optimal reaction conditionsPerform the reaction in a suitable solvent (e.g., dichloromethane) at reflux.
Product DegradationOver-oxidationCarefully monitor the reaction by TLC and quench it once the starting material is consumed.
Instability of protecting groupsChoose an oxidizing agent that is compatible with the benzylidene acetal.
Step 3: Oximation

Question 5: The final oximation step to form the hydroximo-1,5-lactone is not proceeding as expected. What are the key parameters to control?

Answer:

The formation of an oxime from a lactone (which exists in equilibrium with the open-chain hydroxy aldehyde/ketone) is a condensation reaction with hydroxylamine.[7] The success of this step depends on several factors:

  • Reaction pH: The rate of oxime formation is pH-dependent. The reaction is typically carried out in a slightly acidic to neutral medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl group.

  • Reagents: Use hydroxylamine hydrochloride with a suitable base (e.g., sodium acetate, pyridine) to generate free hydroxylamine in situ.

  • Solvent: The reaction is often performed in an alcohol, such as ethanol or methanol, or in an aqueous-organic solvent mixture.

  • Temperature: Gentle heating may be required to drive the reaction to completion.

  • Lactone Ring Stability: The stability of the 1,5-lactone ring under the reaction conditions is crucial. Harsh conditions could lead to hydrolysis and other side reactions.

Question 6: I am concerned about the stability of my N-acetylglucosamine derivative during the oximation reaction. Are there any known stability issues?

Answer:

  • Epimerization: The stereocenter at C-2 could be susceptible to epimerization under basic conditions, although the acetamido group generally provides some stability.

  • Hydrolysis of the Benzylidene Acetal: Strongly acidic conditions can lead to the cleavage of the benzylidene acetal.[8]

  • Lactone Hydrolysis: As mentioned, the lactone ring can be hydrolyzed under either acidic or basic conditions.

Therefore, careful control of the reaction pH is critical. A buffered system or the use of a mild base is recommended.

Troubleshooting_Oximation Start Failed Oximation Cause1 Incorrect pH Start->Cause1 Cause2 Lactone Instability Start->Cause2 Cause3 Protecting Group Instability Start->Cause3 Solution1 Adjust pH to slightly acidic or neutral Cause1->Solution1 Solution2 Use mild reaction conditions (temperature, base) Cause2->Solution2 Cause3->Solution2 Solution3 Monitor for deprotection of benzylidene acetal Cause3->Solution3

Caption: Troubleshooting logic for the oximation step.

Experimental Protocols

Key Experiment: Benzylidene Acetal Protection of N-Acetyl-D-glucosamine

This protocol is based on an efficient method using Cu(OTf)₂.[1]

Materials:

  • N-Acetyl-D-glucosamine

  • Anhydrous acetonitrile

  • Benzaldehyde dimethyl acetal

  • Copper(II) triflate (Cu(OTf)₂)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Acetyl-D-glucosamine (1 equivalent) in anhydrous acetonitrile. If solubility is an issue, sonication can be applied.

  • To the solution, add benzaldehyde dimethyl acetal (1.2 equivalents).

  • Add Cu(OTf)₂ (0.05-0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically within 1 hour), quench the catalyst by adding Et₃N (0.2 equivalents).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose.

Note: This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

References

common issues in glycosidase inhibition assays and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting glycosidase inhibition assays.

Troubleshooting Guide

This section addresses common problems encountered during glycosidase inhibition assays in a direct question-and-answer format.

Q1: Why am I not seeing any yellow color development in my assay, even in the control wells?

A1: No yellow color formation from the p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate indicates a lack of enzymatic activity.[1] Several factors could be responsible:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

  • Incorrect Assay Conditions: The pH of the buffer, incubation temperature, or incubation time may be suboptimal for the enzyme. Verify that these parameters are within the recommended range for the specific glycosidase being used.[2][3]

  • Reagent Issues: One of the assay components (enzyme, substrate, or buffer) may be degraded or prepared incorrectly. Prepare fresh reagents and repeat the assay.

  • Presence of Inhibitors in Buffer: Certain compounds can interfere with the assay. Avoid using thiol-containing reagents (e.g., DTT, β-mercaptoethanol), metal ions (e.g., Ca²⁺, Cu²⁺, Fe³⁺/Fe²⁺, Hg²⁺, Mg²⁺, Ni²⁺, Zn²⁺), and detergents (e.g., SDS, Triton™ X-100, Tween®) in your enzyme preparation or assay buffer unless specifically required.[4]

Q2: My results have high variability between replicates. What could be the cause?

A2: High variability in results can stem from several sources, often related to minor inconsistencies in the experimental setup.[2][5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations. Use calibrated pipettes and consider preparing a master mix for reagents added to multiple wells.[5]

  • Inconsistent Incubation Times: Ensure that the pre-incubation and incubation times are consistent for all samples.[2]

  • Temperature Fluctuations: Maintain a constant and uniform temperature during incubation.[2]

  • Incomplete Mixing: Ensure all components in the wells are thoroughly mixed before incubation and reading.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and alter results. Consider not using the outermost wells or filling them with a buffer to minimize this effect.

Q3: I am observing inhibition, but the results are not reproducible. What should I check?

A3: Lack of reproducibility is a common issue, often pointing to a need for assay optimization and validation.[2][3]

  • Assay Not Optimized: Key parameters like enzyme concentration, substrate concentration, incubation time, and temperature can significantly impact the results.[2][6] A systematic optimization of these parameters is crucial for reproducible results.

  • Substrate Concentration: Using a substrate concentration far above the Michaelis constant (Km) can make it difficult to identify competitive inhibitors.[2] It is often recommended to use a substrate concentration around or below the Km value.[2]

  • Instability of Compounds: The test compounds or the substrate may be unstable under the assay conditions (e.g., pH, temperature).[3] This is particularly relevant for certain classes of natural products like anthocyanidins.[3]

Q4: How can I determine if my inhibitor is a true inhibitor or a false positive?

A4: Differentiating between true and false-positive inhibition is critical. Several control experiments can help:

  • Interference with Readout: The inhibitor may interfere with the absorbance reading of the product (p-nitrophenol). To test this, add the inhibitor to a solution containing the product and measure the absorbance.[7]

  • Non-specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms like aggregation or denaturation.[7] Signs of non-specific inhibition include time-dependent inhibition, partial reversibility, and a high Hill slope in the dose-response curve.[7] Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay can sometimes mitigate non-specific inhibition by aggregates.[7]

  • Promiscuous Inhibition: Some compounds show broad, non-specific inhibition against multiple enzymes. Testing your inhibitor against an unrelated enzyme can help identify such behavior.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to optimize for a reliable glycosidase inhibition assay?

A1: For a robust and reproducible assay, the following parameters should be carefully optimized:

  • Enzyme Concentration: The enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.[3]

  • Substrate Concentration: As mentioned earlier, a substrate concentration around the Km value is often optimal, especially for identifying competitive inhibitors.[2]

  • Incubation Time: The incubation time should be within the linear range of the reaction.[2]

  • Temperature: The assay should be performed at a constant and optimal temperature for the enzyme.[2][6]

  • pH: The pH of the buffer should be optimal for enzyme activity and stability.[3]

Q2: What are the recommended concentrations for assay components?

A2: While optimal concentrations need to be determined empirically for each specific assay, here are some typical ranges found in the literature for α-glucosidase assays:

ComponentTypical Concentration RangeReference
Enzyme (Saccharomyces cerevisiae)0.006 - 0.55 U/mL[2][3]
Substrate (pNPG)Around the Km value (e.g., 111.5 µM)[2]
Buffer (Phosphate)0.1 M[8][9]
pH6.8 - 7.0[8][9]
Temperature37 °C[2][8]
Incubation Time15 - 20 minutes[2][3]

Q3: What are the differences between endpoint and kinetic assays?

A3: The choice between an endpoint and a kinetic assay depends on the experimental goals and available equipment.

  • Endpoint Assay: The reaction is stopped after a fixed time, and a single absorbance reading is taken. This method is simpler and suitable for high-throughput screening.[3]

  • Kinetic Assay: The absorbance is measured continuously over time, and the initial reaction rate (velocity) is calculated from the linear portion of the progress curve.[7] This method is more precise, provides more information about the inhibition mechanism, and is less susceptible to some types of interference.[3][7]

Q4: What is the purpose of a positive control in a glycosidase inhibition assay?

A4: A positive control, such as acarbose for α-glucosidase assays, is essential for validating the assay and comparing the potency of test compounds.[2][8] It confirms that the assay is working correctly and provides a benchmark for the inhibitory activity of the compounds being tested.

Experimental Protocols

Standard α-Glucosidase Inhibition Assay Protocol (96-well plate format)

This protocol is a general guideline and may require optimization for specific enzymes and inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds and a positive control (e.g., Acarbose)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the α-glucosidase in phosphate buffer to the desired concentration.

    • Dissolve the pNPG substrate in phosphate buffer.

    • Dissolve test compounds and the positive control in DMSO to create stock solutions, then dilute to the desired concentrations with phosphate buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • Add a specific volume (e.g., 20 µL) of the test compound solution or positive control to the wells of a 96-well microplate.[8]

    • For the control reaction, add the same volume of buffer (with the same percentage of DMSO as the test compound wells).[8]

    • Add the α-glucosidase enzyme solution (e.g., 50 µL) to each well.[8]

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).[8]

  • Initiate Reaction:

    • Add the pNPG substrate solution (e.g., 50 µL) to each well to start the reaction.[8]

  • Incubation:

    • Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).[1]

  • Stop Reaction:

    • Stop the reaction by adding a specific volume (e.g., 50 µL) of 0.1 M Na₂CO₃ solution to each well.[1]

  • Measure Absorbance:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate Percentage Inhibition:

    • The percentage of inhibition is calculated using the following formula:[8] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:

      • Abs_control is the absorbance of the control reaction (enzyme + substrate + buffer).

      • Abs_sample is the absorbance of the reaction with the test compound.

Visual Guides

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate (pNPG) Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Solutions add_inhibitor Add Inhibitor/Control to Plate prep_inhibitor->add_inhibitor pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction (e.g., Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a typical glycosidase inhibition assay.

troubleshooting_logic cluster_no_activity No Yellow Color (No Activity) cluster_variability High Variability cluster_reproducibility Poor Reproducibility start Problem Encountered check_enzyme Check Enzyme Activity (Fresh Aliquot, Storage) start->check_enzyme No activity check_pipetting Review Pipetting Technique & Calibration start->check_pipetting High variability optimize_assay Optimize Assay Parameters (Enzyme/Substrate Conc.) start->optimize_assay Not reproducible check_conditions Verify Assay Conditions (pH, Temp, Time) check_enzyme->check_conditions check_reagents Prepare Fresh Reagents check_conditions->check_reagents check_timing Ensure Consistent Incubation Times check_pipetting->check_timing check_mixing Ensure Thorough Mixing check_timing->check_mixing check_compound_stability Assess Compound Stability optimize_assay->check_compound_stability

Caption: Logic diagram for troubleshooting common assay issues.

References

Technical Support Center: Optimizing Inhibitor Concentration of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use and optimize the concentration of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a potent inhibitor of O-GlcNAcase (OGA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this molecule leads to an increase in global O-GlcNAcylation, a post-translational modification crucial for regulating a multitude of cellular processes.

Q2: What is the recommended starting concentration for in vitro enzymatic assays?

For initial in vitro experiments, it is advisable to perform a dose-response curve starting from a low nanomolar range and extending to the micromolar range. Based on data for structurally similar compounds, a starting range of 1 nM to 100 µM is recommended to determine the IC50 value.

Q3: What is a typical concentration range for cellular-based assays?

For cell-based experiments, a concentration range of 1 µM to 50 µM is a common starting point. The optimal concentration will be cell-line dependent and should be determined empirically. It is crucial to perform a cell viability assay to ensure the chosen concentrations are not cytotoxic.

Q4: In which solvents is this inhibitor soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guides

Issue 1: No observable increase in global O-GlcNAcylation after inhibitor treatment in cells.

Possible Cause Troubleshooting Step
Inhibitor Degradation Prepare fresh stock solutions of the inhibitor. Ensure proper storage of the stock solution at -20°C or -80°C.
Insufficient Incubation Time Increase the incubation time with the inhibitor. A time-course experiment (e.g., 6, 12, 24 hours) is recommended.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to identify the optimal concentration for your specific cell line.
Poor Cell Permeability While this class of inhibitors generally has good cell permeability, this can be cell-line dependent. Consider using a positive control inhibitor with known cell permeability.
Inefficient Protein Extraction Ensure your lysis buffer contains an OGA inhibitor (e.g., PUGNAc or the inhibitor being tested) to prevent O-GlcNAc removal during sample preparation.
Detection Issues Verify the functionality of your anti-O-GlcNAc antibody and Western blot protocol using a positive control cell lysate.

Issue 2: Inhibitor precipitates in the cell culture medium.

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Solution Prepare a higher concentration stock solution in DMSO. When diluting into the medium, vortex or mix thoroughly. Avoid freeze-thaw cycles of the stock solution.
Final DMSO Concentration Too Low While keeping the final DMSO concentration below toxic levels is crucial, ensure it is sufficient to maintain inhibitor solubility at the desired working concentration.
Interaction with Media Components Test the inhibitor's solubility in a serum-free medium versus a serum-containing medium.

Issue 3: Significant cell death observed after inhibitor treatment.

Possible Cause Troubleshooting Step
Inhibitor Cytotoxicity Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of the inhibitor for your specific cell line. Use concentrations well below the cytotoxic threshold.
High Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium is not exceeding 0.1%.
Disruption of Cellular Homeostasis A dramatic increase in global O-GlcNAcylation can be detrimental to some cell lines. Consider using lower concentrations of the inhibitor for longer incubation periods.

Data Presentation

Compound Class Reported Ki for hOGA Selectivity vs. β-hexosaminidases
2-acetamido-2-deoxy-d-glucono-1,5-lactone semicarbazone derivatives~30 - 250 nM[1]Moderate
2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazone derivatives~27 nM (for the most potent analog)[2][3]Low (also inhibits hHexB)

Experimental Protocols

Protocol 1: Determination of IC50 for OGA Inhibition (In Vitro Enzymatic Assay)

Objective: To determine the concentration of the inhibitor required to reduce OGA activity by 50%.

Materials:

  • Recombinant human OGA

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • This compound

  • DMSO

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare a 10 mM stock solution of the inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a "no inhibitor" control and a "no enzyme" background control.

  • Add 70 µL of the assay buffer containing recombinant human OGA to each well (except the "no enzyme" control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the OGA substrate to each well.

  • Monitor the increase in fluorescence over time at 37°C using a plate reader.

  • Calculate the initial reaction rates (V) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Global O-GlcNAcylation in Cells by Western Blot

Objective: To determine the effect of the inhibitor on total O-GlcNAc levels in a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor.

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-O-GlcNAc and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them in the prepared lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative change in global O-GlcNAcylation.

Visualizations

O_GlcNAc_Signaling_Pathway cluster_pathway O-GlcNAc Cycling UDP_GlcNAc UDP-GlcNAc OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT O_GlcNAc_Protein O-GlcNAc Protein OGA OGA (O-GlcNAcase) O_GlcNAc_Protein->OGA OGT->O_GlcNAc_Protein Addition of O-GlcNAc OGA->Protein Removal of O-GlcNAc Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Inhibitor->OGA Inhibition IC50_Determination_Workflow cluster_workflow In Vitro IC50 Determination Workflow A Prepare Serial Dilutions of Inhibitor B Add Recombinant OGA and Pre-incubate A->B C Initiate Reaction with Fluorogenic Substrate B->C D Monitor Fluorescence (Reaction Rate) C->D E Plot % Inhibition vs. [Inhibitor] and Fit Curve D->E F Determine IC50 Value E->F Troubleshooting_Logic cluster_troubleshooting Troubleshooting: No Increase in Cellular O-GlcNAcylation Start Start: No Increase in O-GlcNAc Check_Inhibitor Verify Inhibitor Integrity (Fresh Stock, Correct Conc.) Start->Check_Inhibitor Optimize_Treatment Optimize Treatment Conditions (Time Course, Dose Response) Check_Inhibitor->Optimize_Treatment Inhibitor OK Result_Not_OK Issue Persists: Consider Cell Permeability or Off-Target Effects Check_Inhibitor->Result_Not_OK Inhibitor Faulty Check_Protocol Review Experimental Protocol (Lysis Buffer, Antibody) Optimize_Treatment->Check_Protocol Treatment Optimized Optimize_Treatment->Result_Not_OK No Improvement Result_OK Issue Resolved Check_Protocol->Result_OK Protocol Validated Check_Protocol->Result_Not_OK Protocol Issue Identified

References

avoiding off-target effects of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific off-target effects for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone are not extensively documented in publicly available literature. This guide is based on general principles of enzyme inhibition, data from structurally related compounds, and established methodologies for assessing off-target effects in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target enzyme families for a gluconolactone-based compound?

A1: Given its structure mimicking a sugar, this compound is likely to interact with carbohydrate-processing enzymes. Potential off-target families include other glycosidases, glycosyltransferases, and kinases that have binding sites accommodating sugar-like moieties. For instance, related compounds like 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones have shown potent inhibition of both human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB), indicating a lack of selectivity between these mechanistically related enzymes.[1][2][3]

Q2: My experimental results show unexpected cellular phenotypes. How can I determine if these are due to off-target effects of my compound?

A2: Unexpected cellular phenotypes are often indicative of off-target activities. To investigate this, a systematic approach is recommended:

  • Perform a comprehensive selectivity screen: Test your compound against a panel of related enzymes (e.g., other glycosidases) and a broad panel of kinases.[4]

  • Use a structurally unrelated inhibitor: If available, use a different inhibitor for your intended target as a control. If the phenotype is not replicated, it suggests the original observation may be due to an off-target effect.

  • Rescue experiments: Attempt to rescue the phenotype by overexpressing the intended target or by adding the product of the enzymatic reaction.

Q3: How do I interpret IC50 or Ki values in the context of off-target effects?

A3: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values quantify a compound's potency. A significant difference (typically >100-fold) between the IC50/Ki for the intended target and other enzymes suggests good selectivity.[4] If the potency against an off-target is similar to the intended target, off-target effects are likely to occur in cellular systems where that enzyme is active.[4]

Q4: Can I perform computational studies to predict potential off-target interactions?

A4: Yes, computational approaches such as molecular docking can be valuable.[5] Docking your compound into the crystal structures of homologous enzymes or a panel of common off-target proteins can help predict potential binding and guide your experimental validation. For related compounds, computational studies have been used to assess their binding modes.[2][3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent results across different cell lines Cell line-specific expression of off-target proteins.1. Test your compound in multiple cell lines. 2. Perform proteomic analysis of the cell lines to identify differences in the expression of potential off-targets.
Activation of an unexpected signaling pathway Off-target inhibition of a kinase or phosphatase in that pathway.1. Screen your compound against a panel of kinases and phosphatases. 2. Use phospho-specific antibodies to probe the activation state of key proteins in the unexpected pathway.
Toxicity at concentrations required to inhibit the primary target Inhibition of an essential off-target enzyme.1. Conduct a broad off-target screening panel to identify potential liabilities. 2. Consider chemical modification of the compound to improve selectivity.

Quantitative Data Summary

The following table presents hypothetical inhibitory activities of "Compound X" (this compound) against its intended target and a selection of potential off-target enzymes, illustrating how such data should be presented.

Enzyme Target IC50 (nM) Ki (nM) Selectivity (Fold vs. Target A)
Target Glycosidase A (Intended Target) 50251
Off-Target Glycosidase B50025010
Off-Target Kinase C>10,000>10,000>400
Off-Target Protease D>10,000>10,000>400
Off-Target Glycosidase E8,0004,000160

Interpretation: In this hypothetical example, Compound X demonstrates good selectivity against Kinase C, Protease D, and Glycosidase E. However, it shows only a 10-fold selectivity against Glycosidase B, suggesting that at higher concentrations, off-target inhibition of Glycosidase B could be a concern.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

This protocol describes a general method to determine the IC50 value of an inhibitor against a purified enzyme using a chromogenic or fluorogenic substrate.

Materials:

  • Purified enzyme

  • Assay buffer

  • Chromogenic or fluorogenic substrate

  • Test compound (this compound)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution. Include wells with buffer only (negative control) and a known inhibitor (positive control).

  • Add 80 µL of the enzyme solution (at a predetermined optimal concentration) to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the reaction rates and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a common method for assessing the selectivity of a compound against a panel of kinases.

Materials:

  • Kinase panel (commercially available)

  • Test compound

  • ATP

  • Kinase-specific substrates

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plate

  • Luminometer

Procedure:

  • Prepare a 10-point concentration-response curve for the test compound.

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the specific kinase and its corresponding substrate to the wells.

  • Pre-incubate the compound and enzyme for 15 minutes at room temperature.[6]

  • Initiate the kinase reaction by adding ATP.[6]

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours).

  • Stop the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™, which measures luminescence.[6]

  • The luminescence signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_primary_assay Primary Target Assay cluster_off_target Off-Target Screening cluster_cellular Cellular Assays cluster_analysis Data Analysis & Decision synthesis Synthesize & Purify Compound qc Quality Control (NMR, MS, Purity) synthesis->qc primary_assay In Vitro Assay vs. Intended Target qc->primary_assay ic50_determination Determine IC50/Ki primary_assay->ic50_determination homolog_screen Screen vs. Homologous Enzymes ic50_determination->homolog_screen kinase_panel Broad Kinase Panel Screen ic50_determination->kinase_panel other_panels Other Relevant Panels (e.g., Proteases) ic50_determination->other_panels phenotypic_assay Phenotypic Assays in Relevant Cell Lines ic50_determination->phenotypic_assay data_analysis Analyze Selectivity Profile homolog_screen->data_analysis kinase_panel->data_analysis other_panels->data_analysis target_engagement Confirm Target Engagement (e.g., CETSA) phenotypic_assay->target_engagement decision Go/No-Go Decision or Redesign data_analysis->decision

Caption: Workflow for Assessing Off-Target Effects.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK activates PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates Downstream_Effector Downstream Effector AKT->Downstream_Effector phosphorylates Target_Glycosidase Target Glycosidase (e.g., OGA) Protein_O_GlcNAc Protein-O-GlcNAc Target_Glycosidase->Protein_O_GlcNAc removes GlcNAc Protein_O_GlcNAc->Target_Glycosidase substrate for Off_Target_Kinase Off-Target Kinase Off_Target_Kinase->Downstream_Effector may affect phosphorylation Cell_Growth Cell Growth & Survival Downstream_Effector->Cell_Growth promotes Compound Your Compound Compound->Target_Glycosidase inhibits (intended) Compound->Off_Target_Kinase inhibits (off-target)

Caption: Hypothetical Signaling Pathway and Off-Target Effects.

troubleshooting_logic start Unexpected Experimental Result Observed q1 Is the result reproducible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does a structurally different control inhibitor reproduce the effect? a1_yes->q2 conclusion3 Review experimental setup, reagents, and technique. a1_no->conclusion3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no conclusion1 Result likely due to on-target effect. Investigate downstream signaling of the intended target. a2_yes->conclusion1 conclusion2 Result likely due to off-target effect. a2_no->conclusion2 action1 Perform broad off-target screening (e.g., kinase panel, enzyme panels). conclusion2->action1 action2 Identify potential off-targets and validate with individual assays. action1->action2

Caption: Troubleshooting Logic for Unexpected Results.

References

Technical Support Center: Purification of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. The information is designed to address common challenges encountered during the purification of this and structurally related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Purification Product Loss During Chromatography: The compound may be highly soluble in the elution solvent, leading to broad peaks and loss in fractions. Product Instability: The benzylidene acetal protecting group may be partially cleaved under acidic conditions, which can sometimes arise from the silica gel stationary phase.Optimize Chromatography Conditions: Use a less polar solvent system to improve retention on the column. Consider using a gradient elution to better separate the product from impurities. Use Neutralized Silica Gel: Prepare a slurry of silica gel in the mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1%), to neutralize acidic sites on the silica.
Presence of Multiple Spots on TLC After Purification Incomplete Reaction: The synthesis of the target compound may not have gone to completion, leaving starting materials or intermediates. Product Degradation: The compound may be degrading on the chromatography column. Isomers: The product may exist as a mixture of isomers (e.g., Z/E isomers of the hydroximo group).Monitor Reaction Progress: Ensure the initial reaction is complete by TLC before beginning purification. Employ Milder Purification Techniques: Consider alternative purification methods such as recrystallization if the compound is unstable on silica gel. Characterize Isomers: Use spectroscopic methods (e.g., NMR) to determine if the multiple spots correspond to isomers. It may be possible to separate isomers with careful chromatography.
Product is an Oil or Amorphous Solid Instead of Crystalline Residual Solvent: Trace amounts of solvent can prevent crystallization. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove all residual solvents. Recrystallization: Attempt recrystallization from a suitable solvent system. For related compounds, mixtures of a polar solvent (like methanol or ethanol) with a non-polar solvent (like hexanes or diethyl ether) can be effective.
Broad or Tailing Peaks During Column Chromatography Compound Interaction with Silica: The amide and hydroxyl groups in the molecule can interact strongly with the acidic silica gel. Column Overloading: Applying too much crude product to the column can lead to poor separation.Modify Mobile Phase: Add a small amount of a polar solvent, such as methanol, to the mobile phase to reduce tailing. Reduce Sample Load: Use a larger column or apply less material to the column.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in purifying this compound?

A1: The primary challenges in purifying this compound are related to the stability of the benzylidene acetal and the potential for the compound to exist as a mixture of isomers. The benzylidene group can be sensitive to acidic conditions, which may be encountered during silica gel chromatography, leading to deprotection and the formation of impurities. Additionally, the hydroximo group can exist as Z and E isomers, which may be difficult to separate.

Q2: What is a good starting point for developing a column chromatography protocol for this compound?

A2: For structurally similar compounds like 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucono-1,5-lactone arenesulfonylhydrazones, a common solvent system for silica gel column chromatography is a mixture of hexane and acetone, for example, in a 2:1 ratio.[1] It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q3: My purified product is an amorphous foam. How can I try to crystallize it?

A3: If your product is an amorphous solid, it may contain residual solvents or minor impurities that inhibit crystallization. Ensure the product is thoroughly dried under high vacuum. For recrystallization, you can dissolve the compound in a minimal amount of a good solvent (e.g., methanol or DMSO, in which it is known to be soluble) and then slowly add a poor solvent (e.g., water, diethyl ether, or hexanes) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.

Q4: How can I avoid hydrolysis of the benzylidene acetal during purification?

A4: To minimize the risk of hydrolyzing the benzylidene acetal, it is crucial to avoid acidic conditions. When using silica gel chromatography, it is advisable to use silica gel that has been neutralized. This can be achieved by preparing the silica gel slurry in a solvent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%).

Q5: What analytical techniques are recommended to assess the purity of the final product?

A5: The purity of the final product should be assessed by a combination of techniques. Thin-layer chromatography (TLC) is useful for a quick check of purity and for identifying appropriate solvent systems for column chromatography. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity. Structural confirmation and assessment for isomeric purity are best achieved using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Quantitative Data from a Structurally Related Compound

The following data was obtained for the purification of a structurally related compound, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucono-1,5-lactone p-toluenesulfonylhydrazone, and can serve as a reference.

ParameterValueReference
Purification MethodColumn Chromatography[1]
Stationary PhaseSilica Gel[1]
Mobile PhaseHexane:Acetone (2:1)[1]
Yield69%[1]
Physical FormWhite Powder[1]

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol is based on the successful purification of structurally similar 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives and can be adapted for the target compound.[1]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:acetone 2:1).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a constant flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds using thin-layer chromatography (TLC).

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product column_chromatography Column Chromatography start->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purity_check Purity Check (TLC, HPLC) solvent_evaporation->purity_check characterization Characterization (NMR, MS) purity_check->characterization end Pure Product characterization->end

Caption: General workflow for the purification and analysis of the target compound.

troubleshooting_logic start Start Purification low_yield Low Yield? start->low_yield multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No optimize_chrom Optimize Chromatography (Solvent, Neutral Silica) low_yield->optimize_chrom Yes oily_product Oily/Amorphous Product? multiple_spots->oily_product No check_reaction Check Reaction Completion & Consider Milder Methods multiple_spots->check_reaction Yes recrystallize Attempt Recrystallization & Dry Under High Vacuum oily_product->recrystallize Yes success Successful Purification oily_product->success No failure Further Troubleshooting Required optimize_chrom->failure check_reaction->failure recrystallize->success

Caption: Decision tree for troubleshooting common purification challenges.

References

interpreting unexpected results with 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, handling, and interpretation of unexpected results related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic carbohydrate derivative used primarily in glycobiology and drug discovery.[1][2] Its core structure, a gluconohydroximo-1,5-lactone, mimics the transition state of glycosidase enzymes, making it a potent competitive inhibitor of these enzymes, such as O-GlcNAcase (OGA) and hexosaminidases.[3][4][5] The benzylidene acetal protecting group at the 4- and 6-positions enhances its lipophilicity and can influence its binding affinity and selectivity for specific enzymes.[6][7] It is commonly used in in vitro enzymatic assays to study the role of glycosidases in various signaling pathways and as a lead compound for the development of therapeutics for diseases like neurodegenerative disorders, diabetes, and cancer.[3][4]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below. It is important to note that the compound's stability can be affected by pH and temperature. The lactone ring is susceptible to hydrolysis under basic conditions, and the benzylidene acetal is sensitive to strong acids.[6]

PropertyValueReference
Molecular Formula C₁₅H₁₈N₂O₆[8]
Molecular Weight 322.31 g/mol -
Appearance White to off-white crystalline powder[9]
Melting Point 229-231 °C[8]
Solubility Soluble in DMSO and Methanol[8]
Storage Recommended long-term storage at -20°C. May be stored at room temperature for short periods.[8]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: The synthesis generally starts from commercially available D-glucosamine hydrochloride or N-acetyl-D-glucosamine. The synthesis involves a multi-step process including protection of the amine, selective protection of the 4- and 6-hydroxyl groups, oxidation of the anomeric carbon, and finally, formation of the oxime.

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below. This protocol is a composite based on standard carbohydrate chemistry techniques.

Step 1: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose

  • Objective: To selectively protect the 4- and 6-hydroxyl groups of N-acetyl-D-glucosamine.

  • Reagents: N-acetyl-D-glucosamine, benzaldehyde dimethyl acetal, and an acid catalyst (e.g., camphorsulfonic acid (CSA) or p-toluenesulfonic acid).[10]

  • Procedure:

    • Suspend N-acetyl-D-glucosamine in an anhydrous aprotic solvent such as acetonitrile or DMF.

    • Add benzaldehyde dimethyl acetal (1.1-1.5 equivalents) and a catalytic amount of CSA.

    • Heat the reaction mixture (typically to around 80°C) and monitor by TLC. The reaction is driven by the removal of methanol.

    • Upon completion, neutralize the catalyst with a base (e.g., triethylamine).

    • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Step 2: Oxidation to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone

  • Objective: To oxidize the anomeric hydroxyl group to form the lactone.

  • Reagents: The product from Step 1 and a mild oxidizing agent (e.g., bromine in a buffered aqueous solution, or a metal-based oxidant like manganese dioxide in an organic solvent).[3][4]

  • Procedure (using Br₂):

    • Dissolve the protected glucosamine in a buffered aqueous solution (e.g., sodium bicarbonate).

    • Cool the solution in an ice bath.

    • Add a solution of bromine in a suitable solvent dropwise with vigorous stirring.

    • Monitor the reaction by TLC.

    • Quench any excess bromine with sodium thiosulfate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude lactone.

    • Purify by column chromatography.

Step 3: Formation of this compound

  • Objective: To convert the lactone to the corresponding oxime.

  • Reagents: The lactone from Step 2 and hydroxylamine hydrochloride, with a base (e.g., sodium acetate or pyridine).

  • Procedure:

    • Dissolve the lactone in a suitable solvent like ethanol or methanol.

    • Add a solution of hydroxylamine hydrochloride and a base to neutralize the HCl.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting lactone is consumed.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

Issue 1: Low yield in the benzylidene acetal protection step (Step 1).

Possible Cause Suggested Solution
Incomplete reaction. Ensure anhydrous conditions as water can hydrolyze the dimethyl acetal and the product. Use freshly distilled solvents. Increase reaction time or temperature. Consider using a Dean-Stark apparatus to remove methanol if the reaction is reversible.[10]
Degradation of starting material. Use a milder acid catalyst or a lower reaction temperature. Monitor the reaction closely to avoid prolonged heating.
Difficult purification. The product may co-elute with benzaldehyde. Ensure complete reaction and neutralization before workup. Consider a different solvent system for chromatography.

Issue 2: Formation of multiple products during oxidation (Step 2).

Possible Cause Suggested Solution
Over-oxidation. Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. Perform the reaction at a lower temperature.
Side reactions involving other hydroxyl groups. Ensure that the 4- and 6-positions are fully protected. The 3-hydroxyl group is susceptible to oxidation under harsh conditions.

Issue 3: Incomplete conversion or unexpected byproducts in the oxime formation step (Step 3).

Possible Cause Suggested Solution
Lactone hydrolysis. The lactone can be hydrolyzed under strongly basic conditions. Use a mild base like sodium bicarbonate or pyridine and avoid prolonged reaction times at high temperatures.
Formation of E/Z isomers of the oxime. The oxime can exist as a mixture of E and Z isomers, which may complicate purification and characterization. This is an inherent property of oximes. Characterization by 2D NMR techniques may be necessary to identify the isomers.
Beckmann rearrangement. Under acidic conditions and with certain reagents, the oxime can undergo a Beckmann rearrangement to form an amide.[11] Ensure the reaction conditions are neutral or slightly basic.

Visualizing Experimental Workflows and Concepts

Synthesis_Workflow cluster_step1 Step 1: Benzylidene Acetal Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Oxime Formation A N-Acetyl-D-glucosamine C 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucopyranose A->C Reaction B Benzaldehyde Dimethyl Acetal + Acid Catalyst B->C E 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucono-1,5-lactone C->E Oxidation D Mild Oxidizing Agent (e.g., Br2) D->E G 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone E->G Reaction F Hydroxylamine HCl + Base F->G

Caption: Synthetic workflow for the target compound.

Troubleshooting_Logic Start Unexpected Result in Synthesis Step Identify Synthesis Step Start->Step Protection Protection Step->Protection Step 1: Protection Oxidation Oxidation Step->Oxidation Step 2: Oxidation Oxime Oxime Step->Oxime Step 3: Oxime Formation LowYield LowYield Protection->LowYield Low Yield? MultiProducts MultiProducts Oxidation->MultiProducts Multiple Products? Incomplete Incomplete Oxime->Incomplete Incomplete Rxn? Anhydrous Check for anhydrous conditions. Increase reaction time/temp. LowYield->Anhydrous Yes MildOxidant Use milder oxidant. Control stoichiometry. MultiProducts->MildOxidant Yes Hydrolysis Check for lactone hydrolysis. Use mild base. Incomplete->Hydrolysis Yes

Caption: Troubleshooting decision tree for synthesis.

Inhibition_Mechanism Enzyme Glycosidase (e.g., OGA) Product Hydrolyzed Product Enzyme->Product Catalyzes Binding Competitive Binding to Active Site Enzyme->Binding Substrate Natural Substrate Substrate->Enzyme Binds to Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Inhibitor->Binding NoReaction No Product Formation Binding->NoReaction

References

Technical Support Center: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.

Q1: My starting material, N-acetyl-D-glucosamine, is not fully converting to the 4,6-O-benzylidene acetal protected intermediate. What could be the cause?

A1: Incomplete conversion during the benzylidene protection step is a common issue. Several factors could be at play:

  • Insufficient Catalyst: Acid catalysts like p-toluenesulfonic acid (TsOH) or 10-camphorsulfonic acid (CSA) are crucial for this reaction.[1] Ensure you are using the correct catalytic amount. For a more efficient reaction, consider using copper(II) triflate (Cu(OTf)₂), which can significantly reduce reaction times from several hours to under an hour.[1]

  • Water Contamination: The reaction is sensitive to moisture as it can hydrolyze the benzaldehyde dimethyl acetal reagent and deactivate the catalyst. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Reagent Stoichiometry: An insufficient amount of benzaldehyde dimethyl acetal will lead to incomplete reaction. A slight excess (e.g., 1.2 equivalents) is recommended to drive the reaction to completion.[1]

  • Reaction Time and Temperature: While some protocols suggest long reaction times at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.

Q2: I am observing the formation of multiple products during the benzylidene protection of N-acetyl-D-glucosamine. How can I improve the selectivity for the 4,6-O-benzylidene acetal?

A2: The formation of byproducts, such as the 2,3-O-benzylidene protected compound, can occur, especially with mannoside derivatives.[1] To enhance the selectivity for the desired 4,6-O-benzylidene acetal:

  • Choice of Catalyst: Using Cu(OTf)₂ as a catalyst has been shown to favor the formation of the 4,6-O-benzylidene protected product over other isomers.[1]

  • Thermodynamic Control: The 4,6-O-benzylidene acetal is generally the thermodynamically favored product for glucose derivatives.[1] Allowing the reaction to reach equilibrium by stirring for an adequate amount of time can improve the yield of the desired product.

Q3: The oxidation of my 4,6-O-benzylidene protected N-acetyl-D-glucosamine to the corresponding glucono-1,5-lactone is resulting in a low yield. What are the potential reasons?

A3: Low yields in the oxidation step can be frustrating. Consider the following points:

  • Choice of Oxidizing Agent: The choice of oxidant is critical. While various oxidizing agents can be used for the synthesis of lactones, for this specific transformation, activated manganese dioxide (MnO₂) has been used successfully for a similar substrate.[2]

  • Activity of the Oxidizing Agent: The activity of solid-supported reagents like MnO₂ can vary between batches. Ensure you are using a highly active form of MnO₂.

  • Reaction Conditions: The reaction often requires refluxing for an extended period (e.g., 20 hours) to go to completion.[2] Monitor the reaction progress by TLC to avoid premature work-up or decomposition of the product.

  • Product Isolation: The lactone product may be sensitive to hydrolysis, especially under acidic or basic conditions. Ensure a neutral work-up and purification process.

Q4: During the final oximation step, I am getting a poor yield of the desired this compound. What can I do to improve this?

A4: The oximation of the lactone is a critical step that can be influenced by several factors:

  • Reaction Conditions: The reaction of a carbonyl group with hydroxylamine hydrochloride typically requires a base to liberate the free hydroxylamine.[3] The choice of base and solvent can impact the reaction rate and yield. Alternatively, solvent-free grinding with a catalyst like Bi₂O₃ has been shown to be a highly efficient and environmentally friendly method for oxime synthesis.[3]

  • pH Control: The pH of the reaction mixture can be crucial. The formation of oximes is often pH-dependent, with optimal rates typically observed in a slightly acidic to neutral range.

  • Side Reactions: Under harsh conditions, such as high temperatures or the presence of strong dehydrating agents, the oxime product could potentially undergo a Beckmann rearrangement or be converted to a nitrile.[3] Using mild reaction conditions and monitoring the reaction closely can help to avoid these side reactions.

  • Product Stability: The hydroximo-lactone product may be unstable under certain conditions. It is important to handle the product carefully during work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The most common and cost-effective starting material is N-acetyl-D-glucosamine, which is commercially available.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of each synthetic step. Choose an appropriate solvent system that gives good separation between the starting material, product, and any byproducts. Staining with a suitable agent, such as potassium permanganate or ceric ammonium molybdate, will be necessary to visualize the sugar derivatives.

Q3: What are the typical purification methods for the intermediates and the final product?

A3: Purification is typically achieved by silica gel column chromatography.[1][2] For some intermediates, crystallization or precipitation can also be an effective method of purification.[4]

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as organic solvents and acids, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of this compound, based on literature values for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantReagentsSolventTypical YieldReference
1. Benzylidene Acetal ProtectionN-acetyl-D-glucosamineBenzaldehyde dimethyl acetal, Cu(OTf)₂AcetonitrileHigh[1]
2. Oxidation to Lactone4,6-O-benzylidene-N-acetyl-D-glucosamine derivativeActivated MnO₂CH₂Cl₂56-69%[2]
3. Oximation2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactoneHydroxylamine hydrochloride, Bi₂O₃ (catalyst)Solvent-free60-98%[3]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis.

Protocol 1: Synthesis of 4,6-O-Benzylidene-N-acetyl-D-glucosamine

  • To a solution of N-acetyl-D-glucosamine (1 mmol) in anhydrous acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, quench the catalyst by adding triethylamine (Et₃N, 0.2 mmol).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4,6-O-benzylidene protected intermediate.[1]

Protocol 2: Oxidation to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone

  • Dissolve the 4,6-O-benzylidene-N-acetyl-D-glucosamine intermediate in anhydrous dichloromethane (CH₂Cl₂).

  • Add a significant excess of activated manganese dioxide (MnO₂) (e.g., 20 equivalents by weight).

  • Reflux the mixture for approximately 20 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the MnO₂ through a pad of Celite.

  • Wash the filter cake with additional CH₂Cl₂.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the lactone.[2]

Protocol 3: Synthesis of this compound

  • In a mortar, combine the 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃, 0.6 mmol).

  • Grind the mixture with a pestle at room temperature for the time required, as monitored by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and filter to remove the Bi₂O₃.

  • Concentrate the filtrate and add water to precipitate the product.

  • Filter the precipitate and dry under high vacuum to obtain the pure oxime product.[3]

Visualizations

The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis.

chemical_pathway cluster_start Starting Material cluster_step1 Step 1: Benzylidene Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Oximation start N-acetyl-D-glucosamine intermediate1 4,6-O-benzylidene- N-acetyl-D-glucosamine start->intermediate1 Benzaldehyde dimethyl acetal, Cu(OTf)₂ intermediate2 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucono-1,5-lactone intermediate1->intermediate2 Activated MnO₂ final_product 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone intermediate2->final_product NH₂OH·HCl, Bi₂O₃

Caption: Chemical synthesis pathway for the target molecule.

experimental_workflow start Start: N-acetyl-D-glucosamine step1 Step 1: Benzylidene Protection - React with Benzaldehyde dimethyl acetal - Add Cu(OTf)₂ catalyst - Stir at RT start->step1 purify1 Purification 1 - Quench reaction - Concentrate - Column Chromatography step1->purify1 step2 Step 2: Oxidation - Dissolve in CH₂Cl₂ - Add activated MnO₂ - Reflux purify1->step2 purify2 Purification 2 - Filter off MnO₂ - Concentrate - Column Chromatography step2->purify2 step3 Step 3: Oximation - Grind with NH₂OH·HCl and Bi₂O₃ - Monitor by TLC purify2->step3 purify3 Purification & Isolation - Extract with Ethyl Acetate - Precipitate with water - Filter and dry step3->purify3 end_node Final Product purify3->end_node

Caption: General experimental workflow for the synthesis.

References

dealing with product degradation of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store the compound at -20°C.[1] Short-term storage at room temperature is permissible, but prolonged exposure to ambient conditions may lead to degradation.[1]

Q2: What solvents are suitable for dissolving this compound?

The compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] When preparing solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis.

Q3: What are the primary known degradation pathways for this molecule?

While specific degradation studies on this exact molecule are not extensively published, based on its chemical structure, two primary degradation pathways are of concern:

  • Lactone Ring Hydrolysis: The 1,5-lactone ring is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.[2] This would result in the formation of the corresponding gluconic acid derivative.

  • Benzylidene Acetal Cleavage: The 4,6-O-benzylidene protecting group is an acetal, which is known to be labile under acidic conditions.[3] Exposure to acidic media can lead to the removal of this group, yielding the free diol.

Q4: Are there any other potential instabilities to be aware of?

While the N-acetyl group is generally stable, working under harsh basic conditions could potentially affect other parts of the molecule. It is always recommended to perform stability studies under your specific experimental conditions if degradation is a concern.

II. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.

Problem 1: Inconsistent or poor results in biological assays.

  • Possible Cause 1: Compound Degradation. The active form of the compound may be degrading in your assay buffer or media.

    • Solution:

      • Prepare fresh stock solutions for each experiment.

      • Minimize the time the compound spends in aqueous solutions.

      • If possible, perform a quick stability check of the compound in your assay buffer using an appropriate analytical method (e.g., HPLC, LC-MS).

  • Possible Cause 2: Incorrect Solvent. The solvent used to dissolve the compound may be interfering with the assay.

    • Solution:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is at a non-inhibitory level.

      • Run a solvent-only control to account for any effects of the vehicle.

Problem 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause 1: Hydrolysis of the Lactone Ring. The presence of water in your solvent or a non-neutral pH can lead to the opening of the lactone ring.

    • Solution:

      • Use anhydrous solvents for sample preparation and mobile phases.

      • Ensure the pH of your mobile phase is compatible with the stability of the lactone.

      • Analyze samples promptly after preparation.

  • Possible Cause 2: Cleavage of the Benzylidene Acetal. If your experimental conditions are acidic, you may be cleaving the benzylidene protecting group.

    • Solution:

      • Avoid acidic conditions where possible. If acidic conditions are necessary, minimize the exposure time and temperature.

      • Characterize the unexpected peak by mass spectrometry to confirm if it corresponds to the deprotected compound.

III. Data Presentation

Table 1: Summary of Physicochemical Properties and Stability Information

PropertyValue/InformationSource(s)
CAS Number 132063-03-7[1]
Molecular Formula C15H18N2O6[1]
Melting Point 229-231°C[1]
Solubility DMSO, Methanol[1]
Recommended Storage -20°C (long-term)[1]
Potential Instabilities - Lactone hydrolysis (accelerated by water, heat, and non-neutral pH)- Benzylidene acetal cleavage (acid-labile)[2][3]

IV. Experimental Protocols

Protocol 1: General Handling and Solution Preparation

  • Before opening, allow the vial to warm to room temperature to prevent condensation of moisture.

  • For maximum recovery of the product, centrifuge the original vial briefly before removing the cap.[1]

  • Prepare stock solutions in anhydrous DMSO or Methanol at a desired concentration.

  • Store stock solutions at -20°C in tightly sealed vials. For aqueous working solutions, prepare them fresh for each experiment and use them promptly.

Protocol 2: Monitoring Compound Stability by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for your specific equipment and conditions.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or a neutral buffer, depending on the desired pH) can be used.

  • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

  • Procedure: a. Prepare a solution of the compound in the desired experimental buffer or solvent at a known concentration. b. Inject a sample onto the HPLC at time zero to obtain an initial chromatogram. c. Incubate the solution under the desired experimental conditions (e.g., 37°C). d. At various time points, inject aliquots of the solution onto the HPLC. e. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

V. Visualizations

degradation_pathway main_compound 2-Acetamido-4,6-O-benzylidene-2-deoxy- D-gluconohydroximo-1,5-lactone hydrolyzed_product Hydrolyzed Product (Gluconic Acid Derivative) main_compound->hydrolyzed_product Lactone Hydrolysis (H2O, Heat, pH) deprotected_product Deprotected Product (Free Diol) main_compound->deprotected_product Acetal Cleavage (Acidic Conditions)

Caption: Potential degradation pathways of the target compound.

troubleshooting_workflow start Inconsistent Experimental Results check_degradation Suspect Compound Degradation? start->check_degradation improper_storage Improper Storage or Handling? check_degradation->improper_storage Yes assay_conditions Harsh Assay Conditions? (pH, Temperature) check_degradation->assay_conditions No improper_storage->assay_conditions No solution_prep Review Storage Protocol (Store at -20°C, use anhydrous solvents) improper_storage->solution_prep Yes stability_test Perform Stability Test (e.g., HPLC time course) assay_conditions->stability_test Yes end Problem Resolved solution_prep->end optimize_assay Optimize Assay Conditions (Prepare fresh solutions, minimize incubation) stability_test->optimize_assay optimize_assay->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to OGA Inhibitors: 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and PUGNAc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of O-GlcNAcase (OGA), a critical enzyme in cellular signaling. We examine the widely used, non-selective inhibitor PUGNAc against derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone, a promising scaffold for potent OGA inhibition. While direct inhibitory data for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is not extensively available in peer-reviewed literature, this document focuses on its closely related and well-characterized sulfonylhydrazone and semicarbazone derivatives.

Introduction to OGA Inhibition

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The dynamic nature of O-GlcNAcylation allows it to act as a cellular nutrient sensor and play a crucial role in various signaling pathways. Dysregulation of O-GlcNAc cycling is implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and cancer.[1][2][3] Inhibition of OGA, leading to an increase in global O-GlcNAcylation, has emerged as a promising therapeutic strategy for these conditions.[4][5]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency (Ki and IC50 values) of PUGNAc and various derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone against human OGA (hOGA) and the functionally related human lysosomal β-hexosaminidases (HexA/HexB). Selectivity is a critical parameter, as off-target inhibition of lysosomal hexosaminidases can lead to undesired cellular effects.[6]

InhibitorTarget EnzymeKi (nM)IC50 (nM)Selectivity (HexB/OGA)Reference(s)
PUGNAc hOGA-35 - 46~1[7]
hHexA/B-25[7]
2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (Derivative of Topic Compound)hOGA27-0.25[8][9]
hHexB6.8-[8][9]
2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone (Derivative of Topic Compound)hOGA36-1.3[2][10]
hHexA/HexB47-[2][10]

Experimental Protocols

In Vitro OGA Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a common method for determining the inhibitory potency of compounds against OGA using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).

Materials:

  • Recombinant human OGA (hOGA)

  • OGA Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) substrate

  • Test inhibitors (dissolved in DMSO)

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Enzyme Preparation: Dilute the stock solution of hOGA in OGA Assay Buffer to the desired final concentration.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these solutions in OGA Assay Buffer to the final desired concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add 25 µL of the diluted inhibitor solution or vehicle (DMSO in assay buffer for control).

    • Add 25 µL of the diluted hOGA enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of the 4-MUG substrate solution (prepared in OGA Assay Buffer) to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. For Ki determination, experiments are performed at varying substrate concentrations.

Signaling Pathway and Experimental Workflow Diagrams

O-GlcNAc Signaling in Alzheimer's Disease

The following diagram illustrates the role of O-GlcNAcylation in the context of Alzheimer's disease, highlighting the interplay between OGA, tau protein phosphorylation, and amyloid precursor protein (APP) processing. Inhibition of OGA is a therapeutic strategy being explored to mitigate the pathology of Alzheimer's.[3][11][12]

O_GlcNAc_Alzheimers cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Tau Tau Pathology cluster_APP Amyloid Plaque Formation Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT Tau Tau OGT->Tau O-GlcNAcylation APP APP OGT->APP O-GlcNAcylation OGA OGA Tau->OGA De-O-GlcNAcylation pTau Hyperphosphorylated Tau (pTau) Tau->pTau Kinases NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs APP->OGA De-O-GlcNAcylation Abeta Amyloid-β (Aβ) APP->Abeta β/γ-secretase Plaques Amyloid Plaques Abeta->Plaques OGA_Inhibitor OGA Inhibitor (e.g., PUGNAc, Lactone Derivatives) OGA_Inhibitor->OGA

Caption: O-GlcNAc Cycling in Alzheimer's Disease Pathology.

General Experimental Workflow for Comparing OGA Inhibitors

The diagram below outlines a standardized workflow for the in vitro comparison of OGA inhibitors.

OGA_Inhibitor_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis Enzyme_Prep Recombinant Enzyme (hOGA, hHexA/B) Preparation Assay_Setup Assay Plate Setup (Enzyme, Inhibitor, Vehicle) Enzyme_Prep->Assay_Setup Inhibitor_Prep Inhibitor Stock Solution and Serial Dilution Inhibitor_Prep->Assay_Setup Substrate_Prep Fluorogenic Substrate (e.g., 4-MUG) Preparation Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Initiation Assay_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Fluorescence_Reading Measure Fluorescence Reaction_Termination->Fluorescence_Reading Data_Processing Calculate % Inhibition Fluorescence_Reading->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50_Ki_Determination Determine IC50 and Ki Values Curve_Fitting->IC50_Ki_Determination

References

A Comparative Analysis of O-GlcNAcase Inhibitors: The Established Efficacy of Thiamet-G Versus the Uncharacterized Potential of a Lactone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of O-GlcNAcase (OGA) inhibitors, a clear understanding of their comparative efficacy is paramount. This guide provides a detailed comparison between the extensively studied OGA inhibitor, Thiamet-G, and the less characterized compound, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. While Thiamet-G stands as a benchmark molecule with a wealth of supporting in vitro and in vivo data, the lactone derivative's potential as an OGA inhibitor remains largely inferred from related compounds.

Overview of O-GlcNAcase Inhibition

O-GlcNAcylation is a dynamic post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.[1] Inhibition of OGA, leading to an increase in global O-GlcNAcylation, has emerged as a promising therapeutic strategy.[2]

Thiamet-G: A Potent and Well-Validated OGA Inhibitor

Thiamet-G is a potent and selective competitive inhibitor of OGA.[3][4] Its ability to cross the blood-brain barrier has made it an invaluable tool in preclinical research, particularly in the study of neurodegenerative diseases.[3]

In Vitro Efficacy and Selectivity

Thiamet-G exhibits a high degree of potency against human OGA, with a reported inhibition constant (Ki) in the low nanomolar range.[4][5] A key feature of an effective OGA inhibitor is its selectivity over other glycoside hydrolases, such as the lysosomal β-hexosaminidases, to minimize off-target effects. Thiamet-G demonstrates remarkable selectivity for OGA.[6]

In Vivo Efficacy

Numerous in vivo studies have demonstrated the efficacy of Thiamet-G in animal models. Chronic administration has been shown to increase O-GlcNAc levels in the brain, leading to a reduction in the pathological hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[3][7] In rodent models, Thiamet-G treatment has been associated with improved cognitive function and reduced neurodegeneration.[4][8]

This compound: An Uncharacterized Candidate

However, studies on structurally related compounds, specifically 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones and semicarbazone derivatives, suggest that the gluconolactone scaffold is a viable pharmacophore for OGA inhibition. These related compounds have been shown to be potent, competitive inhibitors of human OGA with Ki values in the nanomolar range. For instance, the most potent sulfonylhydrazone derivative reported a Ki of 27 nM for human OGA. These findings suggest that this compound may also possess OGA inhibitory activity, but this requires experimental validation.

Quantitative Data Summary

Due to the lack of specific data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the available data for Thiamet-G and a representative potent derivative of the gluconolactone scaffold.

CompoundTarget EnzymeKi (Inhibition Constant)SelectivityIn Vivo Efficacy
Thiamet-G Human OGA~20-21 nM[4][5]High selectivity over β-hexosaminidases[6]Demonstrated in multiple animal models of neurodegeneration[3][4][8]
2-Acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone Human OGA27 nMLimited selectivity over β-hexosaminidasesNot reported
This compound OGA (presumed)Not reportedNot reportedNot reported

Experimental Protocols

OGA Inhibition Assay (General Protocol)

A common method to determine the inhibitory potency of a compound against OGA is a fluorometric assay using a synthetic substrate.

Materials:

  • Recombinant human OGA

  • Test inhibitor (e.g., Thiamet-G or lactone derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Stop solution (e.g., 0.5 M glycine, pH 10.4)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, add the assay buffer, the inhibitor solution (or vehicle control), and the recombinant human OGA enzyme.

  • Pre-incubate the mixture to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader (e.g., excitation at 365 nm and emission at 445 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

O-GlcNAc Cycling and its Impact on Tau Phosphorylation

The dynamic interplay between OGT and OGA regulates the O-GlcNAcylation of numerous proteins, including the microtubule-associated protein tau. Increased O-GlcNAcylation of tau at sites that are also targets for phosphorylation can sterically hinder kinases, thereby reducing tau hyperphosphorylation, a key event in the pathogenesis of Alzheimer's disease.

O_GlcNAc_Cycling cluster_0 Cytoplasm/Nucleus cluster_1 Pathological Consequence UDP_GlcNAc UDP-GlcNAc OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT O_GlcNAc_Protein O-GlcNAc-Protein (e.g., O-GlcNAc-Tau) OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA OGA (O-GlcNAcase) Protein Protein (e.g., Tau) OGA->Protein Protein->OGT O_GlcNAc_Protein->OGA Removes O-GlcNAc Hyperphosphorylation Tau Hyperphosphorylation & Aggregation O_GlcNAc_Protein->Hyperphosphorylation Prevents Thiamet_G Thiamet-G Thiamet_G->OGA Inhibits

O-GlcNAc cycling and the inhibitory action of Thiamet-G on OGA.
Experimental Workflow for Determining IC50 of OGA Inhibitors

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a potential OGA inhibitor.

IC50_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor prep_enzyme Prepare OGA enzyme solution start->prep_enzyme assay_setup Set up microplate assay: Enzyme + Inhibitor/Vehicle prep_inhibitor->assay_setup prep_enzyme->assay_setup pre_incubation Pre-incubate for inhibitor binding assay_setup->pre_incubation add_substrate Add fluorogenic substrate pre_incubation->add_substrate reaction Incubate at 37°C add_substrate->reaction stop_reaction Stop reaction reaction->stop_reaction read_fluorescence Measure fluorescence stop_reaction->read_fluorescence data_analysis Calculate % inhibition and determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Workflow for determining the IC50 of OGA inhibitors.

Conclusion

Thiamet-G is a robust and well-characterized OGA inhibitor with proven in vitro and in vivo efficacy, making it a reliable tool for studying the therapeutic potential of OGA inhibition. In contrast, this compound remains an unvalidated compound in the context of OGA inhibition. While its structural similarity to known lactone-based OGA inhibitors suggests potential activity, dedicated enzymatic and cellular assays are required to determine its efficacy and selectivity. For researchers seeking a well-established OGA inhibitor for in vivo studies, Thiamet-G is the current standard. Further investigation into the biological activity of this compound is necessary to ascertain its potential as a viable alternative.

References

selectivity profile of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone against different glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the selectivity profile of various derivatives of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone against different glycosidases, specifically human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal β-hexosaminidases (hHexA/HexB). Due to the limited availability of specific inhibitory data for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, this report focuses on structurally related sulfonylhydrazone and (thio)semicarbazone analogs for which experimental data have been published.

Inhibitory Activity of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

The inhibitory potential of these compounds is presented in terms of their inhibition constants (Ki), which indicate the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The data reveals that these derivatives are potent, competitive inhibitors of both hOGA and hHexB, with Ki values in the nanomolar to submicromolar range.[1][2]

CompoundTarget EnzymeKi (nM)Selectivity (Ki(hHexB)/Ki(hOGA))
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone hOGA27
hHexB6.80.25
2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone hOGA36
hHexA/BN/AN/A
Other 2-acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazone derivatives hOGA30-250
hHexA/BSlightly higher than hOGAModerate

Note: N/A indicates that the specific data point was not available in the provided search results.

The presented data indicates that the sulfonylhydrazone and semicarbazone derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone are potent inhibitors of both hOGA and hHexB.[1][2][3] However, they generally exhibit low selectivity between these two enzymes.[1][3][4] For instance, the 1-naphthalenesulfonylhydrazone derivative was found to be a more potent inhibitor of hHexB than hOGA.[3]

Experimental Protocols

The determination of the inhibitory activity of these compounds involved enzyme kinetic methods.[1][3]

Enzyme Inhibition Assay

The kinetic analysis of hOGA and HexA/HexB inhibition was performed using the Dixon method and an improved method by Cornish-Bowden.[2] The reciprocal of the initial rate of reaction was plotted against the inhibitor concentration at three different substrate concentrations. The intersection point of the resulting lines was used to determine the inhibitor constant (Ki) and the mode of inhibition. For competitive inhibition, the lines are parallel in a plot of [S]/v against the inhibitor concentration.[2]

A fluorescent substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), was utilized for the inhibition assays of hOGA.[1]

Experimental Workflow for Glycosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Inhibitor Stock Solution (2-Acetamido-2-deoxy-D-glucono-1,5-lactone derivative) reaction_mix Prepare Reaction Mixture (Enzyme, Inhibitor, Buffer) inhibitor->reaction_mix enzyme Enzyme Solution (hOGA or hHexB) enzyme->reaction_mix substrate Substrate Solution (e.g., 4-MU-GlcNAc) initiate_reaction Initiate Reaction (Add Substrate) substrate->initiate_reaction reaction_mix->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation measure_fluorescence Measure Fluorescence/Absorbance (at multiple time points) incubation->measure_fluorescence initial_rates Calculate Initial Reaction Rates measure_fluorescence->initial_rates dixon_plot Construct Dixon or Cornish-Bowden Plot initial_rates->dixon_plot determine_ki Determine Ki and Inhibition Mode dixon_plot->determine_ki

Caption: Workflow for determining the inhibition constant (Ki) of glycosidase inhibitors.

Signaling Pathway Context

The inhibition of OGA is a significant therapeutic target in various diseases, including neurodegenerative disorders like Alzheimer's disease, cardiovascular diseases, type 2 diabetes, and cancer.[1][3][5] OGA is a key enzyme in the O-GlcNAc signaling pathway, where it removes O-GlcNAc modifications from proteins. Aberrantly low levels of O-GlcNAcylation are implicated in these conditions.[2] Therefore, inhibitors of OGA can potentially restore normal protein O-GlcNAcylation levels. Human lysosomal hexosaminidases (hHexA and hHexB) are mechanistically related enzymes, making the selective inhibition of OGA a crucial aspect of drug development to avoid off-target effects.[1][3][5]

G cluster_pathway O-GlcNAc Cycling Pathway cluster_inhibition Inhibition cluster_downstream Cellular Processes OGT O-GlcNAc Transferase (OGT) OGA O-GlcNAcase (OGA) Protein Substrate Protein GlcNAc_Protein O-GlcNAcylated Protein Protein->GlcNAc_Protein OGT (+UDP-GlcNAc) GlcNAc_Protein->Protein OGA Cellular_Processes Transcription, Signal Transduction, Metabolism GlcNAc_Protein->Cellular_Processes Modulates Inhibitor 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivative Inhibitor->OGA Inhibits

Caption: Inhibition of OGA by 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives modulates the O-GlcNAc signaling pathway.

References

Structure-Activity Relationship of 2-Acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct structure-activity relationship (SAR) data for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is limited in publicly available literature, a comprehensive analysis of a closely related class of compounds, 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones, provides valuable insights into the chemical features driving their biological activity. This guide presents a comparative analysis of these sulfonylhydrazone analogs, focusing on their synthesis, inhibitory activity against human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB), and the underlying structure-activity relationships.

Comparative Inhibitory Activity of Sulfonylhydrazone Analogs

A series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone analogs were synthesized and evaluated as inhibitors of hOGA and hHexB. The inhibitory potencies (Ki) of these compounds are summarized in the table below. The data reveals that these compounds are potent, nanomolar inhibitors of both enzymes.[1][2][3][4][5]

CompoundAr (Aromatic Group)hOGA Ki (nM)hHexB Ki (nM)
5a Phenyl11038
5b 4-Methylphenyl12045
5c 4-Methoxyphenyl18060
5d 4-Fluorophenyl13042
5e 2-Naphthyl4515
5f 1-Naphthyl276.8

Data extracted from Kiss et al., Int J Mol Sci. 2022, 23(3), 1037.[1][3]

Structure-Activity Relationship (SAR) Summary

The inhibitory activities of the synthesized sulfonylhydrazone analogs reveal key structural requirements for potent inhibition of hOGA and hHexB.

  • Aromatic Group: The nature of the aromatic substituent (Ar) significantly influences inhibitory potency.

    • Simple phenyl substitution (5a) provides a baseline level of mid-nanomolar inhibition.[1]

    • Electron-donating (5b, 5c) or electron-withdrawing (5d) groups on the phenyl ring did not lead to a significant improvement in activity.[1]

    • Expanding the aromatic system to a naphthyl group (5e, 5f) resulted in a notable increase in potency for both enzymes.[1][3]

  • Naphthyl Isomerism: The position of the linkage on the naphthyl ring is crucial. The 1-naphthyl analog (5f) was the most potent inhibitor in the series for both hOGA and hHexB, suggesting a specific steric and electronic fit within the active sites of the enzymes.[1][3]

  • Lack of Selectivity: The compounds generally exhibited a lack of significant selectivity between hOGA and hHexB, inhibiting both enzymes with similar potencies.[1][3]

SAR_Summary cluster_core Core Scaffold cluster_modifications Modifications cluster_activity Inhibitory Activity Gluconolactone 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Phenyl Phenyl (5a) Gluconolactone->Phenyl Leads to Subst_Phenyl Substituted Phenyl (5b-d) Gluconolactone->Subst_Phenyl Leads to Naphthyl Naphthyl (5e, 5f) Gluconolactone->Naphthyl Leads to Moderate Moderate Potency Phenyl->Moderate Subst_Phenyl->Moderate High High Potency Naphthyl->High Highest Highest Potency (1-Naphthyl) Naphthyl->Highest

Caption: Structure-activity relationship summary of sulfonylhydrazone analogs.

Experimental Protocols

General Synthetic Scheme

The synthesis of the 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone analogs was achieved through a multi-step process starting from D-glucosamine.[1][3][5]

Synthesis_Workflow start D-Glucosamine Hydrochloride step1 N-Acetylation & O-Acetylation start->step1 intermediate1 2-Acetamido-3,4,6-tri-O-acetyl- 2-deoxy-D-glucopyranose (1) step1->intermediate1 step2 Condensation with Arenesulfonyl Hydrazides (2) intermediate1->step2 intermediate2 N-Glycosyl Arenesulfonyl Hydrazides (3) step2->intermediate2 step3 MnO2 Oxidation intermediate2->step3 intermediate3 Lactone Hydrazones (4) step3->intermediate3 step4 De-O-acetylation (NH3/MeOH) intermediate3->step4 end Final Products (5a-f) step4->end

Caption: General synthetic workflow for sulfonylhydrazone analogs.

Enzyme Inhibition Assay

The inhibitory potency of the synthesized compounds against hOGA and hHexB was determined using a fluorometric assay.[1]

Enzymes: Recombinant hOGA and hHexB were used.[1]

Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) was used as the fluorescent substrate.[1]

Assay Principle: The enzymatic hydrolysis of the non-fluorescent 4-MU-GlcNAc substrate yields the highly fluorescent product 4-methylumbelliferone. The rate of formation of this product is measured to determine enzyme activity. The inhibitory effect of the test compounds is quantified by measuring the reduction in enzyme activity at various inhibitor concentrations.

Data Analysis: Inhibition constants (Ki) were determined by linear regression of data from Dixon plots, assuming a competitive inhibition model. The mode of inhibition was confirmed using Cornish-Bowden plots.[6]

Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Recombinant hOGA or hHexB Mix Incubate Enzyme, Substrate, and Inhibitor Enzyme->Mix Substrate 4-MU-GlcNAc Substrate->Mix Inhibitor Test Compound (5a-f) Inhibitor->Mix Hydrolysis Enzymatic Hydrolysis Mix->Hydrolysis Product 4-Methylumbelliferone (Fluorescent) Hydrolysis->Product Measure Measure Fluorescence Intensity Product->Measure Calculate Calculate Enzyme Activity Measure->Calculate Plot Dixon & Cornish-Bowden Plots Calculate->Plot Determine Determine Ki Value Plot->Determine

Caption: Workflow for the enzyme inhibition assay.

Conclusion

The investigation of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone analogs has provided significant insights into the design of potent inhibitors for hOGA and hHexB. The key takeaway from this comparative analysis is the critical role of the aromatic substituent in determining inhibitory potency, with larger aromatic systems like the 1-naphthyl group leading to enhanced activity. While these findings are on a closely related scaffold, they offer a valuable starting point for the rational design and future investigation of analogs of this compound. Further research is warranted to synthesize and evaluate the hydroximo-1,5-lactone analogs to directly elucidate their structure-activity relationships and compare their inhibitory profiles with the sulfonylhydrazone series.

References

Comparative Kinetic Analysis of 2-Acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone Derivatives as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the inhibitory potential of 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone derivatives against key human glycosidases.

Comparative Inhibitory Potency

The inhibitory activities of various 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives have been evaluated against hOGA and hHexB. The data reveals that these compounds act as potent, competitive inhibitors, with inhibition constants (Ki) often in the nanomolar range.

Below is a summary of the kinetic data for selected sulfonylhydrazone and semicarbazone derivatives, providing a basis for structure-activity relationship (SAR) studies and further inhibitor design.

Compound ClassDerivativeTarget EnzymeInhibition Constant (Kᵢ)Inhibition Type
Sulfonylhydrazones 1-naphthalenesulfonylhydrazonehOGA27 nM[1][2][3]Competitive[1][2]
1-naphthalenesulfonylhydrazonehHexB6.8 nM[1][2][3]Competitive[1][2]
Semicarbazones 4-(2-naphthyl)-semicarbazonehOGA36 nMCompetitive[4]
(unspecified derivatives)hOGA~30 - 250 nM[4]Competitive[4]
(unspecified derivatives)hHexA/HexBSlightly higher Kᵢ than for hOGACompetitive[4]

Experimental Protocols

The determination of the kinetic parameters for the inhibition of hOGA and hHexA/HexB by these lactone derivatives typically involves the following experimental setup:

Enzyme Activity Assay
  • Enzyme and Substrate: Recombinant human OGA (hOGA) and human lysosomal hexosaminidases (hHexA/HexB) are used. A common chromogenic substrate is p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

  • Buffer Conditions: The assay is typically performed in a suitable buffer, for instance, potassium phosphate buffer at a physiological pH of 7.5.[4]

  • Reaction Monitoring: The enzymatic hydrolysis of pNP-GlcNAc releases p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.

  • Temperature: The reaction is carried out at a constant temperature, typically 37°C.

Determination of Inhibition Constants (Kᵢ)
  • Methodology: The kinetic analysis of inhibition is performed using graphical methods such as the Dixon plot and the Cornish-Bowden plot.[4]

  • Dixon Plot: The reciprocal of the initial reaction rate (1/v) is plotted against the inhibitor concentration at various fixed substrate concentrations. The intersection of the lines can help determine the Kᵢ and suggest the mode of inhibition.

  • Cornish-Bowden Plot: To unambiguously determine the mode of inhibition, the substrate concentration divided by the initial velocity ([S]/v) is plotted against the inhibitor concentration. Parallel lines in this plot are indicative of competitive inhibition.[4]

  • Data Analysis: The inhibition constants (Kᵢ) are calculated from the intersection point of the curves in the Dixon plot, which for competitive inhibitors is located in the fourth quadrant.[4]

Visualizing the Experimental Workflow and Biological Context

To better illustrate the processes involved, the following diagrams outline the experimental workflow for kinetic analysis and the role of OGA in cellular signaling.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme Enzyme (hOGA/hHexB) reaction_mix Prepare Reaction Mixtures (Varying [I] and [S]) enzyme->reaction_mix substrate Substrate (pNP-GlcNAc) substrate->reaction_mix inhibitor Inhibitor (Lactone Derivative) inhibitor->reaction_mix buffer Buffer Solution buffer->reaction_mix incubation Incubate at 37°C reaction_mix->incubation measurement Measure Absorbance at 405 nm (Initial Velocity, v) incubation->measurement dixon Dixon Plot (1/v vs. [I]) measurement->dixon cornish_bowden Cornish-Bowden Plot ([S]/v vs. [I]) measurement->cornish_bowden ki_determination Determine Kᵢ and Inhibition Type dixon->ki_determination cornish_bowden->ki_determination

Caption: Experimental workflow for kinetic analysis of enzyme inhibition.

OGlcNAc_signaling OGT OGT (O-GlcNAc Transferase) Protein_OGlcNAc Protein-Ser/Thr-O-GlcNAc OGT->Protein_OGlcNAc Adds O-GlcNAc OGA OGA (O-GlcNAcase) Protein_Ser_Thr Protein-Ser/Thr OGA->Protein_Ser_Thr Removes O-GlcNAc GlcNAc GlcNAc OGA->GlcNAc Protein_Ser_Thr->OGT Protein_OGlcNAc->OGA UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Inhibitor Lactone Derivative (Inhibitor) Inhibitor->OGA Inhibits

Caption: The O-GlcNAc cycling pathway and the inhibitory action of lactone derivatives on OGA.

References

A Comparative Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and Related Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and its related compounds, focusing on their role as potential glycosidase inhibitors. While direct experimental data for the title compound is limited in publicly available literature, this guide draws upon extensive research on its core structures and derivatives to offer insights into its probable biological activity and therapeutic potential.

Introduction to this compound

This compound is a biochemical reagent primarily utilized in the field of glycobiology.[1][2] Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature.[1][2] The core of this molecule, a gluconolactone derivative, suggests its potential as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.

The O-GlcNAc Signaling Pathway: A Likely Target

The structural similarity of the core scaffold to known inhibitors points towards the O-GlcNAc signaling pathway as a probable target. This pathway involves the dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[3][4] This process, known as O-GlcNAcylation, is a critical post-translational modification that rivals phosphorylation in its scope and importance, regulating a vast array of cellular processes including transcription, translation, and signal transduction.[5]

The key enzymes governing this pathway are O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[1] Inhibition of OGA leads to an increase in global O-GlcNAcylation, a strategy being explored for the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer.[6][7]

OGlcNAc_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Cycling O-GlcNAc Cycling Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (Ser/Thr) OGlcNAc_Protein O-GlcNAc Protein Protein->OGlcNAc_Protein UDP-GlcNAc OGlcNAc_Protein->Protein GlcNAc Downstream Regulation of Cellular Processes OGlcNAc_Protein->Downstream OGT->Protein OGA OGA OGA->OGlcNAc_Protein Inhibitor Inhibitor (e.g., Lactone Derivatives) Inhibitor->OGA Inhibition

Figure 1. The O-GlcNAc signaling pathway and point of inhibition.

Comparative Analysis with Alternative Glycosidase Inhibitors

The following table summarizes the inhibitory activity of these related compounds.

Compound Class/DerivativeTarget Enzyme(s)Inhibition Constant (Ki)Mode of InhibitionReference
2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones
1-naphthalenesulfonylhydrazonehOGA27 nMCompetitive[6][7]
hHexB6.8 nMCompetitive[6][7]
p-ToluenesulfonylhydrazonehOGA(Potent nanomolar range)Competitive[7]
hHexB(Potent nanomolar range)Competitive[7]
2-acetamido-2-deoxy-D-glucono-1,5-lactone β-N-acetyl-D-glucosaminidaseNot specifiedNot specified[8]

Experimental Protocols

Synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones

A general synthetic route to this class of inhibitors involves a multi-step process starting from D-glucosamine.[6][7]

Synthesis_Workflow A D-glucosamine hydrochloride B 2-acetamido-3,4,6-tri-O-acetyl- 2-deoxy-D-glucopyranose A->B Two-step procedure C N-glycosyl arenesulfonyl hydrazides B->C Condensation with arenesulfonyl hydrazides D 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D- glucono-1,5-lactone arenesulfonylhydrazones C->D MnO2 oxidation E 2-acetamido-2-deoxy-D-glucono-1,5-lactone arenesulfonylhydrazones (Final Product) D->E Removal of O-acetyl groups (NH3/MeOH)

Figure 2. General synthesis workflow for related inhibitors.

Step-by-step summary:

  • Preparation of the starting material: 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose is synthesized from D-glucosamine hydrochloride.[7]

  • Condensation: The acetylated glucosamine is condensed with arenesulfonyl hydrazides in the presence of a catalyst like p-toluenesulfonic acid.[7]

  • Oxidation: The resulting N-glycosyl arenesulfonyl hydrazides are oxidized to the corresponding glucono-1,5-lactone hydrazones using activated manganese dioxide (MnO2).[7]

  • Deprotection: The O-acetyl protecting groups are removed using ammonia in methanol (NH3/MeOH) to yield the final inhibitor compounds.[6][7]

In Vitro Glycosidase Inhibition Assay (General Protocol)

The inhibitory activity of these compounds is typically assessed using an in vitro enzymatic assay with a chromogenic or fluorogenic substrate.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare enzyme solution (e.g., hOGA, hHexB) A1 Pre-incubate enzyme with inhibitor P1->A1 P2 Prepare substrate solution (e.g., 4-MU-GlcNAc) A2 Initiate reaction by adding substrate P2->A2 P3 Prepare inhibitor solutions (various concentrations) P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop reaction A3->A4 A5 Measure product formation (fluorescence/absorbance) A4->A5 D1 Calculate % inhibition A5->D1 D2 Determine IC50 values D1->D2 D3 Perform kinetic studies (e.g., Dixon plots) to determine Ki and mode of inhibition D2->D3

Figure 3. General workflow for a glycosidase inhibition assay.

Key steps:

  • Enzyme and Substrate: A recombinant human enzyme (e.g., hOGA or hHexB) is used. For hOGA, a common substrate is the fluorescent 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).[7]

  • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor.

  • Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product (e.g., the fluorescent 4-methylumbelliferone) is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the uninhibited reaction to determine the percentage of inhibition. Kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition are determined using methods like Dixon plots.[7]

Potential Role of β-Hexosaminidase Inhibition

The dual inhibition of OGA and β-hexosaminidases by the related sulfonylhydrazone compounds is noteworthy. β-Hexosaminidases are lysosomal enzymes responsible for the degradation of glycoconjugates.[9] Deficiencies in β-hexosaminidase activity are associated with lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases.[9] While the therapeutic implications of inhibiting this enzyme require careful consideration, it is a key aspect of the biological activity profile of this class of compounds. The enzyme is also involved in processes like the degradation of the bacterial cell wall peptidoglycan, suggesting a role in host defense.[10]

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its structural features strongly suggest that it functions as a glycosidase inhibitor. Based on the potent activity of its core structure and closely related derivatives, it is highly probable that this compound targets O-GlcNAcase and β-hexosaminidases. The nanomolar efficacy of related sulfonylhydrazone derivatives highlights the therapeutic potential of this chemical scaffold. Further experimental validation is necessary to fully characterize the inhibitory profile and selectivity of this compound. The protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

Comparative Analysis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a biochemical reagent utilized in glycobiology research.[1][2] Due to a lack of direct comparative experimental data for this specific compound in the public domain, this guide will focus on its structural features and infer potential advantages over other well-characterized inhibitors, such as PUGNAc, a widely studied inhibitor of O-GlcNAcase (OGA).

Introduction to Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes are crucial tools in glycobiology research and have significant therapeutic potential in various diseases, including diabetes, cancer, and neurodegenerative disorders. A key target in this field is O-GlcNAcase (OGA), an enzyme that removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins. The dynamic cycling of O-GlcNAc, regulated by OGA and O-GlcNAc transferase (OGT), is a critical signaling mechanism involved in numerous cellular processes.[3][4][5]

One of the pioneering inhibitors of OGA is PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate). While potent, PUGNAc is known to be non-selective, also inhibiting other glycosidases like β-hexosaminidases.[6][7][8] This lack of selectivity can lead to off-target effects in cellular studies.[8] Consequently, there is a continuous effort to develop more selective and effective OGA inhibitors.

Structural Comparison and Potential Advantages

This compound shares a core gluconohydroximo-1,5-lactone structure with PUGNAc, suggesting it likely acts as a competitive inhibitor that mimics the transition state of the glycosidase-catalyzed reaction. However, a key structural distinction is the presence of a 4,6-O-benzylidene group.

The benzylidene group is a common protecting group in carbohydrate chemistry that can confer specific properties to a molecule.[9] Its presence in this compound may offer several advantages:

  • Increased Lipophilicity: The benzylidene group is more hydrophobic than the free hydroxyl groups it replaces. This could enhance the cell permeability of the inhibitor, allowing for lower effective concentrations in cell-based assays.

  • Enhanced Stability: The cyclic acetal structure of the benzylidene group can protect the 4- and 6-hydroxyl groups from metabolic degradation, potentially increasing the inhibitor's half-life in biological systems.

  • Conformational Rigidity: The benzylidene group locks the pyranose ring in a more rigid conformation. This conformational constraint could influence the inhibitor's binding affinity and selectivity for its target enzyme.

Below is a table summarizing the structural comparison between this compound and PUGNAc.

FeatureThis compoundPUGNAc
Core Structure 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone
Modification at C4/C6 4,6-O-benzylidene acetalFree hydroxyl groups
Modification at Oxime UnsubstitutedN-phenylcarbamate
Inferred Properties Potentially increased lipophilicity and metabolic stability.Well-characterized but known for non-selectivity.

Experimental Protocols

In Vitro O-GlcNAcase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human O-GlcNAcase (hOGA).

Materials:

  • Recombinant human O-GlcNAcase (hOGA)

  • Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)

  • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: 0.5 M sodium carbonate, pH 10.5

  • 96-well black microplate

  • Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each dilution of the test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 20 µL of hOGA solution (final concentration ~1-5 nM) to each well except the negative control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 4-MU-GlcNAc solution (final concentration equal to its Km value for hOGA) to all wells.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 150 µL of the stop solution to each well.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway

Inhibitors of O-GlcNAcase directly impact the O-GlcNAc signaling pathway. This pathway is a crucial nutrient-sensing and stress-response mechanism that modulates the function of thousands of intracellular proteins. The diagram below illustrates the central role of OGA in this pathway and how its inhibition leads to an accumulation of O-GlcNAcylated proteins.

O_GlcNAc_Signaling Glucose Glucose HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Protein_OGlcNAc O-GlcNAcylated Protein OGT->Protein_OGlcNAc Adds O-GlcNAc Protein Substrate Protein (Ser/Thr) Protein->OGT OGA O-GlcNAcase (OGA) Protein_OGlcNAc->OGA Removes O-GlcNAc Downstream Downstream Cellular Processes (e.g., Transcription, Signaling) Protein_OGlcNAc->Downstream OGA->Protein Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo- 1,5-lactone Inhibitor->OGA Inhibition

Caption: The O-GlcNAc signaling pathway and the point of inhibition.

Conclusion

While direct experimental evidence is currently limited, the structural features of this compound suggest it may offer advantages in terms of cell permeability and metabolic stability over established, non-selective inhibitors like PUGNAc. Further experimental validation is necessary to confirm its inhibitory potency, selectivity, and overall performance as a research tool or potential therapeutic lead. The provided experimental protocol and signaling pathway diagram offer a framework for the investigation and contextualization of this and other novel glycosidase inhibitors.

References

A Comparative Guide to Glycosidase Inhibitors: Evaluating 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of glycobiology and drug discovery, the strategic use of glycosidase inhibitors is paramount for elucidating complex biological pathways and developing novel therapeutics. This guide provides a comparative analysis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and prominent alternative glycosidase inhibitors. While direct experimental data on the inhibitory activity of the primary compound is limited in publicly available literature, this guide leverages data from structurally related compounds and established inhibitors to provide a valuable comparative context.

Overview of this compound

This compound is a biochemical reagent utilized in glycobiology research.[1][2] Its core structure, a gluconohydroximo-1,5-lactone, suggests its potential as a mimic of the oxocarbenium ion-like transition state of glycosidase-catalyzed reactions, a common strategy for designing glycosidase inhibitors. The presence of the 4,6-O-benzylidene protecting group can influence its solubility and cell permeability, potentially limiting its application in certain biological assays without prior deprotection.

Due to the scarcity of direct inhibitory data for this specific compound, we will draw comparisons with derivatives of the parent molecule, 2-acetamido-2-deoxy-D-glucono-1,5-lactone, and widely used, well-characterized glycosidase inhibitors.

Comparison with Alternative Glycosidase Inhibitors

For a comprehensive comparison, we will evaluate the performance of structurally related compounds and three well-established glycosidase inhibitors: PUGNAc, Thiamet-G, and NAG-thiazoline. These compounds are widely used to study the function of O-GlcNAcase (OGA) and β-hexosaminidases, enzymes crucial in various cellular processes.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (Kᵢ and IC₅₀) of derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and the selected alternative inhibitors against human O-GlcNAcase (hOGA) and human lysosomal β-hexosaminidase (HexA/B). Lower values indicate higher potency.

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (nM)Selectivity (HexA/B / hOGA)
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone [3][4]hOGA27-~0.25
hHexB6.8-
PUGNAc [5]hOGA4635-46~0.78
HexA/B3625
Thiamet-G [6][7]hOGA20-21-High (selective for OGA)
NAG-thiazoline [2]GH20 β-N-acetyl-hexosaminidasesStrong Competitive Inhibitor--
GH84 β-N-acetylglucosaminidasesStrong Competitive Inhibitor--

Note: Data for this compound is not available. The data presented is for a sulfonylhydrazone derivative of the deprotected parent lactone.

Limitations and Key Features of Compared Inhibitors

2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives:

  • Potency: Sulfonylhydrazone derivatives have demonstrated potent, nanomolar inhibition of both hOGA and hHexB.[3][4]

  • Limitations: A significant limitation of these derivatives is their lack of selectivity between hOGA and hHexB, which can lead to off-target effects in cellular and in vivo studies.[3][4] The benzylidene group on the target compound, while potentially aiding in cell permeability, may also introduce steric hindrance, affecting its binding to the active site of some enzymes.

PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate):

  • Mechanism: PUGNAc is a broad-spectrum inhibitor of hexosaminidases.[8]

  • Limitations: Its primary drawback is the lack of selectivity between O-GlcNAcase and lysosomal β-hexosaminidases, making it difficult to attribute observed biological effects solely to OGA inhibition.[8]

Thiamet-G:

  • Mechanism: A potent and highly selective inhibitor of O-GlcNAcase.[6][7]

  • Advantages: Its high selectivity makes it a valuable tool for specifically studying the roles of O-GlcNAcylation in various biological processes.[6][7] It is also brain-penetrant, allowing for in vivo studies in the central nervous system.[7]

  • Applications: Widely used in studies of neurodegenerative diseases, such as Alzheimer's, due to its ability to reduce tau phosphorylation.[9]

NAG-thiazoline:

  • Mechanism: A strong competitive inhibitor that mimics the transition state of the enzymatic reaction.[2]

  • Advantages: It is a potent inhibitor of both GH20 β-N-acetyl-hexosaminidases and GH84 β-N-acetylglucosaminidases.[2]

  • Limitations: Similar to PUGNAc, it can lack selectivity between different hexosaminidase families. Modifications to the NAG-thiazoline scaffold are being explored to improve selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of glycosidase inhibitors.

General Workflow for Screening and Characterizing Glycosidase Inhibitors

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Library B Primary Enzyme Assay (e.g., colorimetric, fluorometric) A->B C Identify 'Hits' (% inhibition > threshold) B->C D Dose-Response Assay C->D E Calculate IC50 Value D->E F Kinetic Studies (Varying substrate & inhibitor conc.) E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Calculate Ki Value G->H G A Enzyme + Substrate + Inhibitor (Varying [S] and [I]) B Measure Initial Velocity (v) A->B C Plot 1/v vs. [I] (for each fixed [S]) B->C D Determine Intersection Point (-Ki) C->D

References

Unveiling the Potential of 2-Acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone Derivatives as O-GlcNAcase Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in silico analysis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives reveals key structural features for potent inhibition of human O-GlcNAcase (OGA), a critical enzyme implicated in various diseases, including neurodegenerative disorders and diabetes. This guide provides a comparative overview of their binding affinities, a detailed experimental protocol for molecular docking, and a visual representation of the computational workflow, offering valuable insights for researchers and drug development professionals.

While direct comparative docking studies on 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone are not extensively available in the current literature, research on its core structure and derivatives highlights its potential as a scaffold for potent OGA inhibitors. This guide focuses on the comparative analysis of these related compounds to elucidate structure-activity relationships.

Comparative Analysis of Binding Affinities

The inhibitory potential of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives against human O-GlcNAcase (hOGA) has been demonstrated in several studies. The following table summarizes the experimentally determined inhibition constants (Ki) for a series of sulfonylhydrazone and semicarbazone derivatives, providing a quantitative comparison of their binding affinities. Lower Ki values indicate stronger binding to the enzyme.

CompoundDerivative TypeInhibition Constant (Ki) against hOGA (nM)
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazoneSulfonylhydrazone27
A series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazonesSulfonylhydrazonePotent nanomolar competitive inhibition
A series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazones(Thio)semicarbazoneEfficient competitive inhibitors

In silico studies, including Prime protein-ligand refinements and QM/MM optimizations, have suggested a preference for the s-cis conformation of the glucono-1,5-lactone sulfonylhydrazones when binding to hOGA.

Experimental Protocol: Molecular Docking with AutoDock Vina

This section outlines a detailed protocol for performing molecular docking studies of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives against human O-GlcNAcase using the widely recognized software, AutoDock Vina.

1. Preparation of the Receptor (Human O-GlcNAcase):

  • Obtain the Crystal Structure: Download the 3D crystal structure of human O-GlcNAcase from the Protein Data Bank (PDB). Relevant PDB IDs include 5M7R and 5UN9.[1][2]

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for accurate force field calculations.

  • Convert to PDBQT format: Convert the processed PDB file to the PDBQT format using AutoDockTools. This format includes atomic charges and atom type definitions required by AutoDock Vina.

2. Preparation of the Ligands:

  • 3D Structure Generation: Generate the 3D structures of this compound and its derivatives. This can be done using chemical drawing software like ChemDraw or Marvin Sketch, followed by energy minimization using a suitable force field (e.g., MMFF94).

  • Ligand Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Convert to PDBQT format: Convert the ligand files to the PDBQT format using AutoDockTools.

3. Docking Simulation using AutoDock Vina:

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of OGA. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the input receptor and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness. The exhaustiveness parameter controls the thoroughness of the search; higher values increase the probability of finding the optimal binding pose but also increase the computation time.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.

  • Analysis of Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The binding energy represents the estimated free energy of binding. A more negative value indicates a more favorable binding interaction. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of OGA.

Visualization of the Docking Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (PDB Download, Cleaning, H-addition, PDBQT Conversion) grid_box Grid Box Definition (Active Site Identification) receptor_prep->grid_box ligand_prep Ligand Preparation (3D Structure Generation, Torsion Definition, PDBQT Conversion) config_file Configuration File Creation ligand_prep->config_file grid_box->config_file run_vina Run AutoDock Vina config_file->run_vina results Output Analysis (Binding Energy, Binding Poses) run_vina->results interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) results->interaction_analysis comparison Comparative Analysis of Derivatives interaction_analysis->comparison

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

This guide provides a framework for conducting and understanding comparative docking studies of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives. The provided data and protocols can serve as a valuable resource for researchers aiming to design and develop novel and potent inhibitors of human O-GlcNAcase.

References

validating the inhibitory effect of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in a new model system

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and its derivatives as potent inhibitors of O-GlcNAcase (OGA), a key enzyme implicated in neurodegenerative diseases. We propose a new model system for validation: a human neuroblastoma cell line (SH-SY5Y) differentiated into a neuronal phenotype and challenged with a pro-neurodegenerative stimulus. This guide is intended for researchers, scientists, and drug development professionals working on novel therapeutics for tauopathies such as Alzheimer's disease.

Introduction to O-GlcNAcase Inhibition in Neurodegeneration

O-GlcNAcylation is a dynamic post-translational modification where O-linked β-N-acetylglucosamine (O-GlcNAc) is added to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] In the context of neurodegenerative diseases like Alzheimer's, there is a known interplay between O-GlcNAcylation and protein phosphorylation. For instance, the tau protein, which forms neurofibrillary tangles in Alzheimer's disease, can be both O-GlcNAcylated and phosphorylated. Increased O-GlcNAcylation of tau has been shown to reduce its hyperphosphorylation, a key pathological event in the disease.[3][4] Therefore, inhibiting OGA to increase O-GlcNAc levels presents a promising therapeutic strategy.

Comparative Analysis of OGA Inhibitors

Here, we compare the inhibitory potency of derivatives of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone with established OGA inhibitors, Thiamet-G and PUGNAc. The data presented is compiled from in vitro enzymatic assays.

InhibitorTarget EnzymeInhibitory Potency (Ki/IC50)Selectivity
2-Acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone Human OGAKi = 27 nMPotent competitive inhibitor of both human OGA and human lysosomal hexosaminidases (hHexB, Ki = 6.8 nM), showing limited selectivity.[5][6]
2-Acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazone derivatives Human OGAKi = ~30 - 250 nMEfficient competitive inhibitors of human OGA with moderate selectivity with respect to lysosomal β-hexosaminidases.[7][8]
Thiamet-G Human OGAKi = 20 nMA potent and selective inhibitor of OGA.[1]
PUGNAc OGAKi = 46 nMA potent competitive inhibitor of OGA, but it is not selective and also inhibits other glycoside hydrolases like lysosomal β-hexosaminidases with similar potency.[5][9]

Proposed New Model System: A Cellular Model of Tauopathy

To validate the inhibitory effect of this compound and its derivatives in a more physiologically relevant context, we propose the use of differentiated SH-SY5Y human neuroblastoma cells. This cell line can be differentiated into a neuronal phenotype and then treated with agents like okadaic acid to induce tau hyperphosphorylation, thus mimicking a key aspect of tauopathy. This cellular model provides a platform to assess not only the direct inhibition of OGA but also the downstream effects on tau phosphorylation and cell viability.

Experimental Protocols

In Vitro OGA Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human OGA.

Methodology:

  • Enzyme and Substrate: Recombinant human OGA and a fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), will be used.[10]

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant human OGA.

    • Pre-incubate the enzyme and inhibitor mixture.

    • Initiate the reaction by adding the 4-MU-GlcNAc substrate.

    • Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by OGA releases the fluorescent 4-methylumbelliferone.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentrations to determine the IC50 value.

Validation in the Differentiated SH-SY5Y Cellular Model

Objective: To assess the ability of the test compounds to increase O-GlcNAcylation and reduce tau phosphorylation in a neuronal cell model.

Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid and brain-derived neurotrophic factor (BDNF).

  • Induction of Tau Hyperphosphorylation: Treat the differentiated cells with okadaic acid to induce hyperphosphorylation of the tau protein.

  • Inhibitor Treatment: Co-treat the cells with different concentrations of the test compounds and okadaic acid.

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Perform Western blot analysis using antibodies specific for:

      • Total O-GlcNAc levels (to confirm OGA inhibition).

      • Phosphorylated tau at specific pathological sites (e.g., AT8, PHF-1).

      • Total tau.

      • A loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities to determine the effect of the inhibitors on O-GlcNAc levels and tau phosphorylation.

Visualizing the O-GlcNAc Signaling Pathway and Experimental Workflow

To better understand the underlying mechanisms and the experimental design, the following diagrams are provided.

O_GlcNAc_Signaling_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_OGlcNAc_Cycling O-GlcNAc Cycling cluster_Inhibition Inhibitor Action cluster_Downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P Multiple steps F6P F6P G6P->F6P Multiple steps GlcN6P GlcN6P F6P->GlcN6P Multiple steps UDP_GlcNAc UDP_GlcNAc GlcN6P->UDP_GlcNAc Multiple steps OGT OGT UDP_GlcNAc->OGT Protein Protein (e.g., Tau) OGlcNAc_Protein O-GlcNAcylated Protein Protein->OGlcNAc_Protein O-GlcNAcylation OGlcNAc_Protein->Protein De-O-GlcNAcylation Increased_OGlcNAc Increased O-GlcNAcylation OGT->Protein OGA OGA OGA->OGlcNAc_Protein Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo- 1,5-lactone derivative Inhibitor->OGA Inhibition Decreased_pTau Decreased Tau Hyperphosphorylation Increased_OGlcNAc->Decreased_pTau Neuroprotection Neuroprotection Decreased_pTau->Neuroprotection

Caption: O-GlcNAc signaling pathway and the action of OGA inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cellular Model Validation A1 Prepare serial dilutions of inhibitor A2 Incubate inhibitor with recombinant OGA A1->A2 A3 Add fluorogenic substrate A2->A3 A4 Measure fluorescence A3->A4 A5 Calculate IC50 A4->A5 B1 Culture and differentiate SH-SY5Y cells B2 Induce tau hyperphosphorylation (Okadaic Acid) B1->B2 B3 Treat with OGA inhibitor B4 Cell Lysis and Protein Extraction B2->B4 B3->B4 B5 Western Blot for O-GlcNAc and p-Tau B4->B5 B6 Quantify and analyze results B5->B6

Caption: Workflow for in vitro and cellular validation of OGA inhibitors.

References

Safety Operating Guide

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document outlines the essential procedures for the safe disposal of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[1][2][3] Ensure adequate ventilation in the handling area to avoid the inhalation of any dusts.[1][2] In case of a spill, avoid dust formation, evacuate personnel from the immediate area, and remove all sources of ignition.[1]

Disposal Protocol

Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, it is crucial to consult your institution's specific waste disposal guidelines and any local regulations.

Step-by-Step Disposal Procedure:

  • Collection: Collect the waste material in a dry, tightly closed, and clearly labeled container.

  • Containment: For spills, sweep up the solid material and place it into a suitable container for disposal.[3] Avoid generating dust.[3] You can decontaminate surfaces by scrubbing with alcohol.

  • Waste Stream: Dispose of the contained chemical waste through your institution's designated non-hazardous solid waste stream. Do not let the product enter drains.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in accordance with your laboratory's inventory management and safety protocols.

Physical and Chemical Properties

A summary of the relevant physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 132063-03-7[4]
Molecular Formula C15H18N2O6[4]
Melting Point 229-231°C[4]
Solubility DMSO, Methanol[4]
Storage Temperature -20°C (long-term)[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Chemical Waste for Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the substance classified as hazardous? check_sds->is_hazardous non_hazardous_disposal Dispose as non-hazardous solid chemical waste. Follow institutional guidelines. is_hazardous->non_hazardous_disposal No hazardous_disposal Follow hazardous waste disposal protocol. Consult EHS. is_hazardous->hazardous_disposal Yes end_point End: Disposal Complete non_hazardous_disposal->end_point hazardous_disposal->end_point

References

Personal protective equipment for handling 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or safety goggles.Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. Protects eyes from accidental splashes or airborne particles.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Double gloving is recommended for extended handling.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher should be used. Work should ideally be performed in a fume hood.

Operational Plan for Handling

A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.

Preparation:

  • Consult Safety Information: Before starting, review all available safety information and establish a clear experimental protocol.

  • Gather Materials: Ensure all necessary equipment and reagents are readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation risks.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1]

  • Weighing: If weighing the solid, do so on a tared weigh boat or paper within the fume hood.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling:

  • Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container. The container should be clearly marked with the chemical name.
Contaminated Materials Dispose of any contaminated materials (e.g., weigh boats, pipette tips, gloves) in the solid hazardous waste container.
Solutions Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste container for liquids. Do not pour down the drain.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and procedures.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Info prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Clean Work Area handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Containers disp1->disp2

Caption: Workflow for the safe handling of the target chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.